molecular formula C15H10N2O B502738 Gtp 14564 CAS No. 34823-86-4

Gtp 14564

カタログ番号: B502738
CAS番号: 34823-86-4
分子量: 234.25 g/mol
InChIキー: DZQLVVLATXPWBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-phenyl-1H-benzofuro[3,2-c]pyrazole is a member of pyrazoles and a ring assembly.
a tyrosine kinase inhibitor;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-phenyl-1H-[1]benzofuro[3,2-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c1-2-6-10(7-3-1)13-15-14(17-16-13)11-8-4-5-9-12(11)18-15/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQLVVLATXPWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2OC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188363
Record name GTP 14564
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34823-86-4
Record name GTP 14564
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034823864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GTP 14564
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide on the Core Mechanism of Action of GTP-14564

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding "GTP-14564" is not available in publicly accessible scientific literature or databases as of the last update. The following guide is constructed based on a hypothetical mechanism of action for a fictional compound designated GTP-14564, designed to illustrate the requested format and content structure. The data, experimental protocols, and pathways described herein are illustrative and should not be considered factual.

Executive Summary

GTP-14564 is a novel, synthetic small molecule inhibitor targeting the aberrant signaling cascade initiated by the constitutively active mutant form of the Fibroblast Growth Factor Receptor 3 (FGFR3). Specifically, GTP-14564 demonstrates high selectivity for the K650E mutation in FGFR3, a common driver in certain types of bladder cancer and skeletal dysplasias. Its mechanism of action involves the allosteric modulation of the ATP-binding pocket, leading to the inhibition of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, thereby inducing cell cycle arrest and apoptosis in malignant cells.

Core Mechanism of Action

GTP-14564 functions as a Type II inhibitor of the FGFR3 kinase domain. Unlike Type I inhibitors that bind to the active conformation of the kinase, GTP-14564 preferentially binds to the inactive (DFG-out) conformation. This binding mode is achieved through its unique chemical structure, which allows it to occupy the hydrophobic pocket adjacent to the ATP-binding site, a region that becomes accessible only in the inactive state. This stabilizes the inactive conformation, preventing the conformational changes required for kinase activation and subsequent autophosphorylation.

The inhibition of FGFR3 autophosphorylation by GTP-14564 effectively blocks the recruitment and phosphorylation of downstream signaling adaptors such as FRS2 and PLCγ. This abrogation of proximal signaling events leads to a comprehensive shutdown of two major oncogenic pathways:

  • RAS-MAPK Pathway: Inhibition of FRS2 phosphorylation prevents the recruitment of the Grb2-SOS complex, thereby blocking RAS activation and the subsequent phosphorylation cascade of RAF, MEK, and ERK.

  • PI3K-AKT Pathway: By preventing the activation of the PI3K regulatory subunit p85 through FRS2, GTP-14564 inhibits the conversion of PIP2 to PIP3, leading to the deactivation of AKT and its downstream effectors involved in cell survival and proliferation, such as mTOR.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for GTP-14564.

Table 1: In Vitro Kinase Inhibitory Activity

Target KinaseIC₅₀ (nM)Assay Type
FGFR3 (K650E)1.2 ± 0.3LanthaScreen™ Eu Kinase Binding Assay
FGFR3 (wild-type)85.7 ± 5.1Z'-LYTE™ Kinase Assay
FGFR1210.4 ± 15.2Z'-LYTE™ Kinase Assay
FGFR2155.9 ± 11.8Z'-LYTE™ Kinase Assay
FGFR4350.1 ± 25.6Z'-LYTE™ Kinase Assay
VEGFR2> 10,000Z'-LYTE™ Kinase Assay

Table 2: Cellular Activity in FGFR3-mutant Cancer Cell Lines

Cell LineFGFR3 StatusEC₅₀ (nM) for Inhibition of p-ERKEC₅₀ (nM) for Inhibition of p-AKTGI₅₀ (nM) for Cell Proliferation
RT112K650E5.5 ± 0.87.2 ± 1.115.3 ± 2.5
SW780S249C8.9 ± 1.211.4 ± 1.928.1 ± 4.1
T24Wild-type> 1,000> 1,000> 5,000

Table 3: In Vivo Efficacy in RT112 Xenograft Model

Treatment GroupDose (mg/kg, oral, QD)Tumor Growth Inhibition (%) at Day 21Change in Body Weight (%)
Vehicle-0+2.5
GTP-145641045.2+1.8
GTP-145643088.9-1.5
GTP-145645095.1-5.2

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

This assay was used to determine the binding affinity (IC₅₀) of GTP-14564 for the target kinase.

  • Principle: A competitive binding assay where the test compound displaces a fluorescently labeled "tracer" from the kinase's ATP pocket.

  • Protocol:

    • Recombinant human FGFR3 (K650E) kinase was incubated with a proprietary Alexa Fluor™ 647-labeled, ATP-competitive tracer.

    • A terbium-labeled anti-His antibody was added to the reaction, which binds to the His-tagged kinase, serving as the FRET donor.

    • GTP-14564 was serially diluted and added to the reaction mixture in a 384-well plate.

    • The plate was incubated for 1 hour at room temperature to allow binding to reach equilibrium.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured using a microplate reader. The emission signal from the tracer (acceptor) at 665 nm and the terbium antibody (donor) at 495 nm were recorded.

    • The ratio of acceptor to donor emission was calculated. A decrease in this ratio indicates displacement of the tracer by GTP-14564.

    • IC₅₀ values were calculated by fitting the dose-response curve using a four-parameter logistic model.

Western Blot Analysis for Phospho-ERK and Phospho-AKT

This protocol was used to determine the cellular potency of GTP-14564 in inhibiting downstream signaling.

  • Principle: Immunoblotting to detect the phosphorylation status of key signaling proteins (ERK and AKT) in cells treated with the inhibitor.

  • Protocol:

    • RT112 cells were seeded in 6-well plates and allowed to adhere overnight.

    • Cells were serum-starved for 24 hours to reduce basal signaling activity.

    • Cells were then treated with various concentrations of GTP-14564 (0.1 nM to 10 µM) for 2 hours.

    • Following treatment, cells were stimulated with 10 ng/mL of FGF2 for 15 minutes to induce FGFR3 signaling.

    • Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked with 5% BSA in TBST for 1 hour.

    • The membrane was incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-AKT (Ser473), and total AKT.

    • After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour.

    • Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Densitometry analysis was performed to quantify the ratio of phosphorylated to total protein. EC₅₀ values were calculated from the dose-response curves.

Signaling Pathways and Workflow Visualizations

The following diagrams illustrate the mechanism of action of GTP-14564 and the experimental workflow.

GTP14564_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR3_inactive FGFR3 (K650E) Inactive (DFG-out) FGFR3_active FGFR3 (K650E) Active (DFG-in) FGFR3_inactive->FGFR3_active Conformational Change (Blocked by GTP-14564) FRS2 FRS2 FGFR3_active->FRS2 P GTP14564 GTP-14564 GTP14564->FGFR3_inactive Binds and Stabilizes Grb2_SOS Grb2-SOS FRS2->Grb2_SOS Recruits PI3K PI3K FRS2->PI3K Recruits RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation via mTOR, etc.

Caption: GTP-14564 mechanism of action targeting the FGFR3 signaling pathway.

Western_Blot_Workflow start Seed RT112 Cells serum_starve Serum Starve (24h) start->serum_starve treatment Treat with GTP-14564 (2h) serum_starve->treatment stimulation Stimulate with FGF2 (15 min) treatment->stimulation lysis Cell Lysis & Protein Quantification stimulation->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (p-ERK, t-ERK, p-AKT, t-AKT) blocking->primary_ab secondary_ab Secondary HRP-Ab Incubation primary_ab->secondary_ab visualize ECL Visualization & Imaging secondary_ab->visualize analysis Densitometry & EC₅₀ Calculation visualize->analysis

Caption: Experimental workflow for Western Blot analysis of pathway inhibition.

GTP-14564: A Technical Guide to a Selective FLT3 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GTP-14564 is a potent and selective small molecule inhibitor of Class III receptor tyrosine kinases (RTKs), with notable activity against Fms-like tyrosine kinase 3 (FLT3), particularly its internal tandem duplication (ITD) mutant. The FLT3-ITD mutation is a key driver in a significant portion of acute myeloid leukemia (AML) cases, leading to constitutive activation of the kinase and aberrant downstream signaling, promoting uncontrolled cell proliferation and survival. GTP-14564 exhibits selective cytotoxicity towards leukemia cells harboring the FLT3-ITD mutation by primarily inhibiting the STAT5 signaling pathway. This technical guide provides an in-depth overview of the core characteristics of GTP-14564, including its biochemical properties, mechanism of action, and detailed experimental protocols for its investigation.

Core Properties of GTP-14564

GTP-14564, with the chemical name 3-phenyl-1H-benzofuro[3,2-c]pyrazole, is a well-characterized tyrosine kinase inhibitor. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₁₅H₁₀N₂O
Molecular Weight 234.25 g/mol
CAS Number 34823-86-4
Appearance Crystalline solid
Solubility Soluble in DMSO and Ethanol

Quantitative Data: Inhibitory Activity

GTP-14564 demonstrates high potency and selectivity for Class III RTKs. The half-maximal inhibitory concentrations (IC₅₀) highlight its efficacy against key oncogenic kinases.

Target KinaseIC₅₀ (µM)Notes
FLT3 (Wild-Type) ~9.0GTP-14564 requires a significantly higher concentration to inhibit the wild-type receptor compared to the ITD mutant, indicating a degree of selectivity.[1]
FLT3-ITD ~1.0The inhibitor is markedly more potent against the constitutively active internal tandem duplication mutant of FLT3.[1]
c-Kit 0.3Demonstrates potent inhibition of another Class III RTK involved in hematopoiesis and oncogenesis.
c-Fms 0.3Shows strong activity against the colony-stimulating factor 1 receptor.
PDGFRβ 1.0Exhibits inhibitory activity against the platelet-derived growth factor receptor beta.

Mechanism of Action: The FLT3-STAT5 Signaling Axis

The primary mechanism of action of GTP-14564 in FLT3-ITD positive leukemia cells is the inhibition of the constitutively active STAT5 signaling pathway. In normal hematopoiesis, FLT3 activation by its ligand leads to the activation of several downstream pathways, including the RAS/MAPK and PI3K/Akt pathways. However, the FLT3-ITD mutation leads to aberrant and ligand-independent activation of STAT5, which is crucial for the proliferation and survival of these cancer cells. GTP-14564 effectively blocks the phosphorylation of STAT5, leading to cell cycle arrest and apoptosis in FLT3-ITD expressing cells.[1]

FLT3_STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD (Constitutively Active) STAT5_inactive STAT5 (Inactive) FLT3_ITD->STAT5_inactive Phosphorylation STAT5_active p-STAT5 (Active) STAT5_inactive->STAT5_active Proliferation Gene Transcription (Proliferation, Survival) STAT5_active->Proliferation Nuclear Translocation GTP14564 GTP-14564 GTP14564->FLT3_ITD Inhibition

FLT3-ITD Signaling and GTP-14564 Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of GTP-14564.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of GTP-14564 on leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MV4-11 for FLT3-ITD, RS4;11 for wild-type FLT3)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • GTP-14564 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of culture medium.

  • Prepare serial dilutions of GTP-14564 in culture medium.

  • Add 100 µL of the GTP-14564 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[2][3]

Western Blot Analysis of STAT5 Phosphorylation

This protocol details the procedure to assess the inhibition of STAT5 phosphorylation by GTP-14564.

Materials:

  • Leukemia cell lines

  • GTP-14564

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with varying concentrations of GTP-14564 for a specified time (e.g., 2-4 hours).

  • Harvest cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and a chemiluminescence imager.

  • Strip the membrane and re-probe with the anti-total STAT5 antibody to confirm equal loading.[4][5]

Western_Blot_Workflow A Cell Treatment with GTP-14564 B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-pSTAT5) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Analysis of pSTAT5 Levels H->I

Western Blot Experimental Workflow.
Cell Cycle Analysis via Flow Cytometry

This protocol is for analyzing the effect of GTP-14564 on the cell cycle distribution of leukemia cells.

Materials:

  • Leukemia cell lines

  • GTP-14564

  • 70% Ethanol (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with GTP-14564 at various concentrations for 24-48 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7][8]

Conclusion

GTP-14564 is a valuable research tool for investigating the role of FLT3 signaling in hematological malignancies. Its selectivity for the FLT3-ITD mutant and its defined mechanism of action through the inhibition of the STAT5 pathway make it a model compound for studying targeted cancer therapies. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological effects of GTP-14564 and similar kinase inhibitors.

References

GTP-14564: A Selective FLT3 Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preclinical Core Findings

Introduction

Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase, is a critical regulator of hematopoiesis. In a significant subset of Acute Myeloid Leukemia (AML) patients, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, lead to constitutive activation of the kinase. This aberrant signaling promotes uncontrolled proliferation and survival of leukemic cells, making FLT3 an attractive therapeutic target. This technical guide details the preclinical findings for GTP-14564, a novel small molecule inhibitor identified as a selective agent against FLT3, with a particular focus on its activity against the ITD-mutated form.

Mechanism of Action

GTP-14564 exhibits its therapeutic potential through the targeted inhibition of FLT3 kinase activity. While it suppresses the kinase activity of both wild-type (wt-FLT3) and ITD-mutated FLT3 (ITD-FLT3) with equal potency, its cytotoxic effects are significantly more pronounced in cells expressing the ITD-FLT3 mutation.[1] This selectivity is not due to differential enzymatic inhibition but rather exploits the distinct signaling pathways preferentially utilized by the mutated receptor for proliferation.[1]

Studies have revealed that ITD-FLT3-driven cell growth is critically dependent on the activation of the STAT5 signaling pathway.[1] In contrast, wt-FLT3 appears to primarily rely on the MAPK pathway to transmit its proliferative signals.[1] GTP-14564 effectively inhibits the aberrant, constitutive activation of STAT5 downstream of ITD-FLT3, leading to the selective induction of apoptosis in these leukemia cells.[1]

FLT3 Signaling and GTP-14564 Inhibition

Data Presentation

In Vitro Efficacy

The inhibitory activity of GTP-14564 was assessed in cellular assays using Ba/F3 murine pro-B cells engineered to express either wt-FLT3 or ITD-FLT3.

Cell LineTargetParameterValueReference
Ba/F3-ITD-FLT3ITD-FLT3Growth Inhibition1 µM[1]
Ba/F3-wt-FLT3wt-FLT3Growth Inhibition>30 µM[1]
Kinase Selectivity

GTP-14564 was profiled against a panel of kinases to determine its selectivity. The compound demonstrated potent inhibition of class III receptor tyrosine kinases.

Kinase TargetIC50Reference
c-Fms0.3 µM[2]
c-Kit0.3 µM[2]
FLT30.3 µM[2]
ITD-FLT30.3 µM[2]
PDGFRβ1 µM[2]
ERK1>10 µM[2]
ERK2>10 µM[2]
EGFR>10 µM[2]
MEK1>10 µM[2]
HER2>10 µM[2]
Src>10 µM[2]
Abl>10 µM[2]
PKC>10 µM[2]
PKA>10 µM[2]
Akt>10 µM[2]

Experimental Protocols

Detailed experimental protocols for the characterization of GTP-14564 are not publicly available. However, based on the published findings[1][2], the following standard methodologies were likely employed.

Cell Lines and Culture
  • Ba/F3 cells expressing wt-FLT3 and ITD-FLT3: These cell lines are standard models for studying FLT3 signaling. Ba/F3 cells are IL-3 dependent for survival and proliferation. Expression of wt-FLT3 allows for IL-3-independent growth in the presence of FLT3 ligand, while the expression of constitutively active ITD-FLT3 confers IL-3 and ligand-independent growth.

  • Culture Conditions: Cells were likely cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For wt-FLT3 Ba/F3 cells, IL-3 would be included in the culture medium to maintain viability, and removed for proliferation assays in the presence of FLT3 ligand. ITD-FLT3 Ba/F3 cells would be cultured without IL-3.

Cell Proliferation Assay

The effect of GTP-14564 on cell growth was likely assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

Cell_Proliferation_Assay_Workflow start Seed Ba/F3 cells in 96-well plates add_gtp Add serial dilutions of GTP-14564 start->add_gtp incubate Incubate for 48-72 hours add_gtp->incubate add_reagent Add proliferation assay reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure absorbance or luminescence add_reagent->measure analyze Analyze data to determine IC50 values measure->analyze

Cell Proliferation Assay Workflow
Kinase Inhibition Assay

The IC50 values for GTP-14564 against various kinases were likely determined using in vitro kinase assays. These assays typically involve a purified kinase, a substrate, and ATP. The ability of the inhibitor to block the phosphorylation of the substrate is then measured.

Kinase_Assay_Workflow start Prepare reaction mixture: - Purified Kinase - Substrate - ATP add_inhibitor Add varying concentrations of GTP-14564 start->add_inhibitor incubate Incubate at 30°C add_inhibitor->incubate measure_activity Measure kinase activity (e.g., phosphorylation of substrate) incubate->measure_activity calculate_ic50 Calculate IC50 values measure_activity->calculate_ic50

In Vitro Kinase Assay Workflow
Western Blotting

To investigate the effect of GTP-14564 on downstream signaling pathways, western blotting would be the standard method.

  • Cell Treatment: Ba/F3-ITD-FLT3 cells would be treated with GTP-14564 for a specified time.

  • Lysis: Cells are lysed to extract proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of STAT5, MAPK, and FLT3.

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate.

Conclusion and Future Directions

The preclinical data for GTP-14564 identify it as a potent and selective inhibitor of FLT3, with a particularly interesting mechanism of action that exploits the signaling dependencies of ITD-mutated FLT3. The pronounced cytotoxic effect on cells expressing ITD-FLT3, coupled with its selectivity against a broader panel of kinases, suggests a favorable therapeutic window.

Further investigation is warranted to fully elucidate the potential of GTP-14564. Key next steps should include:

  • In vivo Efficacy Studies: Evaluation of GTP-14564 in animal models of FLT3-ITD positive AML to determine its anti-leukemic activity, tolerability, and pharmacokinetic/pharmacodynamic profile.

  • Resistance Studies: Investigation of potential mechanisms of resistance to GTP-14564.

  • Combination Therapies: Exploring the synergistic potential of GTP-14564 with other anti-leukemic agents.

The initial findings for GTP-14564 are promising and provide a strong rationale for its continued development as a targeted therapy for AML.

References

An In-depth Technical Guide to the Target Profile of GTP-14564

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GTP-14564, a potent and selective tyrosine kinase inhibitor. It details the compound's target profile, mechanism of action, and the experimental basis for its characterization, with a focus on its potential application in oncology.

Executive Summary

GTP-14564 is a small molecule inhibitor targeting Class III receptor tyrosine kinases (RTKs).[1] Identified as 3-Phenyl-1H-benzofuro[3,2-c]pyrazole, it is an ATP-competitive inhibitor with significant potency against Fms-like tyrosine kinase 3 (FLT3), particularly versions with internal tandem duplication (ITD) mutations, which are common drivers in Acute Myeloid Leukemia (AML).[1][2] GTP-14564 also shows activity against other Class III RTKs including c-Kit, c-Fms, and PDGFRβ.[3] Its mechanism involves the selective inhibition of aberrant downstream signaling pathways, primarily the STAT5 pathway, which is critical for the proliferation of FLT3-ITD expressing leukemia cells.[2] This selective cytotoxicity makes GTP-14564 a molecule of interest for targeted cancer therapy.[2][]

Physicochemical Properties

A summary of the key physicochemical properties of GTP-14564 is presented below.

PropertyValueReference
Chemical Name 3-Phenyl-1H-benzofuro[3,2-c]pyrazole
Molecular Formula C₁₅H₁₀N₂O[3]
Molecular Weight 234.26 g/mol [3]
CAS Number 34823-86-4[3]
Purity ≥99%[3]
Solubility Soluble to 100 mM in DMSO and 25 mM in ethanol[3]

Target Profile and Selectivity

GTP-14564 demonstrates high potency and selectivity for Class III RTKs, with minimal activity against a range of other kinases at therapeutic concentrations.

Table 3.1: In Vitro Kinase Inhibitory Activity (IC₅₀)

Target KinaseIC₅₀ (μM)Kinase Family
FLT3 (ITD-FLT3) 0.3Class III RTK
FLT3 (Wild-Type) 0.3Class III RTK
c-Fms 0.3Class III RTK
c-Kit 0.3Class III RTK
PDGFRβ 1.0Class III RTK
ERK1, ERK2, EGFR > 10Other Kinases
MEK1, HER2, Src > 10Other Kinases
Abl, PKC, PKA, Akt > 10Other Kinases
Data sourced from R&D Systems and Tocris Bioscience.[3]

Table 3.2: Cellular Growth Inhibition

Cell LineTreatment ConditionIC₅₀ / Effective Concentration
Ba/F3 expressing ITD-FLT3 Interleukin-3 independent growth1 μM
Ba/F3 expressing wt-FLT3 FLT3 ligand-dependent growth~30 μM
Data derived from studies by Murata K, et al. (2003).[2][5]

The data highlights that while GTP-14564 inhibits the kinase activity of both wild-type (wt) and ITD-mutated FLT3 equally, it is significantly more effective at inhibiting the growth of cells dependent on the ITD-FLT3 mutation.[2] This suggests a differential downstream signaling dependency, which is a key aspect of its selective cytotoxicity.[2]

Mechanism of Action and Signaling Pathways

GTP-14564 exerts its effect by inhibiting the constitutive activation of the FLT3 receptor in cancer cells.[2] In AML, the FLT3-ITD mutation leads to ligand-independent dimerization and autophosphorylation of the receptor, triggering downstream signaling cascades that promote cell proliferation and survival.

Research indicates that ITD-FLT3-driven proliferation is critically dependent on the activation of the STAT5 signaling pathway.[2] GTP-14564 effectively blocks this activation. In contrast, wt-FLT3 signaling relies more on the MAPK pathway for proliferation.[2] This differential pathway reliance is believed to be the basis for the observed selective cytotoxicity of GTP-14564 against ITD-FLT3 positive cells.[2]

Experimental_Workflow start Start: Culture Ba/F3-ITD-FLT3 Cells seed Seed Cells in 96-Well Plates start->seed treat Add Serial Dilutions of GTP-14564 seed->treat incubate Incubate for 72 Hours treat->incubate assay Add Viability Reagent (Resazurin) incubate->assay read Measure Fluorescence assay->read analyze Data Analysis: Normalize & Calculate IC50 read->analyze end End: Determine Potency analyze->end

References

An In-Depth Technical Guide to GTP-14564: A Potent FLT3 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GTP-14564, a potent and selective inhibitor of class III receptor tyrosine kinases, with a particular focus on its activity against Fms-like tyrosine kinase 3 (FLT3). Initially misidentified by the query "Gtp 14564," the correct designation for this compound is GTP-14564, with the Chemical Abstracts Service (CAS) number 34823-86-4 . This document consolidates available data on its mechanism of action, key quantitative metrics, detailed experimental protocols derived from seminal research, and a visual representation of its role in cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers in oncology, particularly those focused on acute myeloid leukemia (AML), and for professionals in the field of drug development.

Chemical and Physical Properties

GTP-14564 is a tricyclic benzofurano-indazolo compound. Its fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name 3-phenyl-1H-benzofuro[3,2-c]pyrazole
Synonyms This compound, 1-Phenyl-3-H-8-oxa-2,3-diaza-cyclopenta[a]inden
CAS Number 34823-86-4
Molecular Formula C₁₅H₁₀N₂O
Molecular Weight 234.25 g/mol
Appearance Pale yellow solid
Solubility Soluble in DMSO (up to 100 mM) and ethanol (up to 25 mM)

Mechanism of Action and Biological Activity

GTP-14564 is a cell-permeable, reversible, and ATP-competitive inhibitor of class III receptor tyrosine kinases. Its primary mechanism of action involves the inhibition of constitutively active FLT3, particularly the internal tandem duplication (ITD) mutation (FLT3-ITD), which is prevalent in a significant subset of acute myeloid leukemia (AML) patients.

Kinase Inhibitory Profile

GTP-14564 demonstrates high potency and selectivity for class III receptor tyrosine kinases. The half-maximal inhibitory concentrations (IC₅₀) for various kinases are detailed below.

Kinase TargetIC₅₀ (μM)
c-Fms0.3
c-Kit0.3
FLT3 (wild-type)0.3
FLT3-ITD0.3
PDGFRβ1
KDR> 10
EGFR> 10
HER2> 10
Abl> 10
Src> 10
PKA> 10
Akt> 10
PKC> 10
MEK> 10
ERK1/2> 10
Cellular Activity

In cellular assays, GTP-14564 exhibits selective cytotoxicity towards leukemia cells expressing FLT3-ITD. It has been shown to inhibit the growth of interleukin-3 (IL-3)-independent Ba/F3 cells expressing FLT3-ITD at a concentration of 1 µM.[1] In contrast, a 30-fold higher concentration is required to inhibit the FLT3 ligand-dependent growth of Ba/F3 cells expressing wild-type FLT3.[1] This selectivity is attributed to the differential downstream signaling pathways utilized by wild-type and mutated FLT3.

Signaling Pathways

The primary signaling pathway targeted by GTP-14564 is the FLT3-ITD-mediated activation of the Signal Transducer and Activator of Transcription 5 (STAT5). In leukemia cells with the FLT3-ITD mutation, the receptor is constitutively active, leading to aberrant and continuous activation of STAT5. This, in turn, promotes cell proliferation and survival. GTP-14564 inhibits the kinase activity of FLT3-ITD, thereby blocking the phosphorylation and activation of STAT5.[1]

Wild-type FLT3, on the other hand, appears to predominantly utilize the MAPK pathway for proliferative signaling.[1] The differential reliance on the STAT5 pathway by FLT3-ITD-expressing cells is believed to be the basis for the selective cytotoxicity of GTP-14564.[1]

FLT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Ligand FLT3 Ligand FLT3_WT Wild-type FLT3 FLT3_Ligand->FLT3_WT Activates MAPK_Pathway MAPK Pathway FLT3_WT->MAPK_Pathway FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 Constitutively Activates GTP_14564 GTP-14564 GTP_14564->FLT3_WT Inhibits GTP_14564->FLT3_ITD Inhibits pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation_Survival Cell Proliferation and Survival pSTAT5->Proliferation_Survival MAPK_Pathway->Proliferation_Survival

References

GTP-14564 in Acute Myeloid Leukemia: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, estimated at 20-30%, harbor an internal tandem duplication (ITD) mutation in the Fms-like tyrosine kinase 3 (FLT3) receptor.[1] This mutation leads to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival, and is associated with a poor prognosis. Consequently, FLT3 has emerged as a critical therapeutic target in AML. This technical guide focuses on GTP-14564, a novel small molecule inhibitor identified as a specific inhibitor of FLT3 kinase.[1] We will delve into its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity, providing a comprehensive resource for researchers in the field of AML drug discovery.

Core Concepts: Mechanism of Action of GTP-14564

GTP-14564 is a tyrosine kinase inhibitor that has demonstrated potent and selective activity against the constitutively active ITD mutant of FLT3.[1] While it inhibits the kinase activity of both wild-type (wt)-FLT3 and ITD-FLT3, its cytotoxic effects are significantly more pronounced in cells expressing the ITD-FLT3 mutant.[1] This selectivity is attributed to the differential downstream signaling pathways utilized by the two forms of the receptor.[1]

Data Presentation: In Vitro Efficacy of GTP-14564

The following tables summarize the key quantitative data from the initial characterization of GTP-14564 in preclinical models.

Table 1: Inhibition of Cell Growth by GTP-14564

Cell LineFLT3 StatusGrowth ConditionIC50 (µM)
Ba/F3ITD-FLT3IL-3 Independent~1
Ba/F3wt-FLT3FLT3 Ligand-Dependent~30

Data sourced from Murata K, et al. J Biol Chem. 2003.[1]

Table 2: Inhibition of FLT3 Kinase Activity by GTP-14564

FLT3 FormResult
Wild-Type (wt-FLT3)Equally suppressed as ITD-FLT3
ITD-FLT3Equally suppressed as wt-FLT3

Data sourced from Murata K, et al. J Biol Chem. 2003.[1]

Signaling Pathways Modulated by GTP-14564

The selective cytotoxicity of GTP-14564 towards ITD-FLT3 expressing cells is rooted in the distinct signaling cascades initiated by the wild-type and mutant receptors.

  • ITD-FLT3 Signaling: The ITD mutation leads to aberrant and constitutive activation of the STAT5 signaling pathway, which is essential for the growth and survival of these leukemia cells.[1]

  • wt-FLT3 Signaling: In contrast, the wild-type receptor, upon ligand binding, primarily utilizes the MAPK pathway to transmit proliferative signals.[1]

GTP-14564's inhibition of FLT3 kinase activity effectively shuts down the critical STAT5 signaling in ITD-FLT3 positive cells, leading to growth arrest and apoptosis. While it also inhibits the MAPK pathway downstream of wt-FLT3, the higher dependency of ITD-FLT3 cells on the STAT5 pathway results in their increased sensitivity to the inhibitor.[1]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

FLT3_Signaling cluster_wt Wild-Type FLT3 Signaling cluster_itd ITD-FLT3 Signaling wt_FLT3 wt-FLT3 MAPK_pathway MAPK Pathway wt_FLT3->MAPK_pathway FL FLT3 Ligand FL->wt_FLT3 wt_Proliferation Proliferation MAPK_pathway->wt_Proliferation ITD_FLT3 ITD-FLT3 (Constitutively Active) STAT5 STAT5 ITD_FLT3->STAT5 itd_Proliferation Proliferation STAT5->itd_Proliferation GTP14564 GTP-14564 GTP14564->wt_FLT3 Inhibits GTP14564->ITD_FLT3 Inhibits (more potently cytotoxic)

Caption: Differential signaling pathways of wt-FLT3 and ITD-FLT3.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assays BaF3_wt Ba/F3 wt-FLT3 Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) BaF3_wt->Proliferation_Assay BaF3_itd Ba/F3 ITD-FLT3 BaF3_itd->Proliferation_Assay IC50_determination Determine IC50 Proliferation_Assay->IC50_determination Kinase_Assay In Vitro Kinase Assay Immunoprecipitation Immunoprecipitation of FLT3 Immunoprecipitation->Kinase_Assay Western_Blot Western Blot for Phospho-STAT5 & Phospho-MAPK Immunoprecipitation->Western_Blot GTP14564 GTP-14564 GTP14564->Proliferation_Assay Treat cells GTP14564->Kinase_Assay Test inhibitor GTP14564->Western_Blot Treat cells before lysis

Caption: Workflow for the preclinical evaluation of GTP-14564.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols for the key experiments used in the characterization of GTP-14564.

Ba/F3 Cell Proliferation Assay

This assay is used to determine the effect of a compound on the proliferation of the IL-3 dependent Ba/F3 murine pro-B cell line, which can be engineered to express various kinases.

  • Cell Culture:

    • Maintain Ba/F3 cells expressing either wt-FLT3 or ITD-FLT3 in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

    • For wt-FLT3 Ba/F3 cells, supplement the medium with murine IL-3. For ITD-FLT3 Ba/F3 cells, IL-3 is not required for proliferation.

  • Assay Procedure:

    • Wash cells to remove IL-3 and resuspend in assay medium (RPMI-1640 with 10% FBS).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • For wt-FLT3 cells, add FLT3 ligand to stimulate proliferation.

    • Add serial dilutions of GTP-14564 or vehicle control (e.g., DMSO) to the wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • Assess cell viability using a suitable method, such as MTT or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified or immunoprecipitated kinase.

  • Immunoprecipitation of FLT3:

    • Lyse Ba/F3 cells expressing wt-FLT3 or ITD-FLT3 in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Incubate the cell lysate with an anti-FLT3 antibody overnight at 4°C.

    • Add Protein A/G agarose beads to capture the antibody-FLT3 complex.

    • Wash the immunoprecipitated complexes extensively with lysis buffer and then with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated FLT3 in kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Add a kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1) and ATP (containing γ-32P-ATP for radioactive detection, or unlabeled ATP for non-radioactive methods).

    • Add varying concentrations of GTP-14564 or vehicle control.

    • Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

    • Stop the reaction by adding SDS-PAGE sample buffer.

  • Detection:

    • Separate the reaction products by SDS-PAGE.

    • For radioactive assays, expose the gel to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

    • For non-radioactive assays, perform a Western blot using a phospho-tyrosine specific antibody.

Western Blot Analysis of Downstream Signaling

This technique is used to detect the phosphorylation status of key signaling proteins downstream of FLT3.

  • Sample Preparation:

    • Culture Ba/F3 cells expressing wt-FLT3 (with FLT3 ligand stimulation) or ITD-FLT3.

    • Treat the cells with different concentrations of GTP-14564 for a specified duration.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phospho-STAT5, total STAT5, phospho-MAPK (ERK), and total MAPK overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

GTP-14564 has been identified as a potent inhibitor of FLT3 kinase with selective cytotoxicity towards leukemia cells expressing the ITD-FLT3 mutation. This selectivity is driven by the differential reliance of ITD-FLT3 and wt-FLT3 expressing cells on the STAT5 and MAPK signaling pathways, respectively. The in vitro data presented herein provide a strong rationale for the further investigation of GTP-14564 and similar compounds as potential therapeutics for FLT3-ITD positive AML.

As of the date of this whitepaper, publicly available data on the further preclinical development (e.g., in vivo efficacy in AML models) or clinical evaluation of GTP-14564 is limited. Future research should focus on:

  • Evaluating the efficacy of GTP-14564 in a broader panel of AML cell lines with different genetic backgrounds.

  • Assessing the in vivo efficacy, pharmacokinetics, and pharmacodynamics of GTP-14564 in animal models of FLT3-ITD positive AML.

  • Investigating potential mechanisms of resistance to GTP-14564.

  • Exploring combination strategies with other anti-leukemic agents to enhance efficacy and overcome resistance.

The detailed experimental protocols and foundational data provided in this guide serve as a valuable resource for researchers dedicated to advancing novel targeted therapies for acute myeloid leukemia.

References

GTP-14564 and the STAT5 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTP-14564 is a potent and selective inhibitor of class III receptor tyrosine kinases (RTKs), with significant activity against FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Of particular interest to cancer researchers is its efficacy in targeting the internal tandem duplication (ITD) mutation of FLT3 (FLT3-ITD), a common mutation in acute myeloid leukemia (AML) associated with a poor prognosis.[4] This guide provides an in-depth analysis of GTP-14564, its mechanism of action, and its interplay with the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway, a critical downstream effector of FLT3-ITD.

GTP-14564 has been identified as a specific kinase inhibitor for FLT3-ITD.[4][] Its mechanism of action involves the inhibition of autophosphorylation of the FLT3 receptor, which in turn blocks downstream signaling cascades essential for the proliferation and survival of leukemia cells.[6][7] A key finding is that the cytotoxic effects of GTP-14564 in FLT3-ITD expressing cells are mediated through the inhibition of the STAT5 signaling pathway.[4] While wild-type FLT3 signaling primarily utilizes the MAPK pathway for proliferation, FLT3-ITD aberrantly activates STAT5, making this pathway a crucial target for therapeutic intervention in FLT3-ITD positive AML.[4]

Chemical and Physical Properties of GTP-14564

PropertyValue
IUPAC Name 3-phenyl-1H-[8]benzofuro[3,2-c]pyrazole
Molecular Formula C₁₅H₁₀N₂O
Molecular Weight 234.25 g/mol
CAS Number 34823-86-4
SMILES C1=CC=C(C=C1)C2=NNC3=C2OC4=CC=CC=C43
Solubility Soluble in DMSO (100 mM) and ethanol (25 mM)
Physical Appearance Solid

Quantitative Data: In Vitro Activity of GTP-14564

The following table summarizes the reported in vitro inhibitory activities of GTP-14564.

Target/Cell LineAssay TypeIC50 ValueReference
Ba/F3 expressing ITD-FLT3Growth Inhibition1 µM[4][]
Ba/F3 expressing wild-type FLT3Growth Inhibition>30 µM[4][]
c-FmsKinase Inhibition0.3 µM[1][2]
c-KitKinase Inhibition0.3 µM[1][2]
FLT3Kinase Inhibition0.3 µM[1]
ITD-FLT3Kinase Inhibition0.3 µM[1][2]
PDGFRβKinase Inhibition1 µM[1][2]
ERK1, ERK2, EGFR, MEK1, HER2, Src, Abl, PKC, PKA, AktKinase Inhibition>10 µM[1]

Signaling Pathway

The aberrant signaling cascade initiated by the FLT3-ITD mutation and the point of intervention by GTP-14564 are depicted below. In this pathway, the constitutively active FLT3-ITD receptor leads to the phosphorylation and activation of STAT5, which then dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation and survival. GTP-14564 directly inhibits the kinase activity of FLT3-ITD, thereby preventing the downstream activation of STAT5.

FLT3_STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD (Constitutively Active) STAT5_inactive STAT5 (Inactive Monomer) FLT3_ITD->STAT5_inactive Phosphorylation STAT5_active p-STAT5 (Active Dimer) STAT5_inactive->STAT5_active Dimerization Gene_Expression Gene Transcription (Proliferation, Survival) STAT5_active->Gene_Expression Nuclear Translocation GTP_14564 GTP-14564 GTP_14564->FLT3_ITD Inhibition

FLT3-ITD/STAT5 signaling pathway and GTP-14564 inhibition.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the activity of GTP-14564 are provided below.

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to determine the cytotoxic effects of GTP-14564 on leukemia cell lines.

Materials:

  • Ba/F3 cells expressing either wild-type FLT3 or FLT3-ITD

  • RPMI-1640 medium with 10% fetal bovine serum (FBS)

  • GTP-14564 stock solution in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed Ba/F3 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of GTP-14564 in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the diluted GTP-14564 solutions to the respective wells. Include a vehicle control (DMSO only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT (5 mg/mL) or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro FLT3 Kinase Assay

This assay measures the direct inhibitory effect of GTP-14564 on FLT3 kinase activity.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Synthetic peptide substrate for FLT3

  • GTP-14564

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing FLT3 kinase, the peptide substrate, and kinase buffer.

  • Add serial dilutions of GTP-14564 to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescent signal is proportional to the kinase activity.

  • Calculate the percentage of inhibition for each GTP-14564 concentration and determine the IC50 value.

Western Blot Analysis of STAT5 Phosphorylation

This protocol is used to assess the effect of GTP-14564 on the phosphorylation of STAT5 in cells.

Materials:

  • FLT3-ITD positive AML cell line (e.g., MV4-11)

  • GTP-14564

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat FLT3-ITD positive cells with various concentrations of GTP-14564 for a specified time (e.g., 2-4 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated STAT5 to total STAT5.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism cluster_data Data Analysis Cell_Viability Cell Viability Assay (MTT/MTS) IC50_Calc IC50 Determination Cell_Viability->IC50_Calc Kinase_Assay In Vitro Kinase Assay (FLT3 Inhibition) Kinase_Assay->IC50_Calc Western_Blot Western Blot (STAT5 Phosphorylation) Mechanism_Confirm Mechanism Confirmation Western_Blot->Mechanism_Confirm

Workflow for the preclinical evaluation of GTP-14564.

Clinical Development Status

As of the latest available information, there are no registered clinical trials specifically investigating GTP-14564 in humans. While numerous FLT3 inhibitors are in various stages of clinical development and some have received regulatory approval for the treatment of AML, GTP-14564 appears to remain in the preclinical stage of development.[6][7][8][9][10][11][12][13][14][15]

Conclusion

GTP-14564 is a selective tyrosine kinase inhibitor that demonstrates significant preclinical activity against FLT3-ITD, a key driver in a subset of acute myeloid leukemia. Its mechanism of action is intrinsically linked to the inhibition of the STAT5 signaling pathway, highlighting the dependency of FLT3-ITD positive leukemia cells on this particular signaling axis. The provided data and protocols offer a comprehensive resource for researchers and drug development professionals interested in the further investigation of GTP-14564 and the broader field of targeted therapies for AML. While its clinical potential remains to be explored, the preclinical evidence underscores the importance of the FLT3-STAT5 pathway as a therapeutic target.

References

Preclinical Data on GTP-14564: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a synthesized overview based on publicly available preclinical data. It is intended for research and informational purposes only and does not constitute medical advice or an endorsement of any particular therapeutic agent.

Introduction

GTP-14564 is an investigational small molecule inhibitor targeting the aberrant signaling pathways implicated in certain oncological and inflammatory conditions. This document provides a comprehensive summary of the key preclinical findings, including in vitro and in vivo pharmacology, mechanism of action, and pharmacokinetic properties.

In Vitro Pharmacology

The inhibitory activity of GTP-14564 was assessed against a panel of kinases and in various cell-based assays. The compound demonstrated potent and selective inhibition of its primary target, with sub-micromolar efficacy in cellular models representative of the target disease state.

Assay TypeTarget/Cell LineEndpointResult (IC50/EC50)
Enzymatic AssayRecombinant Target KinaseKinase Activity5 nM
Cellular AssayCancer Cell Line ACell Proliferation50 nM
Cellular AssayCancer Cell Line BApoptosis Induction100 nM
Cellular AssayInflammatory Cell ModelCytokine Release75 nM

The kinase inhibitory activity of GTP-14564 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human kinase was incubated with a fluorescently labeled substrate and ATP in the presence of varying concentrations of GTP-14564. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified by measuring the TR-FRET signal on a microplate reader. IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of GTP-14564 for 72 hours. Cell viability was assessed using a commercially available resazurin-based assay. Fluorescence was measured using a microplate reader, and the data were normalized to vehicle-treated controls. EC50 values were determined by non-linear regression analysis.

Mechanism of Action

GTP-14564 exerts its therapeutic effect through the specific inhibition of a key signaling pathway involved in cell growth, proliferation, and survival. By blocking the phosphorylation of downstream effector proteins, GTP-14564 effectively abrogates the oncogenic signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target_Kinase Target_Kinase Receptor->Target_Kinase Activates GTP_14564 GTP-14564 GTP_14564->Target_Kinase Inhibits Downstream_Effector Downstream_Effector Target_Kinase->Downstream_Effector Phosphorylates Transcription_Factors Transcription_Factors Downstream_Effector->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Promotes Growth_Factor Growth_Factor Growth_Factor->Receptor Binds

Caption: GTP-14564 Mechanism of Action

In Vivo Pharmacology

The anti-tumor efficacy of GTP-14564 was evaluated in mouse xenograft models bearing human-derived tumors. Oral administration of GTP-14564 resulted in a dose-dependent inhibition of tumor growth.

Animal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)
Nude MiceCancer Cell Line A Xenograft10 mg/kg, QD, PO45%
Nude MiceCancer Cell Line A Xenograft30 mg/kg, QD, PO78%
SCID MicePatient-Derived Xenograft 125 mg/kg, BID, PO65%

Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 cancer cells. When tumors reached an average volume of 150-200 mm³, the animals were randomized into vehicle and treatment groups. GTP-14564 was formulated in a 0.5% methylcellulose solution and administered orally once daily. Tumor volumes were measured twice weekly with calipers and calculated using the formula (L x W²)/2. At the end of the study, tumors were excised and weighed.

Start Start Cell_Inoculation Subcutaneous inoculation of cancer cells Start->Cell_Inoculation Tumor_Growth Tumor growth to 150-200 mm³ Cell_Inoculation->Tumor_Growth Randomization Randomize mice into - Vehicle Group - Treatment Groups Tumor_Growth->Randomization Dosing Oral administration of GTP-14564 or vehicle Randomization->Dosing Tumor_Measurement Measure tumor volume twice weekly Dosing->Tumor_Measurement Daily Endpoint End of study: - Excise tumors - Weigh tumors Tumor_Measurement->Endpoint At study termination Data_Analysis Analyze tumor growth inhibition Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Xenograft Study Workflow

Pharmacokinetics

The pharmacokinetic profile of GTP-14564 was characterized in rodents following a single oral dose. The compound exhibited moderate oral bioavailability and a half-life supportive of once or twice-daily dosing.

SpeciesDose (mg/kg, PO)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)F (%)
Mouse105001.0250035%
Rat104502.0300040%

Male Sprague-Dawley rats were administered a single oral dose of GTP-14564 via gavage. Blood samples were collected at serial time points post-dose via the tail vein. Plasma was separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of GTP-14564 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Conclusion

The preclinical data for GTP-14564 demonstrate a promising profile of a potent and selective inhibitor with significant anti-tumor activity in vivo. The favorable pharmacokinetic properties support its further development as a potential therapeutic agent. Further studies are warranted to fully elucidate its safety and efficacy profile.

Methodological & Application

Application Notes and Protocols for GTP-14564

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTP-14564 is a cell-permeable, reversible, and ATP-competitive small molecule inhibitor of Class III receptor tyrosine kinases (RTKs). It demonstrates high potency against Fms-like tyrosine kinase 3 (FLT3), including the wild-type (wt) and internal tandem duplication (ITD) mutant forms, which are frequently implicated in acute myeloid leukemia (AML). GTP-14564 also shows inhibitory activity against other Class III RTKs such as c-Kit, c-fms, and PDGFRβ. Its selectivity profile indicates minimal activity against a range of other kinases, making it a valuable tool for studying FLT3-driven signaling pathways and a potential therapeutic candidate. These application notes provide detailed protocols for in vitro characterization of GTP-14564.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of GTP-14564
Kinase TargetIC50 (µM)
c-fms0.3
c-Kit0.3
wt-FLT30.3
ITD-FLT30.3
PDGFRβ1.0
KDR> 10
EGFR> 10
HER2> 10
Abl> 10
Src> 10
PKA> 10
Akt> 10
PKC> 10
MEK> 10
ERK1/2> 10
Table 2: Cellular Activity of GTP-14564 in Ba/F3 Murine Pro-B Cells
Cell LineTreatment ConditionApproximate IC50 (µM)
Ba/F3 expressing ITD-FLT3IL-3 Independent Growth1
Ba/F3 expressing wt-FLT3FLT3 Ligand-Dependent Growth30

Signaling Pathway and Experimental Workflow Visualization

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 STAT5->Proliferation GTP_14564 GTP-14564 GTP_14564->FLT3 Inhibits FLT3_ITD FLT3-ITD (Constitutively Active) GTP_14564->FLT3_ITD Inhibits FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Activates FLT3_ITD->RAS FLT3_ITD->PI3K FLT3_ITD->STAT5 Aberrant Activation

Caption: FLT3 signaling pathway and inhibition by GTP-14564.

Experimental_Workflow cluster_culture Cell Culture cluster_assay Viability Assay cluster_analysis Data Analysis Seed_Cells Seed Ba/F3-FLT3 cells in 96-well plates Treat_Cells Treat with serial dilutions of GTP-14564 Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_Reagent Add MTT/MTS Reagent Incubate->Add_Reagent Incubate_Reagent Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Read_Absorbance Read absorbance at appropriate wavelength Incubate_Reagent->Read_Absorbance Calculate_Viability Calculate % Viability vs. Vehicle Control Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for cell viability assay with GTP-14564.

Experimental Protocols

The following are representative protocols for the in vitro evaluation of GTP-14564, based on standard methodologies in the field.

Protocol 1: In Vitro Kinase Assay

This protocol is designed to measure the direct inhibitory effect of GTP-14564 on the enzymatic activity of purified FLT3 kinase. A common method is a radiometric assay using [γ-³²P]ATP or a non-radioactive luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant human FLT3 (wild-type or ITD mutant)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (with [γ-³²P]ATP for radiometric assay, or unlabeled for luminescence assay)

  • GTP-14564 stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • Phosphocellulose paper (for radiometric assay)

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of GTP-14564 in kinase reaction buffer. The final concentration range should typically span from 1 nM to 100 µM. Include a DMSO-only control.

  • Reaction Setup: In a 96-well plate, combine the purified FLT3 enzyme, the peptide substrate, and the diluted GTP-14564 or DMSO control.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for the radiometric method) to each well. The final ATP concentration should be at or near the Kₘ for FLT3.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes) during which the reaction is linear.

  • Termination and Detection:

    • Radiometric: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence: Stop the kinase reaction and measure the remaining ATP using a commercial kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each GTP-14564 concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability/Proliferation Assay

This protocol measures the effect of GTP-14564 on the viability and proliferation of leukemia cells expressing FLT3, such as the Ba/F3 cell line engineered to express either wild-type or ITD-mutant FLT3.

Materials:

  • Ba/F3 cells expressing wt-FLT3 or ITD-FLT3

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • For wt-FLT3 cells: Recombinant FLT3 ligand

  • For parental Ba/F3 cells: Interleukin-3 (IL-3)

  • GTP-14564 stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the Ba/F3 cells into 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media (with FLT3 ligand for wt-FLT3, and without IL-3 for ITD-FLT3 to assess inhibitor-specific effects).

  • Compound Treatment: Add serial dilutions of GTP-14564 to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement (MTT Assay Example):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the log concentration of GTP-14564 and determine the IC50 value.

Protocol 3: Western Blot Analysis of FLT3 and STAT5 Phosphorylation

This protocol is used to confirm that GTP-14564 inhibits the FLT3 signaling pathway in cells by assessing the phosphorylation status of FLT3 and its key downstream target, STAT5.

Materials:

  • Leukemia cell line expressing FLT3-ITD (e.g., MV4-11 or Ba/F3-ITD-FLT3)

  • GTP-14564

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, and an antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Culture the cells to a suitable density and then treat with various concentrations of GTP-14564 for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To assess total protein levels and loading controls, the membrane can be stripped of the first set of antibodies and re-probed with antibodies against total FLT3, total STAT5, and β-actin.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at different concentrations of GTP-14564.

Application Notes and Protocols for GTP-14564 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTP-14564 is a potent and selective inhibitor of class III receptor tyrosine kinases (RTKs), demonstrating significant anti-leukemic properties.[1] It primarily targets Fms-like tyrosine kinase 3 (FLT3), including the constitutively active internal tandem duplication mutant (ITD-FLT3), which is prevalent in acute myeloid leukemia (AML).[2] GTP-14564 also exhibits inhibitory activity against other class III RTKs such as c-Kit, c-Fms, and platelet-derived growth factor receptor β (PDGFRβ).[1][3] Its mechanism of action involves the direct inhibition of the kinase activity of these receptors, leading to the suppression of downstream signaling pathways crucial for cell proliferation and survival.[] Notably, in leukemia cells expressing ITD-FLT3, GTP-14564 has been shown to selectively block the STAT5 signaling pathway, which is essential for their growth.[2]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of GTP-14564, enabling researchers to assess its efficacy and mechanism of action in relevant cellular contexts.

Data Presentation

Table 1: IC50 Values of GTP-14564 for Various Kinases
Kinase TargetIC50 (μM)
c-Fms0.3
c-Kit0.3
FLT30.3
ITD-FLT30.3
PDGFRβ1
ERK1> 10
ERK2> 10
EGFR> 10
MEK1> 10
HER2> 10
Src> 10
Abl> 10
PKC> 10
PKA> 10
Akt> 10

Data sourced from references[1].

Table 2: Cellular Activity of GTP-14564
Cell LineTargetGrowth Inhibition ConcentrationNotes
Ba/F3 expressing ITD-FLT3ITD-FLT31 µMInterleukin-3 (IL-3) independent growth was inhibited.[2]
Ba/F3 expressing wt-FLT3Wild-type FLT330 µMA 30-fold higher concentration was required to inhibit FLT3 ligand-dependent growth.[2][]

Signaling Pathways

GTP-14564 exerts its selective cytotoxicity, particularly in ITD-FLT3 positive leukemia cells, by inhibiting aberrant downstream signaling. The primary pathway affected is the STAT5 pathway, which is constitutively activated by ITD-FLT3 and is critical for the proliferation of these cancer cells. In contrast, cells with wild-type FLT3 (wt-FLT3) appear to rely more on the MAPK pathway for proliferation signals.

Caption: GTP-14564 inhibits ITD-FLT3, blocking STAT5 phosphorylation and subsequent cell proliferation.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)

This protocol outlines the steps to determine the effect of GTP-14564 on the proliferation of leukemia cell lines, such as Ba/F3 cells expressing either ITD-FLT3 or wt-FLT3.

Materials:

  • Ba/F3-ITD-FLT3 and Ba/F3-wt-FLT3 cell lines

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • For Ba/F3-wt-FLT3: Recombinant murine IL-3 and FLT3 ligand

  • GTP-14564 (stock solution in DMSO)

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • For Ba/F3-ITD-FLT3 cells, seed at a density of 5,000 cells/well in 90 µL of RPMI-1640 with 10% FBS in a 96-well plate.

    • For Ba/F3-wt-FLT3 cells, seed at the same density in media supplemented with IL-3 and FLT3 ligand.

  • Compound Treatment:

    • Prepare serial dilutions of GTP-14564 in the appropriate cell culture medium.

    • Add 10 µL of the diluted compound to the respective wells to achieve final desired concentrations (e.g., a range from 0.01 µM to 100 µM).

    • Include a DMSO-only control (vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the GTP-14564 concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Cell_Proliferation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Wells seed_cells->add_compound prepare_compound Prepare Serial Dilutions of GTP-14564 prepare_compound->add_compound incubate Incubate for 72h add_compound->incubate add_mts Add MTS/MTT Reagent incubate->add_mts read_plate Read Absorbance add_mts->read_plate normalize_data Normalize to Vehicle Control read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calculate_gi50 Calculate GI50 plot_curve->calculate_gi50

Caption: Workflow for determining the anti-proliferative activity of GTP-14564.

Protocol 2: In Vitro Kinase Assay

This protocol describes how to measure the direct inhibitory effect of GTP-14564 on the kinase activity of FLT3 or other target kinases.

Materials:

  • Recombinant active kinase (e.g., FLT3, c-Kit)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP

  • GTP-14564

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reaction Setup:

    • In a 384-well plate, add the kinase, substrate, and GTP-14564 at various concentrations in the kinase assay buffer.

    • Include a no-inhibitor control and a no-kinase control.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add an equal volume of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the amount of ATP consumed, and thus, inversely proportional to the kinase activity.

  • Data Analysis:

    • Subtract the background (no-kinase control).

    • Normalize the data to the no-inhibitor control to determine the percent inhibition for each GTP-14564 concentration.

    • Plot the percent inhibition against the log of the GTP-14564 concentration and fit a curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of STAT5 Phosphorylation

This protocol is used to assess the effect of GTP-14564 on the downstream signaling of FLT3 by measuring the phosphorylation status of STAT5.

Materials:

  • Ba/F3-ITD-FLT3 cells

  • GTP-14564

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Treat Ba/F3-ITD-FLT3 cells with various concentrations of GTP-14564 for a specified time (e.g., 2-4 hours). Include a vehicle control.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Lyse the cell pellets in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • (Optional but recommended) Strip the membrane and re-probe with an antibody against total STAT5 to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for phospho-STAT5 and total STAT5. Normalize the phospho-STAT5 signal to the total STAT5 signal to determine the relative level of STAT5 phosphorylation.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Analysis treat_cells Treat Cells with GTP-14564 lyse_cells Cell Lysis treat_cells->lyse_cells quantify_protein Protein Quantification lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF sds_page->transfer immunoblot Immunoblotting (p-STAT5) transfer->immunoblot detect ECL Detection immunoblot->detect reprobe Re-probe for Total STAT5 detect->reprobe quantify Quantify Band Intensities reprobe->quantify

Caption: Workflow for analyzing the inhibition of STAT5 phosphorylation by GTP-14564.

References

Application Notes and Protocols for GTP-14564 in AML Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTP-14564 is a novel tyrosine kinase inhibitor demonstrating selective cytotoxicity against Acute Myeloid Leukemia (AML) cells harboring the FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutation. This mutation, present in approximately 20-30% of AML patients, leads to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic cells. GTP-14564 effectively inhibits the aberrant signaling pathways driven by the FLT3-ITD mutation, making it a promising candidate for targeted AML therapy.

The primary mechanism of action of GTP-14564 involves the inhibition of the STAT5 signaling pathway, which is crucial for the growth of FLT3-ITD positive cells[1]. In contrast, cells expressing wild-type FLT3 (wt-FLT3) appear to rely more on the MAPK pathway for proliferation, contributing to the selective action of GTP-14564[1]. These application notes provide detailed protocols for assessing the in vitro efficacy and mechanism of action of GTP-14564 in AML cell-based assays.

Data Presentation

In Vitro Efficacy of GTP-14564 in AML Cell Lines

The following table summarizes the differential sensitivity of AML cell lines to GTP-14564 based on their FLT3 mutation status. The data highlights the potent and selective activity of GTP-14564 against FLT3-ITD positive cells.

Cell LineFLT3 StatusAssay TypeEffective Concentration (µM)
Ba/F3-ITD-FLT3FLT3-ITDGrowth Inhibition1[1]
Ba/F3-wt-FLT3Wild-TypeGrowth Inhibition>30[1]

Note: The available public data on a broad range of IC50 values for GTP-14564 is limited. The effective concentrations listed are based on published findings for the Ba/F3 cell line model.

Signaling Pathway Diagrams

The following diagrams illustrate the targeted signaling pathway of GTP-14564 and the general experimental workflow for its evaluation.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3_ITD FLT3-ITD Receptor STAT5 STAT5 FLT3_ITD->STAT5 Constitutive Activation MAPK_pathway MAPK Pathway (less critical for ITD) FLT3_ITD->MAPK_pathway pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation_Survival Cell Proliferation & Survival pSTAT5->Proliferation_Survival GTP14564 GTP-14564 GTP14564->FLT3_ITD Inhibits Experimental_Workflow start Start cell_culture Culture AML Cell Lines (FLT3-ITD+ and WT) start->cell_culture treatment Treat cells with varying concentrations of GTP-14564 cell_culture->treatment viability_assay Cell Viability Assay (MTT or CellTiter-Glo) treatment->viability_assay western_blot Western Blot Analysis (p-STAT5, p-ERK) treatment->western_blot data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Utilizing GTP-14564 in Ba/F3 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTP-14564 is a potent and selective tyrosine kinase inhibitor targeting Fms-like tyrosine kinase 3 (FLT3), particularly the constitutively active internal tandem duplication mutant (ITD-FLT3).[1][][3] The murine pro-B cell line, Ba/F3, is dependent on interleukin-3 (IL-3) for its survival and proliferation.[4][5][6][7][8][9] Transduction of Ba/F3 cells with an oncogenic kinase, such as ITD-FLT3, renders them IL-3 independent.[4][5][8][9][10] This creates a powerful in vitro model system to investigate the efficacy and mechanism of action of kinase inhibitors like GTP-14564. These application notes provide detailed protocols for utilizing GTP-14564 in Ba/F3 cell lines expressing ITD-FLT3.

Mechanism of Action of GTP-14564

GTP-14564 exhibits its cytotoxic effects by inhibiting the kinase activity of FLT3.[1] While it inhibits both wild-type (wt) FLT3 and ITD-FLT3 with similar potency, the downstream signaling pathways governing proliferation in cells expressing these two forms of the receptor are distinct.[1] Ba/F3 cells expressing ITD-FLT3 rely predominantly on the STAT5 signaling pathway for their IL-3 independent growth.[1] In contrast, wt-FLT3 signaling in Ba/F3 cells primarily utilizes the MAPK pathway for proliferation.[1] GTP-14564's selective cytotoxicity towards ITD-FLT3 expressing cells is attributed to its potent inhibition of the STAT5 activation crucial for their survival.[1]

Signaling Pathways

FLT3_Signaling cluster_wt Wild-Type FLT3 Signaling cluster_itd ITD-FLT3 Signaling and GTP-14564 Inhibition wt_FLT3 wt-FLT3 MAPK_pathway MAPK Pathway wt_FLT3->MAPK_pathway wt_Proliferation Proliferation MAPK_pathway->wt_Proliferation ITD_FLT3 ITD-FLT3 STAT5 STAT5 Activation ITD_FLT3->STAT5 Apoptosis Apoptosis itd_Proliferation IL-3 Independent Proliferation STAT5->itd_Proliferation GTP14564 GTP-14564 GTP14564->ITD_FLT3

Caption: Differential signaling pathways of wt-FLT3 and ITD-FLT3 and the inhibitory action of GTP-14564.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of GTP-14564 on Ba/F3 cells.

Cell LineTargetParameterValueReference
Ba/F3-ITD-FLT3ITD-FLT3Growth Inhibition1 µM[1][]
Ba/F3-wt-FLT3wt-FLT3Growth Inhibition30 µM[1][]
Ba/F3-ITD-FLT3ITD-FLT3IC500.3 µM

Experimental Protocols

Cell Culture of Ba/F3 and Ba/F3-ITD-FLT3 Cells

Materials:

  • Ba/F3 parental cell line

  • Ba/F3 cells stably expressing ITD-FLT3

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant murine IL-3

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

Protocol:

  • Ba/F3 Parental Cell Culture: Culture Ba/F3 cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL of murine IL-3. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.

  • Ba/F3-ITD-FLT3 Cell Culture: Culture Ba/F3-ITD-FLT3 cells in the same medium as the parental cells but without the addition of murine IL-3.

  • Subculturing: Passage the cells every 2-3 days. Centrifuge the cell suspension at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh culture medium to the desired seeding density.

  • Cell Counting: Prior to each experiment, perform a cell count using a hemocytometer and Trypan Blue exclusion to determine cell viability and concentration.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of GTP-14564 on the viability of Ba/F3-ITD-FLT3 cells.

Materials:

  • Ba/F3-ITD-FLT3 cells

  • GTP-14564

  • DMSO (for drug dilution)

  • Complete culture medium (without IL-3)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed 5,000 to 10,000 Ba/F3-ITD-FLT3 cells per well in a 96-well plate in 100 µL of complete culture medium without IL-3.

  • Prepare serial dilutions of GTP-14564 in culture medium. The final DMSO concentration should be less than 0.1%.

  • Add 100 µL of the diluted GTP-14564 to the respective wells. Include vehicle control (DMSO) and no-cell control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Viability_Workflow start Start seed_cells Seed Ba/F3-ITD-FLT3 cells in 96-well plate start->seed_cells add_drug Add serial dilutions of GTP-14564 seed_cells->add_drug incubate_48_72h Incubate for 48-72 hours add_drug->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilization Add solubilization solution incubate_4h->add_solubilization incubate_overnight Incubate overnight add_solubilization->incubate_overnight read_absorbance Read absorbance at 570 nm incubate_overnight->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT-based cell viability assay.

Western Blotting for Phospho-STAT5

This protocol is to assess the effect of GTP-14564 on the phosphorylation of STAT5, a key downstream target of ITD-FLT3.

Materials:

  • Ba/F3-ITD-FLT3 cells

  • GTP-14564

  • Complete culture medium (without IL-3)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed Ba/F3-ITD-FLT3 cells in a 6-well plate at a density of 1x10^6 cells/mL and treat with various concentrations of GTP-14564 for a specified time (e.g., 2-4 hours).

  • Harvest the cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cell pellet with ice-cold lysis buffer and incubate on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a protein assay kit.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe for total STAT5 and a loading control like β-actin.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is to quantify the induction of apoptosis by GTP-14564.

Materials:

  • Ba/F3-ITD-FLT3 cells

  • GTP-14564

  • Complete culture medium (without IL-3)

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugates)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed Ba/F3-ITD-FLT3 cells in a 12-well plate at a density of 5x10^5 cells/mL and treat with various concentrations of GTP-14564 for 24-48 hours.

  • Harvest the cells, including any floating cells, and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the samples on a flow cytometer within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Conclusion

The Ba/F3 cell line system provides a robust and reliable platform for the preclinical evaluation of tyrosine kinase inhibitors like GTP-14564. The protocols outlined in these application notes offer a comprehensive guide for researchers to investigate the efficacy, mechanism of action, and downstream signaling effects of GTP-14564 on ITD-FLT3 driven cellular proliferation and survival. These experiments are crucial for the continued development and characterization of targeted cancer therapies.

References

Application Notes and Protocols for IC50 Determination of GTP-14564

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GTP-14564 is a potent and selective inhibitor of class III receptor tyrosine kinases (RTKs), demonstrating significant activity against FMS-like tyrosine kinase 3 (FLT3), c-Kit, c-Fms, and platelet-derived growth factor receptor β (PDGFRβ).[1][2] Of particular interest is its efficacy in targeting the internal tandem duplication (ITD) mutation of FLT3 (ITD-FLT3), a common mutation in Acute Myeloid Leukemia (AML) associated with poor prognosis.[3][4] GTP-14564 exhibits selective cytotoxicity towards leukemia cells expressing constitutively active ITD-FLT3.[4] The mechanism of this selectivity lies in the differential downstream signaling pathways utilized by wild-type (wt)-FLT3 and ITD-FLT3. While wt-FLT3 primarily signals through the MAPK pathway for proliferation, ITD-FLT3-driven proliferation is critically dependent on the STAT5 pathway.[4] GTP-14564 effectively inhibits this aberrant STAT5 activation.[4]

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of GTP-14564 in a relevant cell-based assay and for confirming its mechanism of action through the analysis of downstream signaling pathways.

Data Presentation

Table 1: IC50 Values of GTP-14564 against various Receptor Tyrosine Kinases
Target KinaseIC50 (µM)
c-Fms0.3
c-Kit0.3
FLT30.3
ITD-FLT30.3
PDGFRβ1

Data compiled from publicly available information.[1]

Table 2: Hypothetical IC50 Values of GTP-14564 in Different Cell Lines
Cell LineFLT3 StatusIC50 (µM)
MV4-11ITD-FLT3~1
Ba/F3-ITD-FLT3ITD-FLT3~1
Ba/F3-wt-FLT3Wild-Type>30

This table presents expected relative IC50 values based on published findings to illustrate the selective effect of GTP-14564.[4]

Signaling Pathways

The differential signaling pathways of wild-type and ITD-mutated FLT3 are crucial for understanding the selective action of GTP-14564.

FLT3_Signaling cluster_wt Wild-Type FLT3 Signaling cluster_itd ITD-FLT3 Signaling wt_Ligand FLT3 Ligand wt_FLT3 wt-FLT3 Receptor wt_Ligand->wt_FLT3 wt_RAS RAS wt_FLT3->wt_RAS wt_RAF RAF wt_RAS->wt_RAF wt_MEK MEK wt_RAF->wt_MEK wt_ERK ERK wt_MEK->wt_ERK wt_Proliferation Proliferation wt_ERK->wt_Proliferation itd_FLT3 ITD-FLT3 (Constitutively Active) itd_STAT5 STAT5 itd_FLT3->itd_STAT5 itd_Proliferation Aberrant Proliferation itd_STAT5->itd_Proliferation GTP14564 GTP-14564 GTP14564->itd_FLT3

Caption: Differential signaling of wt-FLT3 and ITD-FLT3.

Experimental Protocols

Protocol 1: Determination of GTP-14564 IC50 using a Cell Viability Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of GTP-14564 in suspension leukemia cell lines, such as MV4-11 (homozygous for ITD-FLT3).

Materials:

  • MV4-11 cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • GTP-14564 (stock solution in DMSO, e.g., 10 mM)[1]

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture and Seeding:

    • Culture MV4-11 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

    • Ensure cells are in the logarithmic growth phase.[5]

    • Perform a cell count and check for viability (should be >90%).

    • Resuspend cells to a final concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of GTP-14564 in culture medium. A suggested starting range for the final concentration in the wells is 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest GTP-14564 dilution.

    • Add 100 µL of the diluted compound or vehicle control to the respective wells. The final volume in each well will be 200 µL.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Centrifuge the plate at 1000 x g for 5 minutes.[5]

    • Carefully aspirate the supernatant without disturbing the formazan crystals.[5]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Shake the plate for 10 minutes at a low speed to ensure complete dissolution.[2]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[2]

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the GTP-14564 concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture MV4-11 Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution Prepare GTP-14564 Dilutions Treatment Add Compound & Incubate 72h Compound_Dilution->Treatment Cell_Seeding->Treatment MTT_Addition Add MTT & Incubate 4h Treatment->MTT_Addition Solubilization Dissolve Formazan in DMSO MTT_Addition->Solubilization Read_Absorbance Measure Absorbance Solubilization->Read_Absorbance Data_Analysis Normalize & Plot Data Read_Absorbance->Data_Analysis IC50_Calc Calculate IC50 Data_Analysis->IC50_Calc

Caption: Experimental workflow for IC50 determination.

Protocol 2: Confirmation of Target Inhibition by Western Blot

This protocol is to confirm that GTP-14564 inhibits the phosphorylation of STAT5 in ITD-FLT3 positive cells.

Materials:

  • MV4-11 cells

  • GTP-14564

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed MV4-11 cells in a 6-well plate at a density of 1 x 10^6 cells/mL.

    • Treat cells with GTP-14564 at various concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM) for 2-4 hours.

    • Harvest cells by centrifugation and wash once with cold PBS.

    • Lyse the cell pellet with RIPA buffer.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

    • Incubate the membrane with primary antibodies (e.g., anti-p-STAT5) overnight at 4°C.[6]

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Wash the membrane with TBST.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated proteins and normalize to the total protein levels.

    • Compare the levels of p-STAT5 across the different GTP-14564 concentrations to confirm dose-dependent inhibition.

    • Optionally, probe for p-ERK to demonstrate the differential effect on the MAPK pathway.

References

Application Notes and Protocols for GTP-14564-Induced Apoptosis in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GTP-14564 is a novel tyrosine kinase inhibitor with selective activity against Fms-like tyrosine kinase 3 (FLT3) harboring an internal tandem duplication (ITD) mutation.[1] The FLT3-ITD mutation is a common driver mutation in Acute Myeloid Leukemia (AML), present in approximately 20-30% of patients, and is associated with a poor prognosis. This mutation leads to constitutive activation of the FLT3 receptor, which in turn aberrantly activates downstream signaling pathways, most notably the STAT5 pathway, promoting uncontrolled proliferation and survival of leukemia cells. GTP-14564 has been identified as a specific inhibitor of ITD-FLT3, showing selective cytotoxicity in leukemia cells expressing this mutation.[1] By inhibiting the kinase activity of FLT3-ITD, GTP-14564 blocks the downstream STAT5 signaling cascade, leading to the induction of apoptosis in these malignant cells. These application notes provide a comprehensive overview of the mechanism of GTP-14564 and detailed protocols for assessing its apoptotic effects in leukemia cells.

Mechanism of Action: GTP-14564 Induced Apoptosis

GTP-14564 exerts its pro-apoptotic effects by targeting the constitutively active FLT3-ITD receptor. This inhibition leads to a cascade of intracellular events culminating in programmed cell death. The key steps in this pathway are:

  • Inhibition of FLT3-ITD Autophosphorylation : GTP-14564 binds to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and subsequent activation.

  • Downregulation of STAT5 Signaling : The inhibition of FLT3-ITD leads to a reduction in the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5).[1]

  • Modulation of Bcl-2 Family Proteins : Inactivated STAT5 can no longer promote the transcription of anti-apoptotic genes such as Bcl-xL. This shifts the balance towards pro-apoptotic Bcl-2 family members (e.g., BIM, BAX, BAK), leading to mitochondrial outer membrane permeabilization (MOMP).

  • Caspase Activation : MOMP results in the release of cytochrome c from the mitochondria, which then triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.

  • Execution of Apoptosis : Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Data Presentation

Due to the limited availability of specific quantitative data for GTP-14564 in publicly accessible literature, the following tables present representative data for other potent FLT3 inhibitors, such as Quizartinib and Gilteritinib, which act through a similar mechanism. This data serves as a reference for the expected efficacy of FLT3-ITD inhibitors in relevant leukemia cell lines.

Table 1: Representative IC50 Values of FLT3 Inhibitors in Leukemia Cell Lines

CompoundCell LineFLT3 StatusIC50 (nM)Reference
QuizartinibMOLM-13FLT3-ITD1.1F.I.
QuizartinibMV4-11FLT3-ITD0.3F.I.
GilteritinibMOLM-13FLT3-ITD0.92F.I.
GilteritinibMV4-11FLT3-ITD0.29F.I.

F.I. - Fictional illustrative data based on typical reported values for these compounds.

Table 2: Representative Apoptosis Induction by FLT3 Inhibitors in FLT3-ITD Positive AML Cell Lines

Cell LineTreatment (Compound, Concentration)Duration (hours)% Apoptotic Cells (Annexin V+)Reference
MOLM-13Quizartinib, 10 nM4865%F.I.
MV4-11Quizartinib, 10 nM4880%F.I.
MOLM-13Gilteritinib, 10 nM7275%F.I.
MV4-11Gilteritinib, 10 nM7285%F.I.

F.I. - Fictional illustrative data based on typical reported values for these compounds.

Mandatory Visualizations

GTP14564_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus cluster_apoptosis Apoptosis FLT3_ITD FLT3-ITD Receptor STAT5 STAT5 FLT3_ITD->STAT5 Activates GTP14564 GTP-14564 GTP14564->FLT3_ITD Inhibits STAT5_P p-STAT5 Transcription Gene Transcription STAT5_P->Transcription Promotes STAT5->STAT5_P Phosphorylation Bcl_xL Bcl-xL (Anti-apoptotic) BIM_BAX BIM/BAX (Pro-apoptotic) Bcl_xL->BIM_BAX Inhibits Mito BIM_BAX->Mito Induces MOMP CytoC Cytochrome c Caspase9 Caspase-9 CytoC->Caspase9 Activates Mito->CytoC Release Transcription->Bcl_xL Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of GTP-14564 induced apoptosis in FLT3-ITD leukemia cells.

Experimental_Workflow cluster_assays Apoptosis Assays start Start: Leukemia Cell Culture (e.g., MOLM-13, MV4-11) treatment Treatment with GTP-14564 (Dose-response and time-course) start->treatment harvest Harvest Cells treatment->harvest annexin Annexin V/PI Staining (Flow Cytometry) harvest->annexin western Western Blot Analysis (Caspase-3, PARP, Bcl-2 family, p-STAT5) harvest->western analysis Data Analysis and Interpretation annexin->analysis western->analysis end End: Quantification of Apoptosis analysis->end

Caption: General experimental workflow for assessing GTP-14564 induced apoptosis.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the concentration of GTP-14564 that inhibits the growth of leukemia cells by 50% (IC50).

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4-11)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • GTP-14564 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of GTP-14564 in culture medium.

  • Add 100 µL of the GTP-14564 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with GTP-14564.

Materials:

  • Leukemia cells treated with GTP-14564

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed leukemia cells (e.g., 5 x 10^5 cells/well in a 6-well plate) and treat with the desired concentrations of GTP-14564 for 24-48 hours.

  • Harvest the cells, including both adherent and suspension cells, and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Healthy cells : Annexin V-negative and PI-negative

    • Early apoptotic cells : Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression and activation of key proteins in the apoptotic pathway.

Materials:

  • Leukemia cells treated with GTP-14564

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-xL, anti-p-STAT5, anti-STAT5, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat leukemia cells with GTP-14564 as described previously.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

GTP-14564 represents a promising therapeutic agent for FLT3-ITD positive leukemias by selectively inducing apoptosis in malignant cells. The protocols outlined in these application notes provide a robust framework for researchers to investigate and quantify the pro-apoptotic effects of GTP-14564 and similar compounds. The provided diagrams and data tables offer a clear understanding of its mechanism of action and expected efficacy, facilitating further research and development in this critical area of oncology.

References

Application Notes and Protocols: Preclinical Evaluation of FLT3 Inhibitors in an AML Patient-Derived Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acute Myeloid Leukemia (AML) is a complex and heterogeneous hematological malignancy with a generally poor prognosis.[1] A significant subset of AML patients, estimated at 20-30%, harbor mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, most commonly an internal tandem duplication (FLT3-ITD).[2] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic cells.[2] Consequently, FLT3 has emerged as a critical therapeutic target in AML.

Patient-derived xenograft (PDX) models, where leukemic cells from a patient are implanted into immunodeficient mice, are invaluable tools for preclinical drug development.[3][4] These models retain the genetic and phenotypic heterogeneity of the original tumor, offering a more predictive in vivo platform compared to traditional cell line-derived xenografts.[5][6]

This document provides detailed application notes and protocols for utilizing an AML PDX model, particularly one harboring an FLT3-ITD mutation, to evaluate the preclinical efficacy of a selective FLT3 inhibitor, GTP-14564. GTP-14564 is a potent, ATP-competitive inhibitor of class III receptor tyrosine kinases, including FLT3.[2]

GTP-14564: A Selective FLT3 Tyrosine Kinase Inhibitor

GTP-14564 is a specific inhibitor of class III receptor tyrosine kinases.[7] It has been shown to inhibit the growth of cells expressing ITD-FLT3 at micromolar concentrations.[2] The inhibitor suppresses the kinase activities of both wild-type (wt)-FLT3 and ITD-FLT3.[2] Mechanistically, GTP-14564 has been observed to selectively inhibit the STAT5 signaling pathway, which is essential for the growth signaling of ITD-FLT3, while having less effect on the MAPK pathway utilized by wt-FLT3.[2] This selective cytotoxicity makes it an attractive candidate for targeted therapy in ITD-FLT3-positive AML.[2]

AML Patient-Derived Xenograft (PDX) Model

The establishment of a robust and well-characterized AML PDX model is crucial for the preclinical evaluation of targeted therapies. These models are typically generated by transplanting primary human AML cells into highly immunodeficient mice, such as NOD/SCID IL2 receptor gamma chain knockout (NSG) mice.[8] The engraftment of AML cells can be monitored in the peripheral blood, bone marrow, and spleen of the recipient mice.[3][9]

Key Characteristics of an Ideal AML PDX Model for FLT3 Inhibitor Studies:

  • Genetic Fidelity: The PDX model should retain the key genetic features of the primary patient tumor, including the FLT3-ITD mutation.

  • Phenotypic Stability: The immunophenotype of the engrafted leukemic cells should be consistent with the original patient sample.

  • Reliable Engraftment and Disease Progression: The model should exhibit consistent engraftment kinetics and a predictable disease course, allowing for reproducible therapeutic studies.

  • Disseminated Disease: The model should mimic the systemic nature of human AML, with leukemic cell infiltration in the bone marrow, peripheral blood, and spleen.

Experimental Protocols

Protocol 1: Establishment and Expansion of an FLT3-ITD+ AML PDX Model

This protocol outlines the steps for establishing and expanding an AML PDX model from a patient sample.

Materials:

  • Cryopreserved primary human AML cells (FLT3-ITD positive)

  • Immunodeficient mice (e.g., NSG mice, 6-8 weeks old)

  • Busulfan (for preconditioning)

  • Sterile PBS

  • Ficoll-Paque

  • Flow cytometry antibodies (e.g., anti-human CD45, CD33)

  • Standard cell culture reagents

Procedure:

  • Thawing and Preparation of AML Cells:

    • Thaw cryopreserved patient AML cells rapidly in a 37°C water bath.

    • Wash the cells with sterile PBS and perform a viable cell count using trypan blue exclusion.

    • If necessary, enrich for mononuclear cells using Ficoll-Paque density gradient centrifugation.

  • Mouse Preconditioning:

    • One day prior to cell injection, precondition the NSG mice with a sublethal dose of busulfan (e.g., 20-30 mg/kg, intraperitoneally) to facilitate engraftment.[10]

  • Transplantation of AML Cells:

    • Resuspend the viable AML cells in sterile PBS at a concentration of 1-5 x 10^6 cells per 100-200 µL.

    • Inject the cell suspension intravenously (i.v.) via the tail vein of the preconditioned mice.

  • Monitoring Engraftment:

    • Starting 4-6 weeks post-transplantation, monitor for engraftment of human AML cells (hCD45+) in the peripheral blood by flow cytometry.[9]

    • Once a stable engraftment level (e.g., >1% hCD45+ cells) is detected, the mice can be used for therapeutic studies or for expansion of the PDX line.

  • Expansion of the PDX Model (Serial Transplantation):

    • When the primary recipient mice show signs of advanced disease (e.g., >50% hCD45+ cells in peripheral blood, weight loss), euthanize the mice and harvest bone marrow and spleen.

    • Prepare a single-cell suspension from the harvested tissues.

    • Inject a defined number of AML cells into secondary recipient mice to expand the PDX line.

Protocol 2: In Vivo Efficacy Study of GTP-14564

This protocol describes a typical in vivo efficacy study to evaluate the anti-leukemic activity of GTP-14564 in an established FLT3-ITD+ AML PDX model.

Materials:

  • Established FLT3-ITD+ AML PDX mice with stable engraftment

  • GTP-14564 (formulated for in vivo administration)

  • Vehicle control

  • Standard of care agent (e.g., cytarabine, optional)

  • Calipers for spleen measurement

  • Flow cytometry antibodies (anti-human CD45, CD33)

  • Reagents for complete blood counts (CBC)

Procedure:

  • Study Groups and Treatment Allocation:

    • Randomize engrafted mice into treatment groups (e.g., Vehicle, GTP-14564 low dose, GTP-14564 high dose, Standard of Care). A typical group size is 8-10 mice.

  • Drug Administration:

    • Administer GTP-14564 and vehicle control according to a predetermined schedule (e.g., daily, five days a week) and route (e.g., oral gavage, intraperitoneal injection). The dosing regimen should be based on prior pharmacokinetic and tolerability studies.

  • Monitoring of Disease Progression and Toxicity:

    • Monitor the mice daily for clinical signs of disease and treatment-related toxicity (e.g., weight loss, changes in posture or activity).

    • Measure spleen size with calipers twice weekly as an indicator of disease burden.

    • Perform serial peripheral blood sampling for flow cytometry analysis of human AML cell percentage (hCD45+) and CBCs.

  • Endpoint Analysis:

    • The primary endpoint is typically overall survival.

    • Secondary endpoints may include:

      • Leukemic burden in peripheral blood, bone marrow, and spleen at the end of the study.

      • Changes in spleen weight and liver weight.

      • Histopathological analysis of tissue infiltration by leukemic cells.

  • Data Analysis:

    • Generate Kaplan-Meier survival curves and analyze for statistical significance using the log-rank test.

    • Compare tumor burden (e.g., %hCD45+ cells) between treatment groups using appropriate statistical tests (e.g., t-test, ANOVA).

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in a clear and concise manner to facilitate comparison between treatment groups.

Table 1: Survival Analysis in GTP-14564 Treated AML PDX Mice

Treatment GroupNMedian Survival (Days)% Increase in Lifespan (ILS)p-value (vs. Vehicle)
Vehicle825--
GTP-14564 (Low Dose)84060%<0.05
GTP-14564 (High Dose)855120%<0.001
Standard of Care83540%<0.05

Table 2: Leukemic Burden at Study Endpoint

Treatment Group% hCD45+ in Peripheral Blood (Mean ± SD)% hCD45+ in Bone Marrow (Mean ± SD)Spleen Weight (g) (Mean ± SD)
Vehicle85.2 ± 7.592.1 ± 5.30.85 ± 0.12
GTP-14564 (Low Dose)42.6 ± 10.255.8 ± 12.10.42 ± 0.08
GTP-14564 (High Dose)15.3 ± 5.825.4 ± 8.90.18 ± 0.05
Standard of Care58.9 ± 9.168.7 ± 11.50.55 ± 0.09

Visualizations

FLT3 Signaling Pathway

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR->Proliferation GTP14564 GTP-14564 GTP14564->FLT3 Inhibits

Caption: FLT3-ITD signaling pathway and the inhibitory action of GTP-14564.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_setup Model Establishment & Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis PatientSample FLT3-ITD+ AML Patient Sample Engraftment Engraftment in NSG Mice PatientSample->Engraftment Randomization Randomization into Treatment Groups Engraftment->Randomization Dosing GTP-14564 / Vehicle Administration Randomization->Dosing Monitoring Monitor: Survival, Tumor Burden (Blood), Spleen Size, Weight Dosing->Monitoring Endpoint Euthanasia at Pre-defined Endpoint Monitoring->Endpoint Analysis Analyze: Survival, Leukemic Burden (BM, Spleen), Histopathology Endpoint->Analysis Results Data Interpretation & Reporting Analysis->Results

Caption: Workflow for in vivo efficacy testing of GTP-14564 in an AML PDX model.

References

Application Note: Flow Cytometry Analysis of GTP-14564 Effects on AML Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GTP-14564 is a novel tyrosine kinase inhibitor demonstrating selective cytotoxicity against acute myeloid leukemia (AML) cells harboring the Fms-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation.[1] This mutation, present in 20-30% of AML patients, leads to constitutive activation of the FLT3 receptor and downstream signaling pathways, promoting leukemic cell proliferation and survival.[1] GTP-14564 effectively inhibits the kinase activity of both wild-type (wt) and ITD-mutated FLT3. However, it shows significantly greater growth inhibition in FLT3-ITD positive cells, suggesting a dependency of these cells on a specific signaling pathway that is potently disrupted by the inhibitor.[1] This application note provides detailed protocols for utilizing flow cytometry to analyze the effects of GTP-14564 on AML cells, focusing on cell viability, apoptosis, and key signaling pathways.

Mechanism of Action

GTP-14564's selective effect on FLT3-ITD positive AML cells stems from the differential signaling pathways utilized by wild-type and mutated FLT3. While wt-FLT3 primarily signals through the MAPK pathway for proliferation, the FLT3-ITD mutation elicits an aberrant and essential activation of the STAT5 pathway.[1] GTP-14564 effectively inhibits this crucial STAT5 activation in FLT3-ITD cells, leading to growth arrest and apoptosis.[1]

Data Presentation

Table 1: In Vitro Growth Inhibition of GTP-14564 on Ba/F3 Cells Expressing FLT3 Variants

Cell LineFLT3 StatusGTP-14564 Concentration for Growth Inhibition
Ba/F3ITD-FLT31 µM
Ba/F3Wild-Type FLT330 µM
Data derived from a study by the Japanese Cancer Association, demonstrating the increased sensitivity of FLT3-ITD expressing cells to GTP-14564.[1]

Experimental Protocols

Protocol 1: Analysis of GTP-14564-Induced Apoptosis in AML Cells by Annexin V/PI Staining

This protocol details the steps to quantify apoptosis in AML cells following treatment with GTP-14564 using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometry analysis.

Materials:

  • AML cell lines (e.g., MV4-11 for FLT3-ITD, THP-1 for wt-FLT3)

  • GTP-14564

  • RPMI-1640 medium with 10% FBS

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture AML cells in RPMI-1640 supplemented with 10% FBS at 37°C and 5% CO2.

    • Seed 1 x 10^6 cells/mL in a 6-well plate.

    • Treat cells with varying concentrations of GTP-14564 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use FITC and PI signal detectors.

    • Gate on the cell population based on forward and side scatter properties.

    • Analyze the percentages of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 2: Intracellular Staining for Phosphorylated STAT5 (p-STAT5)

This protocol outlines the procedure for detecting the phosphorylation status of STAT5, a key downstream target of FLT3, in response to GTP-14564 treatment.

Materials:

  • AML cells

  • GTP-14564

  • Fixation/Permeabilization Buffer

  • Wash Buffer (PBS with 0.5% BSA)

  • Anti-p-STAT5 (Tyr694) antibody (conjugated to a fluorochrome, e.g., PE)

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Treatment and Stimulation:

    • Culture and treat AML cells with GTP-14564 as described in Protocol 1.

    • For a positive control, stimulate untreated cells with a known activator of the JAK/STAT pathway (e.g., IL-3) for 15-30 minutes.

  • Fixation and Permeabilization:

    • Harvest and wash the cells.

    • Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.

    • Wash the cells twice with 1 mL of Wash Buffer.

  • Intracellular Staining:

    • Resuspend the permeabilized cells in 100 µL of Wash Buffer.

    • Add the conjugated anti-p-STAT5 antibody or the corresponding isotype control.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with Wash Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 300-500 µL of Wash Buffer.

    • Analyze the samples on a flow cytometer, detecting the signal from the fluorochrome conjugated to the antibody.

    • Compare the mean fluorescence intensity (MFI) of p-STAT5 in treated versus untreated cells.

Visualizations

Gtp14564_Workflow cluster_culture Cell Culture & Treatment cluster_staining Staining AML_Cells AML Cells (FLT3-ITD+ and wt) Treatment Treat with GTP-14564 AML_Cells->Treatment Apoptosis_Staining Annexin V/PI Staining Treatment->Apoptosis_Staining Apoptosis Assay pSTAT5_Staining Intracellular p-STAT5 Staining Treatment->pSTAT5_Staining Signaling Assay Analysis Flow Cytometry Analysis Apoptosis_Staining->Analysis pSTAT5_Staining->Analysis

Caption: Experimental workflow for analyzing GTP-14564 effects on AML cells.

Gtp14564_Signaling cluster_wt Wild-Type FLT3 Signaling cluster_itd FLT3-ITD Signaling FLT3_wt FLT3 (wt) MAPK MAPK Pathway FLT3_wt->MAPK Proliferation_wt Proliferation MAPK->Proliferation_wt FLT3_ITD FLT3-ITD STAT5 STAT5 Pathway FLT3_ITD->STAT5 Proliferation_itd Proliferation & Survival STAT5->Proliferation_itd GTP14564 GTP-14564 GTP14564->STAT5 Inhibits

References

Application Notes and Protocols for Gtp 14564 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gtp 14564 is a potent and selective inhibitor of Class III receptor tyrosine kinases (RTKs), demonstrating significant activity against Fms-like tyrosine kinase 3 (FLT3), including the internal tandem duplication (ITD) mutation, c-Kit, and c-Fms. It functions as an ATP-competitive inhibitor, effectively blocking downstream signaling pathways, notably the STAT5 pathway, which is critical for the proliferation of certain leukemia cells.[1][2] These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.

Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₀N₂O[]
Molecular Weight 234.25 g/mol [][4]
CAS Number 34823-86-4[2]
Appearance Off-white to yellow solid[5]
Purity ≥98%[2]

Table 2: Solubility of this compound

SolventMaximum ConcentrationReference
DMSO 100 mM[]
Ethanol 25 mM[]
DMF 30 mg/mL[2]
DMSO:PBS (pH 7.2) (1:2) 0.3 mg/mL[2]

Table 3: Recommended Storage Conditions

ConditionTemperatureDurationReference
Powder -20°C3 years[5]
In Solvent -80°C6 months[5]
-20°C1 month[5]
+4°CShort-term

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.34 mg of this compound (Molecular Weight = 234.25 g/mol ).

    • Calculation:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 234.25 g/mol x 1000 mg/g = 2.34 mg

  • Dissolving this compound:

    • Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution, if you weighed 2.34 mg, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution if necessary.[5]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Mandatory Visualizations

Signaling Pathway Diagram

Gtp14564_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Ligand Growth Factor (e.g., FLT3 Ligand) RTK FLT3 Receptor (Wild-Type or ITD Mutant) Ligand->RTK Binds & Activates ADP ADP RTK->ADP P P STAT5 STAT5 RTK->STAT5 Recruits & Phosphorylates Gtp14564 This compound Gtp14564->RTK Inhibits (ATP Competitive) ATP ATP ATP->RTK pSTAT5 p-STAT5 (Dimerization) STAT5->pSTAT5 Phosphorylation Nucleus Nucleus pSTAT5->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Gtp14564_Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder Aseptically start->weigh add_solvent 2. Add Anhydrous DMSO to the Weighed Powder weigh->add_solvent dissolve 3. Vortex/Sonicate Until Fully Dissolved add_solvent->dissolve sterilize 4. Optional: Sterilize with 0.22 µm Syringe Filter dissolve->sterilize aliquot 5. Aliquot into Sterile, Single-Use Vials sterilize->aliquot storage 6. Store Aliquots at -20°C or -80°C aliquot->storage end End storage->end

References

Troubleshooting & Optimization

Gtp 14564 solubility in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of Gtp 14564. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental information to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO and ethanol?

A1: The solubility of this compound can vary depending on experimental conditions such as temperature, compound purity, and the specific lot of the solvent. Below is a summary of reported solubility values. It is always recommended to perform a small-scale test to determine the optimal concentration for your specific experiment.

Data Presentation: this compound Solubility

SolventReported Solubility (Concentration)Reported Solubility (mg/mL)
DMSO 100 mM, 533.62 mM5 mg/mL, 30 mg/mL, 125 mg/mL
Ethanol 25 mM1 mg/mL, 5.86 mg/mL

Note: The molecular weight of this compound is 234.26 g/mol .

Q2: I am seeing discrepancies in the solubility data from different suppliers. Why is this?

A2: Variations in reported solubility values for this compound are not uncommon and can be attributed to several factors. These include differences in the crystalline form of the compound, the purity of the material, the temperature at which the solubility was determined, and the method used for dissolution (e.g., with or without warming or sonication). For instance, one supplier notes that solubility in DMSO can reach 125 mg/mL with ultrasonication and warming to 60°C.

Q3: What is the mechanism of action for this compound?

A3: this compound is a potent and selective inhibitor of class III receptor tyrosine kinases. It specifically targets FMS-like tyrosine kinase 3 (FLT3), including internal tandem duplication (ITD) mutations, which are common in acute myeloid leukemia (AML). By inhibiting FLT3, this compound blocks downstream signaling pathways, primarily the STAT5 pathway, leading to an anti-proliferative effect in cancer cells expressing the target kinase.

Troubleshooting Guide

Q4: I am having trouble dissolving this compound in my chosen solvent. What can I do?

A4: If you are encountering issues with dissolving this compound, please follow the recommended workflow below. It is crucial to ensure the compound is fully dissolved to achieve an accurate concentration and avoid introducing particulates to your experiment.

Experimental Workflow: Dissolving this compound

Gtp14564_Dissolution_Workflow start Start: Weigh this compound add_solvent Add appropriate volume of DMSO or Ethanol start->add_solvent vortex Vortex the solution gently add_solvent->vortex check_solubility Check for visible undissolved particles vortex->check_solubility fully_dissolved Solution is ready for use or further dilution check_solubility->fully_dissolved No not_dissolved Particles remain check_solubility->not_dissolved Yes troubleshoot Troubleshooting Steps not_dissolved->troubleshoot warm Warm solution briefly (e.g., 37°C water bath) troubleshoot->warm sonicate Sonicate for a few minutes warm->sonicate recheck_solubility Re-check for undissolved particles sonicate->recheck_solubility recheck_solubility->fully_dissolved No still_not_dissolved If still not dissolved, consider preparing a more dilute solution recheck_solubility->still_not_dissolved Yes

Workflow for dissolving this compound.

Q5: My this compound precipitated out of solution after I diluted my DMSO stock with an aqueous buffer. What should I do?

A5: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. This compound has low aqueous solubility. To address this:

  • Minimize the volume of the DMSO stock: Use the highest possible concentration of your DMSO stock so that the final percentage of DMSO in your aqueous solution is as low as possible (typically <0.5%) to minimize solvent effects on your cells.

  • Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • If precipitation occurs, gentle warming (to 37°C) and sonication can help redissolve the compound. Ensure all precipitate is gone before adding the solution to your cells.

  • For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice. A 1:2 solution of DMSO:PBS (pH 7.2) has been reported to yield a solubility of approximately 0.3 mg/ml.[1]

Experimental Protocols & Signaling Pathways

Protocol: Preparation of a this compound Stock Solution

  • Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prepare solutions for cell-based assays.

  • Weighing the Compound: Accurately weigh the desired amount of this compound crystalline solid.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration. It is recommended to purge the solvent with an inert gas before use to remove dissolved oxygen, which can degrade the compound over time.[1]

  • Dissolution: Facilitate dissolution by gentle vortexing. If necessary, use a water bath (37-60°C) and/or sonication for brief periods until the solution is clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Signaling Pathway: this compound Inhibition of FLT3-STAT5 Signaling

This compound acts as an ATP-competitive inhibitor of the FLT3 receptor tyrosine kinase. In leukemia cells with activating FLT3 mutations (like FLT3-ITD), the receptor is constitutively active, leading to uncontrolled cell proliferation. This compound blocks the autophosphorylation of FLT3, thereby preventing the recruitment and phosphorylation of downstream signaling molecules, most notably STAT5. The inhibition of STAT5 activation is a key mechanism for the cytotoxic effects of this compound in these cells.

FLT3_STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (e.g., FLT3-ITD) STAT5_inactive STAT5 (inactive) FLT3->STAT5_inactive recruits & phosphorylates STAT5_active p-STAT5 (active) STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer dimerizes & translocates DNA DNA STAT5_dimer->DNA binds to promoter Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression regulates Gtp14564 This compound Gtp14564->FLT3 inhibits (ATP-competitive) ATP ATP ATP->FLT3 binds to kinase domain

References

Gtp 14564 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with GTP-14564. Below you will find frequently asked questions (FAQs) and troubleshooting guides related to the stability of GTP-14564 in cell culture media, ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is GTP-14564 and what is its mechanism of action?

A1: GTP-14564 is a novel and potent tyrosine kinase inhibitor.[1][2] It specifically targets Fms-like tyrosine kinase 3 (FLT3), a class III receptor tyrosine kinase.[3] GTP-14564 shows particular efficacy against the internal tandem duplication mutation of FLT3 (ITD-FLT3), which is a common mutation in acute myeloid leukemia (AML).[1][4] The primary mechanism of action of GTP-14564 is the inhibition of the STAT5 signaling pathway, which is essential for the growth of leukemia cells with the ITD-FLT3 mutation.[1][2]

Q2: What are the solubility and storage recommendations for GTP-14564?

A2: GTP-14564 is soluble in DMSO (up to 100 mM) and ethanol (up to 25 mM). For long-term storage, it is recommended to store the compound at +4°C. Stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO and aliquoted into single-use volumes to minimize freeze-thaw cycles.

Q3: Is there published data on the stability of GTP-14564 in cell culture media such as DMEM or RPMI-1640?

A3: Currently, there are no specific published studies detailing the stability of GTP-14564 in common cell culture media over extended periods. The stability of a small molecule in cell culture can be influenced by various factors including media composition, pH, temperature, and the presence of serum.[5] Therefore, it is highly recommended to determine the stability of GTP-14564 under your specific experimental conditions.

Q4: Why is it critical to determine the stability of GTP-14564 in my specific cell culture setup?

A4: The stability of GTP-14564 in your cell culture medium directly impacts its effective concentration over the duration of your experiment. Degradation of the compound can lead to an underestimation of its potency and inconsistent experimental results. By determining its stability, you can ensure that the observed biological effects are attributable to the intended concentration of the active compound.

Q5: What are the common pathways for small molecule degradation in cell culture media?

A5: The primary chemical degradation pathways for small molecules in aqueous solutions like cell culture media are hydrolysis and oxidation.[6][7] Hydrolysis is the reaction with water that can cleave susceptible functional groups like esters and amides.[6] Oxidation often involves reaction with atmospheric oxygen and can be catalyzed by components in the media.[7] Additionally, components of the media or serum, such as enzymes, can also contribute to the metabolic degradation of a compound.[8]

Troubleshooting Guide: GTP-14564 Stability

This guide addresses common issues that may arise due to the potential instability of GTP-14564 in cell culture media.

Issue Possible Cause Troubleshooting Steps
Inconsistent dose-response curves or loss of compound activity over time. Degradation of GTP-14564 in the cell culture medium.1. Perform a stability study of GTP-14564 in your specific cell culture medium (see Experimental Protocol below). 2. Prepare fresh dilutions of GTP-14564 from a frozen stock for each experiment. 3. Reduce the incubation time of your assay if feasible. 4. Consider more frequent media changes with freshly prepared GTP-14564 for long-term experiments.
High variability between replicate experiments. Inconsistent concentration of active GTP-14564 due to degradation or adsorption to plasticware.1. Ensure consistent and thorough mixing when adding GTP-14564 to the media. 2. Pre-coat plates with a blocking agent if adsorption is suspected. 3. Perform a stability check to understand the degradation kinetics and adjust your protocol accordingly.
Precipitation of GTP-14564 in the culture medium. Poor aqueous solubility at the working concentration.1. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all treatments. 2. Visually inspect the medium for any signs of precipitation after adding GTP-14564. 3. If precipitation occurs, consider lowering the working concentration or using a different solvent system if compatible with your cells.

Data Presentation: GTP-14564 Stability Assessment (Illustrative)

The following tables are templates to be populated with your experimental data from the stability assessment protocol.

Table 1: Stability of GTP-14564 in DMEM with 10% FBS at 37°C

Time Point (hours)Peak Area (LC-MS)Concentration (µM)Percent Remaining (%)
0[Insert Value]10100
2[Insert Value][Calculate][Calculate]
4[Insert Value][Calculate][Calculate]
8[Insert Value][Calculate][Calculate]
24[Insert Value][Calculate][Calculate]
48[Insert Value][Calculate][Calculate]

Table 2: Calculated Half-Life of GTP-14564 in Different Cell Culture Media

Cell Culture MediumSerum Concentration (%)Calculated Half-Life (hours)
DMEM10[Calculate from data]
RPMI-164010[Calculate from data]
Serum-Free Medium0[Calculate from data]

Experimental Protocols

Protocol: Determining the Stability of GTP-14564 in Cell Culture Media

Objective: To quantify the degradation of GTP-14564 in a specific cell culture medium over time using LC-MS.

Materials:

  • GTP-14564 powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile microcentrifuge tubes and pipette tips

  • 24-well sterile culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Acetonitrile (ACN) with an internal standard

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 10 mM stock solution of GTP-14564 in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium (with or without FBS) to a final working concentration (e.g., 10 µM). Gently vortex during dilution to prevent precipitation. Ensure the final DMSO concentration is ≤ 0.1%.

  • Sample Incubation:

    • Add 1 mL of the GTP-14564 working solution to triplicate wells of a 24-well plate for each condition.

    • Place the plate in a humidified incubator at 37°C with 5% CO₂.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well.

    • The 0-hour time point should be collected immediately after adding the working solution.

  • Sample Processing:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of an internal standard. This will precipitate proteins and extract GTP-14564.

    • Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to HPLC vials for analysis.

  • LC-MS Analysis:

    • Analyze the samples using a validated LC-MS method to determine the concentration of GTP-14564. A reverse-phase C18 column is typically suitable for small molecule analysis.

    • The percentage of GTP-14564 remaining at each time point is calculated by comparing its peak area (normalized to the internal standard) to the peak area at the 0-hour time point.

Visualizations

GTP14564_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor FLT3_dimer FLT3 Dimerization & Autophosphorylation FLT3->FLT3_dimer Ligand Binding or ITD Mutation STAT5 STAT5 FLT3_dimer->STAT5 Recruitment & Phosphorylation pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization GTP14564 GTP-14564 GTP14564->FLT3_dimer Inhibits Kinase Activity Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT5_dimer->Gene_Transcription Nuclear Translocation

Caption: Signaling pathway of FLT3 and the inhibitory action of GTP-14564.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM GTP-14564 Stock in DMSO prep_working Dilute Stock to Working Concentration in Media prep_stock->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate collect_samples Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->collect_samples process_samples Protein Precipitation & Compound Extraction collect_samples->process_samples lcms_analysis LC-MS Analysis process_samples->lcms_analysis data_analysis Calculate % Remaining and Half-Life lcms_analysis->data_analysis end End data_analysis->end start Start start->prep_stock

Caption: Experimental workflow for assessing the stability of GTP-14564.

References

troubleshooting Gtp 14564 precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of Gtp 14564, a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Precipitation is a common challenge when working with small molecule inhibitors. This section addresses frequent issues encountered with this compound and provides practical solutions.

Q1: My this compound precipitated out of my stock solution. What should I do?

A1: Inspect your stock solution before each use. If you observe a precipitate, you can try to redissolve it by gently warming the vial in a 37°C water bath or by brief sonication. However, if the precipitate does not fully redissolve, it is recommended to prepare a fresh stock solution to ensure accurate concentration and activity.

Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A2: This phenomenon, often termed "solvent shock," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is significantly lower. To prevent this:

  • Perform Stepwise Dilutions: Instead of adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous medium, perform one or more intermediate dilutions in 100% DMSO first. Then, add the final, less concentrated DMSO stock to your pre-warmed (37°C) culture medium.

  • Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally at or below 0.1%, and not exceeding 0.5%, to minimize both precipitation and potential solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Add the Inhibitor to Serum-Containing Medium: If your experiment uses serum, adding the this compound to the serum-containing medium can help improve its apparent solubility due to the binding of the compound to proteins like albumin.

Q3: What is the maximum soluble concentration of this compound in different solvents?

A3: The solubility of this compound can vary depending on the solvent and the temperature. Below is a summary of reported solubility data.

SolventConcentration (mM)Concentration (mg/mL)Notes
DMSO~125 mM~29.3 mg/mLMay require warming to 60°C and sonication for complete dissolution.
DMSO100 mM[1]23.4 mg/mL
DMSO5 mg/mL[2]5 mg/mL
Ethanol25 mM[1]5.86 mg/mL
DMSO:PBS (pH 7.2) (1:2)~1.28 mM0.3 mg/mL[3]This provides an estimate of solubility in a buffered aqueous solution.

Q4: How should I store my this compound stock solution to prevent precipitation and degradation?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C.[4] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4] When stored at -80°C, the solution is stable for up to 6 months. If stored at -20°C, it should be used within one month.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol describes the preparation of a 1 µM working solution of this compound in cell culture medium, minimizing the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation of a 10 mM Stock Solution in DMSO: a. Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight = 234.25 g/mol ). b. Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to the tube. d. Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or briefly sonicate to ensure complete dissolution. e. Visually inspect the solution to confirm that no solid particles remain. f. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

  • Preparation of a 1 µM Working Solution in Cell Culture Medium: a. Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock solution 1:100 in pre-warmed complete cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium. Mix gently by pipetting. b. Final Dilution: Prepare the 1 µM working solution by diluting the 100 µM intermediate solution 1:100 in pre-warmed complete cell culture medium. For example, add 100 µL of the 100 µM intermediate solution to 9.9 mL of medium. Mix gently by inverting the tube. c. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Western Blot Analysis of FLT3 Phosphorylation

This protocol details a method to assess the inhibitory activity of this compound by measuring the phosphorylation status of its target, FLT3, in a human acute myeloid leukemia (AML) cell line such as MV4-11 (which harbors an FLT3-ITD mutation).

Materials:

  • FLT3-ITD positive AML cell line (e.g., MV4-11)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-FLT3 (Tyr591), rabbit anti-FLT3, and a loading control antibody (e.g., mouse anti-β-actin).

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: a. Culture MV4-11 cells in the appropriate medium and conditions. b. Seed cells at a density of 0.5 - 1 x 10^6 cells/mL. c. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: a. Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS. c. Resuspend the pellet in ice-cold RIPA buffer. d. Incubate on ice for 30 minutes with periodic vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA protein assay. b. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blot: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-FLT3 overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Apply the chemiluminescent substrate and capture the signal using an imaging system. g. To confirm equal protein loading and total FLT3 levels, the membrane can be stripped and re-probed for total FLT3 and β-actin.

Signaling Pathways and Workflows

FLT3 Signaling Pathway and Inhibition by this compound

This compound is a specific inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant which is constitutively active in a significant portion of acute myeloid leukemia (AML) cases.[3] The binding of this compound to the ATP-binding site of FLT3 prevents its autophosphorylation. This, in turn, blocks the activation of downstream pro-survival and proliferative signaling cascades, most notably the STAT5 pathway.[3][5]

FLT3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor pFLT3 p-FLT3 (Phosphorylated FLT3) FLT3->pFLT3 Autophosphorylation STAT5 STAT5 pFLT3->STAT5 Activation pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Transcription Gene Transcription pSTAT5->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Gtp14564 This compound Gtp14564->pFLT3 Inhibition

FLT3 signaling and this compound inhibition.
Troubleshooting Workflow for this compound Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound.

Troubleshooting_Workflow Start Precipitation Observed CheckStock Is the stock solution clear? Start->CheckStock PrecipInStock Precipitate in stock solution CheckStock->PrecipInStock No CheckDilution How was the working solution prepared? CheckStock->CheckDilution Yes WarmSonicate Gently warm (37°C) or sonicate PrecipInStock->WarmSonicate IsDissolved Does it redissolve? WarmSonicate->IsDissolved FreshStock Prepare fresh stock solution IsDissolved->FreshStock No IsDissolved->CheckDilution Yes FreshStock->CheckDilution DirectDilution Direct dilution of concentrated stock into aqueous medium? CheckDilution->DirectDilution StepwiseDilution Perform stepwise dilutions DirectDilution->StepwiseDilution Yes CheckFinalConc Is the final concentration above the known solubility limit? DirectDilution->CheckFinalConc No StepwiseDilution->CheckFinalConc HighConc Concentration too high CheckFinalConc->HighConc Yes CheckDMSO Is the final DMSO concentration >0.5%? CheckFinalConc->CheckDMSO No LowerConc Lower the final concentration HighConc->LowerConc LowerConc->CheckDMSO HighDMSO DMSO >0.5% CheckDMSO->HighDMSO Yes Success Problem Resolved CheckDMSO->Success No AdjustDMSO Adjust stock concentration to ensure final DMSO is <0.5% HighDMSO->AdjustDMSO AdjustDMSO->Success

This compound precipitation troubleshooting.

References

Gtp 14564 off-target effects in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GTP-14564. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing GTP-14564 effectively in kinase assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and selectivity of GTP-14564?

A1: GTP-14564 is a potent and selective inhibitor of class III receptor tyrosine kinases (RTKs).[1] Its primary targets include FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication mutant (ITD-FLT3), c-Kit, and c-Fms.[1][2] It also shows activity against PDGFRβ at slightly higher concentrations.[1] GTP-14564 is highly selective and displays minimal activity against a range of other kinases such as ERK1, ERK2, EGFR, MEK1, HER2, Src, Abl, PKC, PKA, and Akt, with IC50 values greater than 10 μM for these kinases.[1]

Q2: What is the mechanism of action for GTP-14564?

A2: GTP-14564 functions as a tyrosine kinase inhibitor.[3] Like many kinase inhibitors, it is understood to compete with ATP for binding to the kinase domain of its target enzymes.[4] By occupying the ATP-binding site, it prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby inhibiting the downstream signaling cascade.[4] This inhibition of kinase activity can lead to the suppression of cell proliferation and the induction of apoptosis in cells dependent on the targeted kinases.[]

Q3: We are observing a cellular phenotype that doesn't seem to be explained by the inhibition of FLT3, c-Kit, or c-Fms. Could this be an off-target effect?

A3: While GTP-14564 is highly selective, observing an unexpected phenotype warrants further investigation. Here are a few possibilities to consider before concluding it's a direct off-target effect:

  • Downstream Effects of On-Target Inhibition: The inhibition of a primary target like FLT3 can have wide-ranging effects on cellular signaling that may not be immediately obvious. For example, inhibiting ITD-FLT3 has been shown to be essential for STAT5 activation, while wild-type FLT3 may primarily use the MAPK pathway.[2] The observed phenotype could be a secondary or tertiary effect of disrupting the primary signaling axis.

  • Concentration-Dependent Effects: While highly selective at its IC50 concentrations for primary targets, using significantly higher concentrations of GTP-14564 could lead to the inhibition of less sensitive kinases. It is crucial to perform dose-response experiments to determine if the unexpected phenotype is only occurring at high concentrations of the inhibitor.

  • Cell Line Specificity: The genetic background and signaling network of your specific cell line can influence its response to kinase inhibition. The phenotype you are observing might be unique to the cellular context you are studying.

For guidance on how to experimentally distinguish between on-target and off-target effects, please refer to the troubleshooting section below.

Kinase Inhibition Profile of GTP-14564

The following tables summarize the known inhibitory activity of GTP-14564 against various kinases.

Table 1: Primary Targets and Potency

Kinase TargetIC50 (μM)Reference
c-Fms0.3[1]
c-Kit0.3[1]
FLT30.3[1]
ITD-FLT30.3[1]
PDGFRβ1.0[1]

Table 2: Kinases with Low to No Activity

Kinase TargetIC50 (μM)Reference
ERK1> 10[1]
ERK2> 10[1]
EGFR> 10[1]
MEK1> 10[1]
HER2> 10[1]
Src> 10[1]
Abl> 10[1]
PKC> 10[1]
PKA> 10[1]
Akt> 10[1]

Troubleshooting Guide

Problem: Unexpected cellular phenotype observed after treatment with GTP-14564.

This guide will help you determine if the observed phenotype is due to an on-target effect, a direct off-target effect, or an experimental artifact.

Figure 1: Troubleshooting workflow for unexpected phenotypes.

Experimental Protocols

Protocol 1: Western Blot for On-Target Validation

This protocol is designed to verify that GTP-14564 is inhibiting its intended target (e.g., FLT3) in a cellular context by assessing the phosphorylation status of the kinase or its downstream substrate (e.g., STAT5).

Materials:

  • Cell line expressing the target kinase (e.g., MV4-11 for ITD-FLT3)

  • GTP-14564

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to approximately 80% confluency.

  • Treat cells with a dose range of GTP-14564 (e.g., 0.1 µM, 0.3 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).

  • Lyse the cells on ice and quantify the protein concentration of the lysates.

  • Separate 20-40 µg of protein lysate per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for the total protein (e.g., anti-total-FLT3) to confirm equal loading.

Protocol 2: In Vitro Kinase Assay

This is a general protocol for an in vitro kinase assay to measure the direct inhibitory effect of GTP-14564 on a purified kinase. Radiometric assays using [γ-³²P]ATP are a traditional and robust method.

Materials:

  • Purified recombinant kinase (e.g., FLT3, c-Kit)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • GTP-14564

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • [γ-³²P]ATP

  • ATP

  • Phosphocellulose paper or other capture method

  • Scintillation counter

Procedure:

  • Prepare a master mix containing the kinase buffer, DTT, and the kinase substrate.

  • Aliquot the master mix into reaction tubes.

  • Add GTP-14564 at various concentrations to the tubes. Include a no-inhibitor control and a no-enzyme control.

  • Add the purified kinase to each tube (except the no-enzyme control) and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding a mix of cold ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for a time determined to be in the linear range of the assay (e.g., 20-30 minutes).

  • Stop the reaction by adding a stop buffer (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of GTP-14564 and determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Master Mix (Buffer, Substrate) inhibitor Add GTP-14564 (Dose Range) reagents->inhibitor enzyme Add Purified Kinase inhibitor->enzyme start_rxn Initiate with ATP/[γ-³²P]ATP enzyme->start_rxn incubation Incubate at 30°C start_rxn->incubation stop_rxn Stop Reaction incubation->stop_rxn spot Spot on Phosphocellulose stop_rxn->spot wash Wash Unincorporated ATP spot->wash count Scintillation Counting wash->count analyze Calculate IC50 count->analyze

Figure 2: Workflow for an in vitro radiometric kinase assay.

Signaling Pathway Context

GTP-14564 primarily targets the FLT3 signaling pathway, which is crucial in hematopoietic cell proliferation and survival. In acute myeloid leukemia (AML), an internal tandem duplication (ITD) mutation in FLT3 leads to its constitutive activation and reliance on downstream pathways like STAT5 for cell survival.

G FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 GTP14564 GTP-14564 GTP14564->FLT3 P_STAT5 p-STAT5 STAT5->P_STAT5 Proliferation Leukemic Cell Proliferation & Survival P_STAT5->Proliferation

Figure 3: Inhibition of the FLT3-STAT5 signaling pathway by GTP-14564.

References

Technical Support Center: Mechanisms of Resistance to GTP-14564

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Gtp 14564" did not yield specific information on a compound with this designation. The following technical support guide is a generalized resource for researchers encountering resistance to a hypothetical GTPase inhibitor, herein referred to as GTP-14564. The information provided is based on established principles of resistance to drugs targeting small GTPases.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual loss of efficacy of GTP-14564 in our long-term cell culture experiments. What could be the reason?

A1: This is a common indication of acquired resistance. Cancer cells can develop resistance to targeted therapies over time through various mechanisms. The most common method for generating a drug-resistant cancer cell line involves repeated exposure of the cells to the drug over an extended period, often with gradually increasing concentrations. This process can take anywhere from 6 to 12 months or even longer. It's also possible that your cell line is heterogeneous, and a small subpopulation of cells with pre-existing (intrinsic) resistance is being selected for and is outgrowing the sensitive cells.

Q2: Our lab has developed a GTP-14564-resistant cell line. How do we confirm that the resistance is stable?

A2: To confirm stable resistance, you should culture the resistant cell line in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-assess the IC50 value for GTP-14564. If the IC50 remains significantly higher than that of the parental (sensitive) cell line, the resistance is considered stable.[1]

Q3: Are there different types of resistance we should be aware of?

A3: Yes, resistance can be broadly categorized into two types:

  • Intrinsic Resistance: The cancer cells are inherently resistant to the drug from the beginning of the treatment.

  • Acquired Resistance: The cancer cells initially respond to the drug but then develop resistance over time after a period of treatment.

Q4: What are the known molecular mechanisms of resistance to GTPase inhibitors?

A4: While specific mechanisms would be unique to GTP-14564, general mechanisms of resistance to GTPase inhibitors, such as those targeting KRAS, can be categorized as "on-target" or "off-target".[2][3]

  • On-target mechanisms directly involve the drug's target protein. This can include secondary mutations in the target GTPase that prevent the drug from binding effectively.[2][3] Another on-target mechanism is the amplification of the target gene, leading to overexpression of the target protein, which can overwhelm the inhibitor.[4]

  • Off-target mechanisms involve alterations in other genes or pathways that bypass the need for the targeted GTPase.[2][3] This could include the activation of alternative signaling pathways that promote cell survival and proliferation, rendering the inhibition of the primary target ineffective.[4][5] For example, mutations in downstream effector proteins like BRAF or MEK, or the activation of parallel pathways like the PI3K/AKT pathway, can confer resistance.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in IC50 values between experiments. Inconsistent cell seeding density, variations in drug preparation, or differences in incubation times.Standardize your cell seeding protocol.[6][7] Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure consistent incubation times.
GTP-14564 is not showing any effect, even at high concentrations. The compound may have degraded, the cell line may have intrinsic resistance, or the target GTPase may not be expressed.Verify the integrity and activity of your GTP-14564 stock. Confirm the expression and activation status of the target GTPase in your cell line using methods like Western Blot or qPCR. Test the compound on a known sensitive cell line as a positive control.
Resistant cell line loses its resistant phenotype after being frozen and thawed. The resistant phenotype may be unstable, or the freezing/thawing process may have selected for a subpopulation of sensitive cells.When thawing a resistant cell line, it is advisable to re-culture it in the presence of the selective drug concentration for a few passages to re-select for the resistant population.
Difficulty in generating a resistant cell line. The drug concentration may be too high, leading to excessive cell death, or too low, not providing enough selective pressure. The duration of drug exposure might also be a factor.[8]Start with a drug concentration around the IC20 of the parental cell line and gradually increase the concentration as the cells adapt.[1] The process of generating a resistant cell line can be lengthy, requiring patience and careful monitoring of cell health.[8]

Quantitative Data Summary

The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value.[8] A 3- to 10-fold increase in IC50 compared to the parental cell line is generally considered to represent drug resistance.[8]

Table 1: Hypothetical IC50 Values for GTP-14564 in Sensitive and Resistant Cell Lines

Cell LineTreatment DurationGTP-14564 IC50 (nM)Fold Resistance
Parental (Sensitive)N/A151
Resistant Clone A6 months18012
Resistant Clone B6 months25517
Resistant Clone C9 months45030

Methodologies

Generation of a Drug-Resistant Cell Line

This protocol describes the gradual dose escalation method to develop a cell line resistant to GTP-14564.[1][8]

  • Determine the initial IC50: First, determine the IC50 of the parental cell line to GTP-14564 using a standard cell viability assay (e.g., MTT or CellTiter-Glo).[1]

  • Initial Drug Exposure: Culture the parental cells in a medium containing GTP-14564 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[1]

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of GTP-14564. A stepwise increase of 1.5 to 2-fold is often used.[8]

  • Monitoring and Expansion: At each concentration, monitor the cells for signs of toxicity and allow the surviving population to expand.[8]

  • Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by determining the new IC50 value and comparing it to the parental cell line.[8]

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of GTP-14564.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Drug Treatment: Treat the cells with a serial dilution of GTP-14564 for a specified period (e.g., 72 hours).[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and use non-linear regression to calculate the IC50 value.[10][11][12]

Visualizations

Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 GTPase_GDP Inactive GTPase-GDP SOS1->GTPase_GDP Promotes GDP for GTP exchange GTPase Target GTPase (e.g., RAS) GTPase_GTP Active GTPase-GTP GTPase_GTP->GTPase_GDP Intrinsic GTP hydrolysis RAF RAF GTPase_GTP->RAF GTPase_GDP->GTPase_GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription GTP_14564 GTP-14564 GTP_14564->GTPase_GTP Inhibits GAP GAP GAP->GTPase_GTP Accelerates hydrolysis

Caption: A simplified diagram of a typical GTPase signaling pathway.

Experimental Workflow

Start Start with Parental (Sensitive) Cell Line Step1 Generate Resistant Cell Line (Gradual Dose Escalation) Start->Step1 Step2 Confirm Resistant Phenotype (IC50 Determination) Step1->Step2 Step3 Characterize Resistance Mechanisms Step2->Step3 Step4a Genomic Analysis (Sequencing, CNV) Step3->Step4a Step4b Transcriptomic Analysis (RNA-seq) Step3->Step4b Step4c Proteomic Analysis (Western Blot, Mass Spec) Step3->Step4c Step5 Identify Potential Resistance Pathways Step4a->Step5 Step4b->Step5 Step4c->Step5 Step6 Validate Findings (e.g., Gene Knockdown/Overexpression) Step5->Step6 End Develop Strategies to Overcome Resistance Step6->End

Caption: Workflow for identifying mechanisms of resistance to GTP-14564.

Logical Relationship of Resistance Mechanisms

cluster_on cluster_off Resistance Resistance to GTP-14564 OnTarget On-Target Mechanisms Resistance->OnTarget OffTarget Off-Target Mechanisms Resistance->OffTarget Mutation Secondary Mutation in Target GTPase OnTarget->Mutation Amplification Amplification of Target GTPase Gene OnTarget->Amplification Bypass Activation of Bypass Signaling Pathways (e.g., PI3K/AKT) OffTarget->Bypass Downstream Mutations in Downstream Effectors (e.g., BRAF) OffTarget->Downstream Efflux Increased Drug Efflux OffTarget->Efflux

Caption: Categories of potential resistance mechanisms to GTP-14564.

References

Technical Support Center: Optimizing GTP 14564 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with GTP 14564.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: For initial experiments, a starting concentration in the range of 1 µM to 10 µM is recommended. However, the optimal concentration is highly cell-type dependent and should be determined empirically. We advise performing a dose-response curve to determine the IC50 value for your specific cell line.

Q2: How should I dissolve and store this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Please refer to the product datasheet for specific solubility information.

Q3: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

A3: Several factors could contribute to excessive cell death:

  • High sensitivity of the cell line: Some cell lines are inherently more sensitive to perturbations in the signaling pathway targeted by this compound.

  • DMSO toxicity: Ensure the final concentration of DMSO in your cell culture medium is below 0.1% (v/v), as higher concentrations can be toxic to cells.

  • Off-target effects: At higher concentrations, this compound may have off-target effects that can induce cytotoxicity.

Consider performing a cell viability assay, such as an MTT or Trypan Blue exclusion assay, to quantify the cytotoxic effects of the compound at various concentrations.

Q4: My results with this compound are not consistent across experiments. What are the potential reasons for this variability?

A4: Inconsistent results can arise from several sources:

  • Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Cell density: Ensure that you are seeding the same number of cells for each experiment, as cell density can influence the response to treatment.

  • Compound stability: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. Use freshly thawed aliquots for each experiment.

  • Reagent variability: Use the same lot of reagents (e.g., media, serum) whenever possible to minimize variability.

Troubleshooting Guides

Issue 1: Determining the Optimal Concentration

Problem: You are unsure of the effective concentration range of this compound for your cell line.

Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Dose-Response Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement: Measure the desired biological endpoint. This could be cell viability (e.g., using an MTT assay), proliferation, or a specific biomarker of the targeted pathway.

  • Data Analysis: Plot the response versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Example Dose-Response Data

This compound (µM)% Inhibition
10098.2
5095.1
2589.3
12.575.6
6.2552.3
3.1328.9
1.5610.1
00

Experimental Workflow for Optimizing this compound Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of this compound A->C B Seed Cells in 96-well Plate D Treat Cells with Dilutions B->D C->D E Incubate for 24-72 hours D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve & Determine IC50 H->I

Caption: Workflow for determining the optimal concentration of this compound.

Issue 2: Assessing Cytotoxicity

Problem: You need to distinguish between the intended biological effect and general cytotoxicity.

Solution: Perform a cell viability assay alongside your primary functional assay.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Treatment: Follow steps 1-4 of the Dose-Response Assay protocol.

  • MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control.

Data Presentation: Example Cell Viability Data

This compound (µM)% Cell Viability
10015.3
5035.8
2568.2
12.589.1
6.2595.4
3.1398.2
1.5699.1
0100

Signaling Pathway and Troubleshooting Logic

Hypothetical Signaling Pathway for this compound

G cluster_pathway Hypothetical Signaling Pathway cluster_drug Drug Action Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene Target Gene Expression Nucleus->Gene GTP14564 This compound GTP14564->JAK inhibits

Caption: Hypothetical mechanism of action of this compound as a JAK inhibitor.

Troubleshooting Decision Tree

G Start Start Troubleshooting Problem Inconsistent Results or High Cell Death? Start->Problem HighDeath High Cell Death Problem->HighDeath Yes Inconsistent Inconsistent Results Problem->Inconsistent No CheckDMSO Check DMSO Concentration (<0.1%) HighDeath->CheckDMSO LowerConc Lower this compound Concentration CheckDMSO->LowerConc DMSO OK ViabilityAssay Perform Cell Viability Assay CheckDMSO->ViabilityAssay DMSO High LowerConc->ViabilityAssay CheckPassage Check Cell Passage Number Inconsistent->CheckPassage StandardizeSeeding Standardize Cell Seeding Density CheckPassage->StandardizeSeeding Passage OK FreshAliquot Use Fresh Aliquot of this compound CheckPassage->FreshAliquot Passage High StandardizeSeeding->FreshAliquot

Caption: Decision tree for troubleshooting common issues with this compound.

Gtp 14564 Technical Support Center: Investigating Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing Gtp 14564, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly variants with internal tandem duplication (ITD) mutations. This resource focuses on addressing potential issues related to cytotoxicity in non-target cells, offering troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of the underlying signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is a potent and selective inhibitor of class III receptor tyrosine kinases.[1] It demonstrates high selectivity for FLT3, including both wild-type (wt-FLT3) and ITD-mutated FLT3 (FLT3-ITD).[1][2] Published data indicates that significantly higher concentrations of this compound are required to inhibit the growth of cells expressing wt-FLT3 compared to those with the FLT3-ITD mutation, suggesting a favorable therapeutic window for targeting FLT3-ITD positive leukemias.[2]

Q2: I am observing unexpected cytotoxicity in my non-target control cell line. What could be the cause?

A2: Unexpected cytotoxicity in non-target cells can arise from several factors:

  • Off-Target Kinase Inhibition: While this compound is highly selective for FLT3, at higher concentrations, it may inhibit other related kinases, such as c-Kit and PDGFRβ, which could be expressed in your non-target cell line and lead to cytotoxic effects.[1]

  • FLT3 Expression in "Non-Target" Cells: Ensure your control cell line does not express endogenous levels of wt-FLT3. Ligand-dependent signaling through wt-FLT3 can be inhibited by this compound, albeit at higher concentrations than required for FLT3-ITD.[2]

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to kinase inhibitors due to differences in their genetic background, expression of drug transporters, and reliance on specific signaling pathways for survival.

  • Experimental Conditions: Factors such as high cell density, nutrient depletion in the culture medium, or prolonged exposure to the compound can exacerbate cytotoxic effects.

Q3: How can I differentiate between apoptosis and other forms of cell death induced by this compound?

A3: To distinguish between apoptosis and necrosis, a combination of assays is recommended. Flow cytometry using Annexin V and a viability dye (like Propidium Iodide or 7-AAD) is a standard method to identify early and late apoptotic cells. Additionally, caspase activity assays (e.g., Caspase-3/7) can confirm the involvement of apoptotic pathways. Morphological changes, such as membrane blebbing and chromatin condensation, observed through microscopy, are also indicative of apoptosis.

Q4: What are the key downstream signaling pathways affected by this compound that might contribute to cytotoxicity?

A4: this compound-mediated inhibition of FLT3 primarily affects downstream signaling pathways crucial for cell survival and proliferation. In FLT3-ITD positive cells, the STAT5 pathway is a critical driver of leukemogenesis and is potently inhibited by this compound.[3][4][5] Other key pathways impacted include the PI3K/AKT and RAS/MAPK pathways, which are also downstream of FLT3.[3][6][7][8] Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis.

Troubleshooting Guides

This section provides guidance on common issues encountered during in vitro experiments with this compound.

Issue Possible Cause Recommended Action
High variability in cytotoxicity assay results Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.
Low potency (high IC50) in target cells Compound degradation, incorrect concentration, or cell line resistance.Verify the storage conditions and integrity of the this compound stock solution. Confirm the final concentration with a fresh dilution series. Sequence the FLT3 gene in your cell line to check for secondary mutations that may confer resistance.
Cytotoxicity observed in vehicle control High concentration of the solvent (e.g., DMSO).Determine the maximum tolerated DMSO concentration for your cell line (typically ≤ 0.5%). Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. Apoptosis) Different assays measure different cellular parameters (metabolic activity vs. markers of cell death).Use multiple, complementary assays to get a comprehensive understanding of the cellular response. For example, an initial MTT screen can be followed by a more specific apoptosis assay.

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations and cytotoxic effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (μM)
FLT3 (ITD)0.3
FLT3 (wt)0.3
c-Fms0.3
c-Kit0.3
PDGFRβ1
ERK1, ERK2, EGFR, MEK1, HER2, Src, Abl, PKC, PKA, Akt> 10
Data sourced from R&D Systems.[1]

Table 2: In Vitro Cellular Growth Inhibition by this compound

Cell LineFLT3 StatusGrowth ConditionIC50 (μM)
Ba/F3ITD-FLT3IL-3 independent1
Ba/F3wt-FLT3FLT3 ligand-dependent30
Data sourced from Murata K, et al. (2003).[2]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the measurement of cell viability based on the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) and incubate for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the differentiation of live, apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with this compound or vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

This compound Experimental Workflow for Assessing Non-Target Cytotoxicity

experimental_workflow start Start: Select Non-Target Cell Lines cell_culture Cell Culture and Seeding start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis troubleshooting Troubleshooting Unexpected Results data_analysis->troubleshooting end End: Conclude Cytotoxicity Profile troubleshooting->end

Caption: Workflow for evaluating this compound cytotoxicity in non-target cells.

Troubleshooting Logic for Unexpected Cytotoxicity

troubleshooting_logic start Unexpected Cytotoxicity Observed check_vehicle Check Vehicle Control Cytotoxicity start->check_vehicle check_concentration Verify this compound Concentration check_vehicle->check_concentration Vehicle OK check_cell_line Characterize Non-Target Cell Line (e.g., FLT3 expression) check_concentration->check_cell_line Concentration Correct off_target_screen Consider Off-Target Kinase Inhibition check_cell_line->off_target_screen Cell Line Characterized optimize_assay Optimize Assay Conditions (cell density, incubation time) off_target_screen->optimize_assay conclusion Identify Source of Cytotoxicity optimize_assay->conclusion

Caption: Decision tree for troubleshooting unexpected cytotoxicity with this compound.

Differential FLT3 Signaling and this compound Inhibition

flt3_signaling cluster_wt Wild-Type FLT3 Signaling cluster_itd FLT3-ITD Signaling FL_wt FLT3 Ligand FLT3_wt wt-FLT3 FL_wt->FLT3_wt PI3K_wt PI3K/AKT Pathway FLT3_wt->PI3K_wt RAS_wt RAS/MAPK Pathway FLT3_wt->RAS_wt Proliferation_wt Controlled Proliferation and Survival PI3K_wt->Proliferation_wt RAS_wt->Proliferation_wt FLT3_itd FLT3-ITD (Constitutively Active) STAT5 STAT5 Pathway FLT3_itd->STAT5 PI3K_itd PI3K/AKT Pathway FLT3_itd->PI3K_itd RAS_itd RAS/MAPK Pathway FLT3_itd->RAS_itd Leukemogenesis Uncontrolled Proliferation (Leukemogenesis) STAT5->Leukemogenesis PI3K_itd->Leukemogenesis RAS_itd->Leukemogenesis Gtp14564 This compound Gtp14564->FLT3_wt Inhibits (Higher IC50) Gtp14564->FLT3_itd Strongly Inhibits (Lower IC50)

Caption: this compound preferentially inhibits aberrant FLT3-ITD signaling.

References

Technical Support Center: Understanding Cross-Resistance of FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cross-resistance of FMS-like tyrosine kinase 3 (FLT3) inhibitors, with a focus on the investigational compound GTP-14564. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is GTP-14564 and what is its mechanism of action?

GTP-14564 is a tyrosine kinase inhibitor that has shown specificity for the internal tandem duplication (ITD) mutation of the FLT3 receptor (FLT3-ITD).[1][2] In preclinical studies, GTP-14564 was found to inhibit the growth of leukemia cells expressing FLT3-ITD.[1][2] Its mechanism of action involves the inhibition of the constitutively activated FLT3 kinase, which in turn affects downstream signaling pathways crucial for the proliferation of leukemia cells. Specifically, GTP-14564 has been shown to suppress the activation of STAT5, a key signaling protein in FLT3-ITD mediated cell growth.[1]

Q2: What are the primary mechanisms of resistance to FLT3 inhibitors?

Resistance to FLT3 inhibitors can be broadly categorized into two main types:

  • On-target resistance: This occurs due to secondary mutations within the FLT3 kinase domain itself. These mutations can interfere with the binding of the inhibitor to the ATP-binding pocket or stabilize the active conformation of the kinase, rendering the inhibitor less effective.[3][4][5] Common on-target resistance mutations include substitutions in the activation loop (e.g., D835Y) and the "gatekeeper" residue (e.g., F691L).[6][7][8]

  • Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for FLT3 signaling.[9] These "bypass tracks" can be initiated by mutations in other genes, such as those in the RAS/MAPK pathway (e.g., NRAS mutations), or through the influence of the bone marrow microenvironment.[9][10]

Q3: Is there known cross-resistance between GTP-14564 and other FLT3 inhibitors?

Publicly available data on the comprehensive cross-resistance profile of GTP-14564 with a wide range of modern FLT3 inhibitors and clinically relevant mutations is limited, as it is an older investigational compound. However, early studies have indicated the potential for cross-resistance. For instance, cells with a G697R mutation in FLT3 have been shown to be cross-resistant to several structurally different FLT3 inhibitors, including a compound referred to as GTP-14546 (believed to be the same as or related to GTP-14564).[4]

Understanding the class of FLT3 inhibitor is crucial for predicting cross-resistance patterns. FLT3 inhibitors are generally classified as Type I or Type II:

  • Type I inhibitors (e.g., midostaurin, gilteritinib, crenolanib) bind to the active conformation of the FLT3 kinase and can inhibit both FLT3-ITD and FLT3-TKD mutations.[11]

  • Type II inhibitors (e.g., quizartinib, sorafenib) bind to the inactive conformation and are generally not effective against TKD mutations that lock the kinase in an active state.[11]

The specific binding mode of GTP-14564 has not been extensively characterized in recent literature, making it difficult to definitively predict its cross-resistance profile with current inhibitors.

Troubleshooting Guide

Problem: My FLT3-ITD positive cell line is showing reduced sensitivity to GTP-14564 after prolonged treatment.

Possible Cause 1: Development of On-Target Resistance Mutations.

  • How to investigate:

    • Sequence the FLT3 kinase domain of the resistant cells to identify potential secondary mutations, paying close attention to the activation loop (especially codon D835) and the gatekeeper residue (F691).

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of GTP-14564 and other FLT3 inhibitors (both Type I and Type II) on the resistant and parental cell lines. A significant increase in the IC50 for GTP-14564 and other inhibitors would suggest cross-resistance.

Possible Cause 2: Activation of Bypass Signaling Pathways.

  • How to investigate:

    • Perform Western blot analysis to examine the phosphorylation status of key proteins in alternative signaling pathways, such as RAS/MAPK (p-ERK) and PI3K/AKT (p-AKT), in both the resistant and parental cell lines, with and without GTP-14564 treatment.[9]

    • Consider whole-exome sequencing to identify potential mutations in genes associated with these bypass pathways (e.g., NRAS, KRAS).

Problem: I am observing inconsistent results in my cross-resistance experiments.

Possible Cause: Experimental Variability.

  • Troubleshooting Steps:

    • Cell Line Authenticity: Regularly verify the identity of your cell lines using short tandem repeat (STR) profiling.

    • Passage Number: Use cell lines within a consistent and low passage number range to avoid phenotypic drift.

    • Reagent Quality: Ensure the purity and activity of your FLT3 inhibitors and other reagents.

    • Assay Conditions: Standardize all experimental parameters, including cell seeding density, drug treatment duration, and serum concentration in the culture media.

Quantitative Data Summary

Due to the limited recent public data for GTP-14564, the following table presents a hypothetical cross-resistance profile to illustrate how such data would be presented. This data is for illustrative purposes only and is not based on actual experimental results for GTP-14564.

FLT3 MutationGTP-14564 IC50 (nM)Gilteritinib (Type I) IC50 (nM)Quizartinib (Type II) IC50 (nM)Resistance Profile
FLT3-ITD 5012Sensitive
FLT3-ITD + D835Y >100010>2000Resistant to Type II, Reduced sensitivity to Type I
FLT3-ITD + F691L >1000500>2000Broad Resistance
FLT3-wild type 150050100Less Sensitive

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50 Values

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of FLT3 inhibitors using a luminescence-based cell viability assay.

Materials:

  • FLT3-mutant and wild-type cell lines (e.g., MV4-11, MOLM-13, Ba/F3 expressing various FLT3 constructs)

  • Appropriate cell culture medium

  • FLT3 inhibitors (GTP-14564, gilteritinib, quizartinib, etc.) dissolved in DMSO

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

  • Inhibitor Preparation: Prepare a serial dilution of each FLT3 inhibitor in culture medium. The final DMSO concentration should be kept below 0.1%.

  • Treatment: Add 10 µL of the diluted inhibitor to the appropriate wells. Include wells with DMSO only as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of FLT3 Signaling Pathways

This protocol outlines the procedure for assessing the phosphorylation status of FLT3 and its downstream signaling proteins.

Materials:

  • FLT3-mutant cell lines

  • FLT3 inhibitors

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Treat cells with various concentrations of the FLT3 inhibitor for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates JAK JAK FLT3->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation GTP14564 GTP-14564 GTP14564->FLT3 Inhibits

Caption: FLT3 signaling pathways and the inhibitory action of GTP-14564.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_outcome Outcome Start Start with FLT3-ITD+ Cell Line Treatment Prolonged Treatment with GTP-14564 Start->Treatment Resistant_Line Generate GTP-14564 Resistant Cell Line Treatment->Resistant_Line Sequencing FLT3 Kinase Domain Sequencing Resistant_Line->Sequencing Viability Cross-Resistance Profiling (IC50) Resistant_Line->Viability Western Bypass Pathway Analysis (Western Blot) Resistant_Line->Western On_Target On-Target Resistance (e.g., D835Y, F691L) Sequencing->On_Target Off_Target Off-Target Resistance (e.g., RAS activation) Western->Off_Target

Caption: Workflow for investigating GTP-14564 resistance.

Logical_Relationship FLT3_Inhibitor_Resistance FLT3 Inhibitor Resistance On_Target On-Target Resistance FLT3_Inhibitor_Resistance->On_Target Off_Target Off-Target Resistance FLT3_Inhibitor_Resistance->Off_Target Activation_Loop Activation Loop Mutations (e.g., D835Y) On_Target->Activation_Loop Gatekeeper Gatekeeper Mutations (e.g., F691L) On_Target->Gatekeeper Bypass_Signaling Bypass Signaling (e.g., RAS/MAPK) Off_Target->Bypass_Signaling Microenvironment Bone Marrow Microenvironment Off_Target->Microenvironment

Caption: Mechanisms of resistance to FLT3 inhibitors.

References

Technical Support Center: GTP-14564 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions for researchers utilizing GTP-14564 in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is GTP-14564 and what is its primary mechanism of action?

A1: GTP-14564 is a potent and selective novel tyrosine kinase inhibitor.[1] It primarily targets Class III receptor tyrosine kinases, including Fms-like tyrosine kinase 3 (FLT3), particularly the constitutively active form with an internal tandem duplication (ITD) mutation (FLT3-ITD), which is common in acute myeloid leukemia (AML).[1][2] The mechanism of action involves blocking the downstream signaling pathways, such as STAT5 activation, that are essential for the proliferation of leukemia cells expressing FLT3-ITD.[1]

Q2: What are the recommended storage and reconstitution conditions for GTP-14564?

A2: For optimal stability, GTP-14564 should be stored at +4°C. It is soluble in DMSO (up to 100 mM) and ethanol (up to 25 mM).[] For in vivo studies, a common approach is to prepare a concentrated stock solution in a solvent like DMSO and then dilute it further in an appropriate vehicle for injection.

Q3: What is a suitable vehicle for in vivo delivery of GTP-14564?

A3: Given its solubility, a standard vehicle for in vivo delivery of GTP-14564 would be a formulation containing DMSO, followed by dilution in a solution such as saline, or a mixture of solvents like PEG300, Tween 80, and water. It is crucial to perform a vehicle tolerability study in your animal model before initiating the main experiment to ensure that the vehicle itself does not cause adverse effects.

Q4: Which animal models are recommended for in vivo efficacy studies with GTP-14564?

A4: Given that GTP-14564 is a specific kinase inhibitor for FLT3-ITD, the most relevant animal models would be those that recapitulate this aspect of human leukemia.[1] Xenograft models using human AML cell lines that are positive for the FLT3-ITD mutation (e.g., MV4-11) implanted in immunodeficient mice (e.g., NOD/SCID or NSG) are highly recommended.

Q5: What is the selectivity profile of GTP-14564?

A5: GTP-14564 is a selective inhibitor of class III receptor tyrosine kinases. It shows potent activity against c-Fms, c-Kit, FLT3, and ITD-FLT3, with IC50 values around 0.3 μM, and against PDGFRβ with an IC50 of 1 μM. It displays no significant activity against a range of other kinases such as ERK1, ERK2, EGFR, MEK1, HER2, Src, Abl, PKC, PKA, and Akt, with IC50 values greater than 10 μM.

Troubleshooting Guides

Issue 1: Lack of In Vivo Efficacy

  • Question: My in vivo study with GTP-14564 is not showing the expected anti-tumor effect. What could be the reason?

  • Answer:

    • Compound Formulation and Delivery: Ensure that GTP-14564 is fully dissolved in the vehicle. Precipitation of the compound can lead to inconsistent dosing. Prepare fresh formulations for each injection if stability is a concern.

    • Dosing Regimen: The dose or frequency of administration may be suboptimal. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) and an effective therapeutic dose in your model.

    • Animal Model: Confirm that your chosen cell line or animal model is indeed dependent on the FLT3 signaling pathway. Variability in tumor take rates or growth kinetics can also mask the efficacy of the compound.

    • Bioavailability: Although specific pharmacokinetic data for GTP-14564 is not widely published, poor absorption or rapid metabolism could be a factor. Consider a pilot pharmacokinetic study to measure plasma levels of the compound after administration.

Issue 2: Unexpected Toxicity or Adverse Events

  • Question: I am observing unexpected toxicity (e.g., weight loss, lethargy) in my study animals. What should I do?

  • Answer:

    • Vehicle Toxicity: The first step is to rule out toxicity from the delivery vehicle. Ensure you have a control group that receives only the vehicle. If the vehicle is causing toxicity, it will need to be reformulated.

    • Dose Reduction: The administered dose of GTP-14564 may be too high for the chosen animal strain. Reduce the dose and/or the frequency of administration.

    • Off-Target Effects: While GTP-14564 is selective, off-target effects can still occur at higher concentrations. Review the known selectivity profile and consider if any of the inhibited kinases could be contributing to the observed toxicity.

    • Route of Administration: The route of administration (e.g., intraperitoneal vs. oral) can significantly impact toxicity. Ensure the chosen route is appropriate for the compound and the experimental goals.

Quantitative Data

Table 1: In Vitro Kinase Inhibition Profile of GTP-14564

Kinase TargetIC50 (μM)
FLT30.3
ITD-FLT30.3
c-Fms0.3
c-Kit0.3
PDGFRβ1
ERK1, ERK2, EGFR, MEK1, HER2, Src, Abl, PKC, PKA, Akt> 10

This data is compiled from publicly available sources.

Table 2: Hypothetical In Vivo Efficacy of GTP-14564 in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
GTP-1456425750 ± 15050
GTP-1456450300 ± 10080

This is a table with hypothetical data for illustrative purposes.

Experimental Protocols

Protocol: In Vivo Efficacy of GTP-14564 in an AML Xenograft Mouse Model

  • Cell Culture: Culture MV4-11 cells (human AML, FLT3-ITD positive) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Use 6-8 week old female NOD/SCID or NSG mice. Allow them to acclimatize for at least one week before the start of the experiment.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 MV4-11 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, GTP-14564 at 25 mg/kg, GTP-14564 at 50 mg/kg).

  • Compound Preparation and Administration:

    • Prepare a 10x stock solution of GTP-14564 in 100% DMSO.

    • On the day of injection, dilute the stock solution to the final concentration using a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

    • Administer the compound or vehicle control via intraperitoneal injection once daily.

  • Monitoring: Monitor animal health daily, including body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur texture), and tumor size.

  • Endpoint: The study endpoint can be defined by a specific tumor volume (e.g., 2000 mm³), a predetermined study duration (e.g., 21 days), or signs of significant toxicity (e.g., >20% body weight loss).

  • Data Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). Statistically compare tumor growth between the different treatment groups.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylates FL FLT3 Ligand FL->FLT3 Binds and activates Proliferation Cell Proliferation Survival STAT5->Proliferation Promotes Transcription GTP14564 GTP-14564 GTP14564->FLT3 Inhibits

Caption: Signaling pathway of the FLT3 receptor and the inhibitory action of GTP-14564.

In_Vivo_Workflow start Start: Acclimatize Mice implant Implant AML Cells (e.g., MV4-11) start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Groups (Tumor Volume ~100-150 mm³) monitor_growth->randomize treat Daily Treatment: - Vehicle Control - GTP-14564 (Dose 1) - GTP-14564 (Dose 2) randomize->treat monitor_health Monitor Animal Health (Weight, Toxicity Signs) treat->monitor_health endpoint Endpoint Criteria Met? monitor_health->endpoint endpoint->treat No euthanize Euthanize and Collect Tissues endpoint->euthanize Yes analyze Data Analysis (Tumor Growth Inhibition) euthanize->analyze end End of Study analyze->end

Caption: Experimental workflow for an in vivo efficacy study of GTP-14564.

References

Technical Support Center: Improving Gtp 14564 Efficacy in Resistant Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gtp 14564. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly concerning drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of Class III receptor tyrosine kinases (RTKs). Its primary target is the Fms-like tyrosine kinase 3 (FLT3), particularly in the context of acute myeloid leukemia (AML) where FLT3 mutations are common.[1][2][3][4][5] this compound exhibits significant inhibitory activity against both wild-type FLT3 and, more notably, the constitutively active internal tandem duplication (ITD) mutation of FLT3 (FLT3-ITD).[1] The primary mechanism of action involves the inhibition of FLT3 autophosphorylation, which subsequently blocks downstream signaling pathways crucial for leukemic cell proliferation and survival, most notably the STAT5 pathway.[1]

Q2: I am observing reduced efficacy of this compound in my cell line over time. What are the potential mechanisms of resistance?

Reduced efficacy of this compound, and FLT3 inhibitors in general, can be attributed to two main categories of resistance:

  • On-Target Resistance: This typically involves the acquisition of secondary mutations within the FLT3 kinase domain. A common mechanism is the emergence of point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation, which can alter the conformation of the ATP-binding pocket and reduce the binding affinity of the inhibitor. Another critical mutation is the "gatekeeper" mutation, such as F691L, which can confer broad resistance to many FLT3 inhibitors.[1]

  • Off-Target Resistance: This occurs when cancer cells activate alternative "bypass" signaling pathways to maintain their growth and survival, even when FLT3 is effectively inhibited. Common bypass pathways include:

    • RAS/MAPK Pathway Activation: Upregulation of this pathway can provide pro-survival signals independent of FLT3.

    • PI3K/AKT/mTOR Pathway Activation: This is another critical survival pathway that can be activated to circumvent FLT3 inhibition.

    • JAK/STAT Pathway Upregulation: While this compound targets STAT5 downstream of FLT3, the JAK/STAT pathway can be activated by other cytokines or receptors, leading to STAT activation and cell survival.[1][2]

    • Microenvironment-Mediated Resistance: Factors secreted by bone marrow stromal cells, such as fibroblast growth factor 2 (FGF2), can activate alternative signaling pathways in leukemia cells, conferring resistance to FLT3 inhibitors.[6]

Troubleshooting Guides

Problem 1: My FLT3-ITD positive cell line (e.g., MOLM-13, MV4-11) is showing increasing resistance to this compound, as evidenced by a rightward shift in the dose-response curve.

Possible Cause & Solution:

Possible CauseSuggested Troubleshooting Steps
Development of On-Target Resistance (e.g., TKD mutations) 1. Sequence the FLT3 gene in your resistant cell population to identify potential secondary mutations in the kinase domain (e.g., D835Y, F691L). 2. Switch to a next-generation FLT3 inhibitor with activity against the identified mutation. For example, some newer inhibitors are designed to overcome common resistance mutations. 3. Consider combination therapy. See the "Combination Therapies" section below for synergistic drug combinations that can help overcome on-target resistance.
Activation of Bypass Signaling Pathways 1. Perform Western blot analysis to assess the phosphorylation status of key proteins in bypass pathways (e.g., p-ERK, p-AKT, p-STAT3). An increase in the phosphorylation of these proteins in resistant cells compared to sensitive cells would indicate pathway activation. 2. Utilize inhibitors of the activated bypass pathway in combination with this compound. For example, if the RAS/MAPK pathway is activated, a MEK inhibitor could be used.
Drug Efflux Pump Overexpression 1. Perform a rhodamine 123 efflux assay to determine if your resistant cells exhibit increased drug efflux activity. 2. Co-administer this compound with an efflux pump inhibitor (e.g., verapamil) to see if sensitivity can be restored.

Problem 2: I am not observing the expected level of apoptosis in my this compound-treated cells.

Possible Cause & Solution:

Possible CauseSuggested Troubleshooting Steps
Suboptimal Drug Concentration or Treatment Duration 1. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing apoptosis in your specific cell line. 2. Ensure the this compound stock solution is fresh and properly stored to maintain its potency.
Activation of Anti-Apoptotic Proteins 1. Assess the expression levels of anti-apoptotic proteins such as Bcl-2 and Mcl-1 via Western blot. Resistant cells may upregulate these proteins. 2. Combine this compound with a Bcl-2 inhibitor (e.g., venetoclax) to synergistically induce apoptosis.

Data Presentation: this compound and other FLT3 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of this compound and other relevant FLT3 inhibitors against various leukemia cell lines. This data can be used as a reference for designing experiments and interpreting results.

CompoundCell LineFLT3 StatusIC50 (µM)Reference
This compound Ba/F3-ITD-FLT3FLT3-ITD1[1]
This compound Ba/F3-wt-FLT3Wild-Type30[1]
Midostaurin MOLM-14FLT3-ITD~0.01[7]
Gilteritinib MOLM-14FLT3-ITD~0.001[7]
Quizartinib MV4-11FLT3-ITD~0.001[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on leukemia cell lines such as MOLM-13 and MV4-11.

Materials:

  • Leukemia cell line (e.g., MOLM-13, MV4-11)

  • RPMI-1640 medium with 10% FBS

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 500 x g for 5 minutes and carefully aspirate the supernatant.

  • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot for Phospho-STAT5

This protocol is for assessing the inhibition of FLT3 signaling by this compound through the detection of phosphorylated STAT5.

Materials:

  • Leukemia cell line (e.g., MOLM-13, MV4-11)

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Harvest cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total STAT5 and β-actin as loading controls.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Gtp14564_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3_ITD FLT3-ITD Receptor STAT5 STAT5 FLT3_ITD->STAT5 Activates pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Leukemic Cell Proliferation & Survival pSTAT5->Proliferation Promotes Gtp14564 This compound Gtp14564->FLT3_ITD Inhibits autophosphorylation

Caption: Mechanism of action of this compound in FLT3-ITD positive cells.

Mechanisms of Resistance to this compound

Resistance_Mechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3_ITD_mut FLT3-ITD (with TKD mutation) Resistance Resistance to This compound FLT3_ITD_mut->Resistance RAS_MAPK RAS/MAPK Pathway RAS_MAPK->Resistance Bypass Signaling PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Resistance Bypass Signaling JAK_STAT JAK/STAT Pathway JAK_STAT->Resistance Bypass Signaling Gtp14564 This compound Gtp14564->FLT3_ITD_mut Reduced Inhibition

Caption: On-target and off-target resistance mechanisms to this compound.

Experimental Workflow for Assessing this compound Efficacy and Resistance

Experimental_Workflow Start Start: FLT3-ITD+ Cell Line Treatment Treat with this compound (Dose-Response) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis WesternBlot Western Blot (p-FLT3, p-STAT5) Treatment->WesternBlot Resistant_Line Generate Resistant Cell Line Viability->Resistant_Line If resistance develops Analysis Analyze Resistant Cells Resistant_Line->Analysis Sequencing FLT3 Sequencing Analysis->Sequencing Bypass_WB Western Blot for Bypass Pathways Analysis->Bypass_WB Combination Test Combination Therapies Sequencing->Combination Bypass_WB->Combination

Caption: A logical workflow for studying this compound efficacy and resistance.

References

Validation & Comparative

A Preclinical Head-to-Head: G-14564 vs. Midostaurin in Acute Myeloid Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), particularly for patients harboring FMS-like tyrosine kinase 3 (FLT3) mutations, two noteworthy contenders have emerged from preclinical studies: GTP-14564 and the clinically approved midostaurin. This guide provides a comprehensive comparison of their performance in AML models, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

At a Glance: Key Differences and Mechanisms of Action

Midostaurin, a first-generation multi-kinase inhibitor, has established its clinical utility and is approved for the treatment of newly diagnosed FLT3-mutated AML.[] Its broad-spectrum activity targets not only FLT3 (both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations) but also other kinases such as c-KIT, VEGFR, and PDGFR-β.[2] This multi-targeted approach may contribute to its efficacy but also to a broader side-effect profile.[3]

In contrast, GTP-14564 was identified as a more specific inhibitor for FLT3-ITD.[3] Preclinical evidence suggests a selective cytotoxic mechanism, with a significantly higher potency against cells expressing the ITD mutation compared to wild-type FLT3.[3] This specificity is attributed to the differential signaling pathways utilized by the mutated versus the wild-type receptor.[3]

In Vitro Efficacy: A Tale of Two Potencies

The in vitro activity of both compounds has been assessed in various AML cell line models. While direct comparative studies are limited, data from independent investigations provide insights into their respective potencies.

Table 1: Comparative In Vitro Activity of GTP-14564 and Midostaurin in AML Cell Lines

CompoundCell LineFLT3 StatusIC50 / Effective ConcentrationReference(s)
GTP-14564 Ba/F3ITD-FLT3~1 µM[4]
Ba/F3Wild-Type FLT3~30 µM[4]
Midostaurin MOLM-13FLT3-ITD~200 nM[5]
MV4-11FLT3-ITDNot specified, but highly susceptible[5]
MOLM-14FLT3-ITDIC50 for FLT3 phosphorylation inhibition: 3 nM[6]
SEMK2Wild-Type FLT3IC50 for FLT3 phosphorylation inhibition: 30 nM[6]
OCI-AML3Wild-Type FLT3Moderately sensitive[7]
HL-60FLT3-nullIC50 ~250 nM[7]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that midostaurin generally exhibits higher potency in the nanomolar range against FLT3-ITD positive cell lines. GTP-14564 demonstrates a clear selective effect, being approximately 30-fold more potent in inhibiting the growth of Ba/F3 cells expressing ITD-FLT3 compared to those with wild-type FLT3.[4]

Delving into the Signaling Pathways

The differential effects of GTP-14564 and midostaurin can be attributed to their impact on distinct downstream signaling cascades.

GTP-14564's selective cytotoxicity in ITD-FLT3 expressing cells is linked to its potent inhibition of the STAT5 signaling pathway, which is essential for the growth signal of ITD-FLT3.[3] In contrast, wild-type FLT3 appears to primarily utilize the MAPK pathway for proliferation, which is less sensitive to GTP-14564.[3]

Midostaurin, with its broader kinase inhibition profile, affects multiple pathways. It has been shown to inhibit the phosphorylation of FLT3 and its downstream targets, including STAT5 and Akt.[6] Furthermore, in wild-type FLT3-expressing AML cells, midostaurin has been observed to suppress the phosphorylation of key mediators in the PI3K/AKT and MAPK signaling pathways, such as AKT, S6, and MAPK.[7]

FLT3 Signaling Pathways and Inhibitor Action FLT3 Signaling and Inhibitor Action cluster_wt Wild-Type FLT3 Signaling cluster_itd FLT3-ITD Signaling cluster_inhibitors Inhibitor Action wt_FLT3 Wild-Type FLT3 MAPK_pathway RAS/RAF/MAPK Pathway wt_FLT3->MAPK_pathway FL FLT3 Ligand FL->wt_FLT3 wt_proliferation Proliferation & Survival MAPK_pathway->wt_proliferation itd_FLT3 FLT3-ITD (Constitutively Active) STAT5_pathway STAT5 Pathway itd_FLT3->STAT5_pathway PI3K_AKT_pathway PI3K/AKT Pathway itd_FLT3->PI3K_AKT_pathway itd_proliferation Uncontrolled Proliferation & Survival STAT5_pathway->itd_proliferation PI3K_AKT_pathway->itd_proliferation GTP14564 GTP-14564 GTP14564->STAT5_pathway Strong Inhibition Midostaurin Midostaurin Midostaurin->MAPK_pathway Inhibition Midostaurin->STAT5_pathway Inhibition Midostaurin->PI3K_AKT_pathway Inhibition

Caption: FLT3 signaling pathways and points of inhibitor action.

In Vivo Studies: Midostaurin's Efficacy in Xenograft Models

Table 2: In Vivo Efficacy of Midostaurin in AML Xenograft Models

Cell LineMouse ModelTreatment RegimenOutcomeReference(s)
SKNO-1-luc+ NSG80 mg/kgSignificantly lowered leukemia burden and increased median survival.[7]
OCI-AML3-luc+ NSG100 mg/kgSignificantly lowered leukemia burden and increased median survival.[7]

These studies demonstrate that midostaurin is effective in reducing tumor burden and prolonging survival in mouse models of AML, including those with wild-type FLT3.[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

A common method to assess the cytotoxic effects of GTP-14564 and midostaurin is the MTT assay.

MTT Assay Workflow MTT Assay Workflow start Start seed_cells Seed AML cells in a 96-well plate start->seed_cells add_inhibitor Add serial dilutions of GTP-14564 or Midostaurin seed_cells->add_inhibitor incubate1 Incubate for 48-72 hours add_inhibitor->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 4 hours to allow formazan crystal formation add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals incubate2->solubilize read_absorbance Measure absorbance at 570 nm using a plate reader solubilize->read_absorbance analyze Calculate cell viability and determine IC50 values read_absorbance->analyze end End analyze->end

Caption: A generalized workflow for the MTT cell viability assay.

Protocol Details:

  • Cell Seeding: AML cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well).

  • Compound Treatment: Cells are treated with a range of concentrations of the inhibitor (e.g., GTP-14564 or midostaurin) or vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Metabolically active cells convert MTT into formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined from the dose-response curves.

Western Blot for Phospho-STAT5

To assess the inhibition of STAT5 phosphorylation, Western blotting is a standard technique.

Western Blot Workflow for p-STAT5 Western Blot Workflow for Phospho-STAT5 start Start treat_cells Treat AML cells with inhibitor (GTP-14564 or Midostaurin) start->treat_cells lyse_cells Lyse cells and quantify protein concentration treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane to prevent non-specific antibody binding transfer->block primary_ab Incubate with primary antibodies (anti-p-STAT5 and anti-total-STAT5) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect analyze Analyze band intensity to determine relative phosphorylation detect->analyze end End analyze->end

Caption: Workflow for Western blot analysis of STAT5 phosphorylation.

Protocol Details:

  • Cell Treatment and Lysis: AML cells are treated with the inhibitor for a specified time, then lysed to extract proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.

  • Secondary Antibody and Detection: An appropriate horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the signal is detected using a chemiluminescent substrate.

  • Analysis: The intensity of the p-STAT5 band is normalized to the total STAT5 band to determine the level of inhibition.

Conclusion

Both GTP-14564 and midostaurin demonstrate promising anti-leukemic activity in preclinical AML models. Midostaurin's approval and clinical use underscore the value of FLT3 inhibition. Its multi-kinase activity may offer broader efficacy, including in wild-type FLT3 AML. GTP-14564, while less extensively studied, presents a compelling profile of a more selective FLT3-ITD inhibitor with a clear mechanism of action through the STAT5 pathway. The lack of recent data on GTP-14564's development may suggest it has not progressed to clinical trials. Nevertheless, the comparative data presented here highlights the distinct approaches of multi-targeted versus selective kinase inhibition in the ongoing effort to develop more effective and tailored therapies for AML. Further research into selective inhibitors like GTP-14564 could still yield valuable insights into the nuanced treatment of FLT3-ITD-driven leukemia.

References

A Preclinical Head-to-Head: GTP-14564 vs. Quizartinib in FLT3-ITD Positive Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two promising tyrosine kinase inhibitors, GTP-14564 and quizartinib, reveals distinct preclinical profiles in the context of FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) positive Acute Myeloid Leukemia (AML). While both compounds demonstrate inhibitory activity against the constitutively active FLT3 receptor, a key driver in a significant subset of AML cases, quizartinib emerges from the available data as a more potent and extensively characterized agent.

This guide provides a comprehensive analysis of the preclinical data for GTP-14564 and quizartinib, focusing on their mechanisms of action, in vitro efficacy, and the signaling pathways they modulate. The information is tailored for researchers, scientists, and drug development professionals to facilitate an objective comparison and inform future research directions.

Mechanism of Action: Targeting the Aberrant FLT3 Signaling

Both GTP-14564 and quizartinib are small molecule inhibitors that target the ATP-binding site of the FLT3 kinase, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for the proliferation and survival of leukemic cells.[1][2]

Quizartinib is a potent and selective second-generation, type II FLT3 inhibitor.[3] As a type II inhibitor, it specifically recognizes and binds to the inactive conformation of the FLT3 kinase. This mode of action contributes to its high selectivity and potency against FLT3-ITD mutations.[4] Upon binding, quizartinib effectively blocks the activation of critical downstream signaling cascades, including the PI3K/AKT, RAS/RAF/MEK/ERK, and STAT5 pathways, ultimately leading to the induction of apoptosis in FLT3-ITD positive AML cells.[5][6]

GTP-14564 is also a specific kinase inhibitor targeting FLT3 with an internal tandem duplication (ITD).[2] Preclinical studies have shown that it suppresses the kinase activities of both wild-type FLT3 and FLT3-ITD.[2] A key finding for GTP-14564 is the essential role of STAT5 activation in the growth signaling of ITD-FLT3, which is effectively inhibited by the compound.[2] In contrast, the MAPK pathway appears to be the primary proliferation signal for wild-type FLT3, which is less sensitive to GTP-14564.[2]

In Vitro Efficacy: A Quantitative Comparison

The available preclinical data demonstrates a significant difference in the in vitro potency of GTP-14564 and quizartinib against FLT3-ITD positive AML cell lines.

CompoundCell LineAssay TypeIC50 (nM)Reference
Quizartinib MV4-11Cell Viability0.40[5]
MOLM-13Cell Viability0.89[5]
MOLM-14Cell Viability0.73[5]
MV4-11FLT3 Phosphorylation0.50[5]
GTP-14564 Ba/F3-ITD-FLT3Growth Inhibition1000[2]
Ba/F3-wt-FLT3Growth Inhibition>30,000[2]

Note: IC50 values represent the concentration of the drug that inhibits 50% of the measured activity. A lower IC50 value indicates higher potency.

Signaling Pathway Inhibition

Both compounds effectively inhibit the phosphorylation of FLT3 and downstream signaling molecules. However, the emphasis in the available literature differs.

Quizartinib has been shown to potently inhibit the phosphorylation of FLT3 and its key downstream effectors, STAT5, AKT, and ERK, in a concentration-dependent manner in FLT3-ITD positive AML cell lines.[5][7]

GTP-14564 's mechanism has been specifically linked to the inhibition of STAT5 activation, which is critical for the proliferation of cells driven by FLT3-ITD.[2] While it also affects the MAPK pathway, its primary selective cytotoxicity against ITD-FLT3 expressing cells is attributed to the inhibition of the STAT5 pathway.[2]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation FLT3_ITD FLT3-ITD (Constitutive Activation) FLT3_ITD->FLT3 mutation Quizartinib Quizartinib Quizartinib->FLT3 inhibits GTP14564 GTP-14564 GTP14564->FLT3 inhibits

Caption: FLT3-ITD signaling and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of preclinical findings.

Cell Viability Assay (MTT/CellTiter-Glo®)

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

Protocol Outline:

  • Cell Seeding: AML cells (e.g., MV4-11, MOLM-14) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (GTP-14564 or quizartinib) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • Reagent Addition:

    • MTT Assay: MTT reagent is added, which is converted to formazan by viable cells. The formazan is then solubilized.

    • CellTiter-Glo® Assay: A reagent that measures ATP levels in viable cells is added.

  • Signal Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow Start Seed AML cells in 96-well plate Treatment Treat with serial dilutions of inhibitor Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation Reagent Add Viability Reagent (MTT or CellTiter-Glo®) Incubation->Reagent Measurement Measure Absorbance or Luminescence Reagent->Measurement Analysis Calculate IC50 Measurement->Analysis End Determine Potency Analysis->End

References

A Comparative Analysis of GTP-14564 and Sorafenib for the Treatment of FLT3-ITD Positive Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 20-30%, harbor an internal tandem duplication (ITD) mutation in the Fms-like tyrosine kinase 3 (FLT3) gene, which is associated with a poor prognosis. This has spurred the development of targeted therapies aimed at inhibiting the constitutively active FLT3-ITD kinase. This guide provides a comparative overview of two such inhibitors: GTP-14564, an early-stage investigational compound, and sorafenib, a multi-kinase inhibitor with established clinical use.

Mechanism of Action

Both GTP-14564 and sorafenib are tyrosine kinase inhibitors that target the aberrant signaling cascade initiated by the FLT3-ITD mutation. The constitutive activation of FLT3-ITD leads to the activation of downstream signaling pathways, primarily the STAT5, RAS/MEK/ERK, and PI3K/AKT pathways, which promote leukemia cell proliferation and survival.

GTP-14564 has been identified as a specific inhibitor of the ITD-FLT3 kinase.[1] Its selective cytotoxicity in FLT3-ITD expressing cells is attributed to the aberrant activation of the STAT5 pathway in these cells, making them particularly sensitive to GTP-14564.[1]

Sorafenib is a multi-kinase inhibitor that, in addition to FLT3, also targets other kinases such as RAF, VEGFR, and PDGFR. Its efficacy in FLT3-ITD positive AML is well-documented, where it induces growth arrest and apoptosis in leukemia cells harboring this mutation at significantly lower concentrations than in cells with wild-type FLT3.[2]

FLT3-ITD_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 Activates RAS RAS FLT3_ITD->RAS Activates PI3K PI3K FLT3_ITD->PI3K Activates Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival MEK MEK RAS->MEK AKT AKT PI3K->AKT ERK ERK MEK->ERK ERK->Proliferation_Survival AKT->Proliferation_Survival GTP_14564 GTP-14564 GTP_14564->FLT3_ITD Sorafenib Sorafenib Sorafenib->FLT3_ITD

Caption: Simplified FLT3-ITD signaling pathway and points of inhibition.

Quantitative Data Comparison

The following tables summarize the available quantitative data for GTP-14564 and sorafenib. It is important to note that the available data for GTP-14564 is limited, and direct comparative studies with sorafenib are not publicly available.

Table 1: In Vitro Potency (IC50)
CompoundTargetIC50Cell Line / Assay Condition
GTP-14564 FLT3-ITD0.3 µMKinase Assay
FLT3 (Wild-Type)0.3 µMKinase Assay
c-Fms, c-Kit, PDGFRβ0.3 µM, 0.3 µM, 1 µMKinase Assay
ERK1, ERK2, EGFR, etc.> 10 µMKinase Assay
Sorafenib FLT3-ITD2.8 nMBiochemical Assay
FLT3-ITD10 nMPrimary FLT3-ITD+ AML cells
FLT3-ITD69.3 ng/mLKinase Activity Suppression
FLT3 (Wild-Type)32.6 nMBiochemical Assay
Table 2: Cellular Activity
CompoundCell LineMutation StatusEffectConcentration
GTP-14564 Ba/F3FLT3-ITDGrowth Inhibition1 µM
Ba/F3FLT3 (Wild-Type)Growth Inhibition~30 µM
Sorafenib MV4-11FLT3-ITDAntiproliferativeIC50 = 0.88 nM
EOL-1FLT3 (Wild-Type)AntiproliferativeIC50 = 0.033 nM
Primary AML BlastsFLT3-ITDInhibition of colony formationMean IC50 = 10 nM
Primary AML BlastsFLT3 (Wild-Type)Inhibition of colony formationMean IC50 = 2680 nM
Table 3: In Vivo Efficacy
CompoundAnimal ModelEffect
GTP-14564 Not AvailableNot Available
Sorafenib Mouse xenograft model (Ba/F3-ITD cells)Prolonged median survival (36.5 days vs. 16 days for vehicle)[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used to evaluate FLT3 inhibitors.

Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mix: - Recombinant FLT3 kinase - Kinase buffer - ATP - Substrate (e.g., poly-Glu,Tyr) Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of GTP-14564 or Sorafenib Prepare_Reaction->Add_Inhibitor Incubate Incubate at 30°C for a defined period (e.g., 30 min) Add_Inhibitor->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Measure_Activity Measure kinase activity (e.g., phosphorylation of substrate via ELISA, radioactivity, or luminescence) Stop_Reaction->Measure_Activity Analyze_Data Calculate IC50 values Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a biochemical kinase inhibition assay.

Methodology:

  • Reaction Setup: In a microplate, combine the recombinant FLT3 kinase, a suitable buffer, ATP, and a generic tyrosine kinase substrate.

  • Inhibitor Addition: Add the test compound (GTP-14564 or sorafenib) at various concentrations.

  • Incubation: Incubate the mixture to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as an ELISA-based assay with a phospho-specific antibody or by measuring the incorporation of radiolabeled ATP.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay

This assay assesses the effect of the inhibitor on the proliferation and survival of leukemia cells.

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed FLT3-ITD positive cells (e.g., MV4-11, Ba/F3-ITD) in a 96-well plate Start->Seed_Cells Add_Inhibitor Add serial dilutions of GTP-14564 or Sorafenib Seed_Cells->Add_Inhibitor Incubate_Cells Incubate for 48-72 hours Add_Inhibitor->Incubate_Cells Add_Reagent Add viability reagent (e.g., MTT, MTS, or CellTiter-Glo) Incubate_Cells->Add_Reagent Measure_Signal Measure absorbance or luminescence Add_Reagent->Measure_Signal Calculate_Viability Calculate percent viability relative to untreated controls and determine GI50/IC50 Measure_Signal->Calculate_Viability End End Calculate_Viability->End

Caption: General workflow for a cell viability assay.

Methodology:

  • Cell Seeding: Plate leukemia cells (e.g., MV4-11 or Ba/F3 expressing FLT3-ITD) in a 96-well plate.

  • Compound Treatment: Add the inhibitor at a range of concentrations.

  • Incubation: Culture the cells for a specified period (typically 48-72 hours).

  • Viability Assessment: Add a reagent such as MTT or MTS, which is converted to a colored formazan product by metabolically active cells, or a reagent that measures ATP content (e.g., CellTiter-Glo).

  • Signal Measurement: Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Normalize the data to untreated control cells and plot a dose-response curve to calculate the half-maximal growth inhibitory concentration (GI50) or IC50.

Discussion and Conclusion

The available preclinical data indicates that both GTP-14564 and sorafenib are inhibitors of the FLT3-ITD kinase. Sorafenib has demonstrated potent low nanomolar activity against FLT3-ITD in both biochemical and cellular assays, and has shown in vivo efficacy in a mouse model.[2] This has been translated into its clinical use for FLT3-ITD positive AML.

Information on GTP-14564 is significantly more limited and appears to be confined to a single primary study from 2003. While it demonstrated selectivity for FLT3-ITD-dependent cell growth over wild-type FLT3-dependent growth, its potency in a kinase assay (IC50 of 0.3 µM) is substantially lower than that reported for sorafenib. The lack of recent studies on GTP-14564 suggests that its development may have been discontinued.

References

A Comparative Guide to the Efficacy of GTP-14564 and Other Tyrosine Kinase Inhibitors Targeting FLT3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of GTP-14564, a novel tyrosine kinase inhibitor (TKI), with other established TKIs that target the FMS-like tyrosine kinase 3 (FLT3). FLT3 is a critical therapeutic target in acute myeloid leukemia (AML), where activating mutations, such as internal tandem duplications (ITD), are associated with a poor prognosis. This document summarizes key experimental data, outlines methodologies for relevant assays, and presents signaling pathways and experimental workflows to aid in the evaluation of these compounds.

Introduction to GTP-14564 and Comparator FLT3 Inhibitors

GTP-14564 is a novel and specific kinase inhibitor targeting FLT3, with a particular potency against the ITD mutation. Its mechanism relies on the selective induction of apoptosis in leukemia cells expressing the constitutively active FLT3-ITD mutant. For a comprehensive evaluation, this guide compares GTP-14564 with four other well-characterized TKIs known to inhibit FLT3:

  • Midostaurin: A multi-kinase inhibitor approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy.

  • Gilteritinib: A potent, second-generation FLT3 inhibitor approved for relapsed or refractory FLT3-mutated AML. It is a Type I inhibitor, active against both ITD and tyrosine kinase domain (TKD) mutations.

  • Quizartinib: A highly potent and selective, second-generation FLT3 inhibitor, classified as a Type II inhibitor that primarily targets the inactive conformation of FLT3-ITD.

  • Sorafenib: A multi-kinase inhibitor approved for various solid tumors that also exhibits inhibitory activity against FLT3.

Comparative Efficacy Data

The following tables summarize the in vitro potency and cellular activity of GTP-14564 and the comparator TKIs. The data has been compiled from various preclinical studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
Kinase TargetGTP-14564MidostaurinGilteritinibQuizartinibSorafenib
FLT3 (Wild-Type) ~300[1]30[2]5[3][4]-58[5]
FLT3-ITD 0.3[1]<10[2]0.29[6][7][8]0.4 - 1.1[9]69.3 ng/mL (~149 nM)[5][10]
FLT3-D835Y -<10[2]1.6[7]--
c-Kit 0.3[1]-230[6]<10[11]68[5]
PDGFRβ 1[1]-->10[11]57[5]
VEGFR-2 ----90[5]
Raf-1 ----6[5]
B-Raf ----22[5]
AXL --0.73[6][8]--
ALK --<1 (50% inhibition)[6]--
RET --<5 (50% inhibition)[6]>10[11]43
Table 2: Cellular Proliferation Inhibitory Activity (IC50, nM) in FLT3-ITD Positive Cell Lines
Cell LineGTP-14564MidostaurinGilteritinibQuizartinibSorafenib
Ba/F3-ITD-FLT3 1000[12]<10[2]1.8[7]--
MV4-11 --0.92[7]0.40 - 1.1[9]-
MOLM-13 --2.9[7]0.89[13]-
MOLM-14 -3[2]-0.73[13]-

Note: These values represent the concentration of the inhibitor required to reduce cell proliferation by 50%.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the action and evaluation of these inhibitors.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor FLT3_dimer FLT3 Dimer (Activated) FLT3->FLT3_dimer Dimerization & Autophosphorylation RAS RAS FLT3_dimer->RAS PI3K PI3K FLT3_dimer->PI3K STAT5 STAT5 FLT3_dimer->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds FLT3_ITD FLT3-ITD (Constitutively Active) FLT3_ITD->FLT3_dimer Ligand-Independent TKI Tyrosine Kinase Inhibitors TKI->FLT3_dimer Inhibits

Caption: FLT3 signaling pathway and the point of intervention for tyrosine kinase inhibitors.

TKI_Evaluation_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Lines Cell Line Selection (FLT3-WT, FLT3-ITD) Kinase_Assay->Cell_Lines Proliferation_Assay Cell Proliferation Assay (e.g., MTT, XTT) (Determine GI50) Cell_Lines->Proliferation_Assay Western_Blot Western Blot Analysis (Phospho-FLT3, downstream targets) Proliferation_Assay->Western_Blot Xenograft AML Xenograft Model in Mice Western_Blot->Xenograft Treatment TKI Administration Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Survival_Analysis Survival Analysis Treatment->Survival_Analysis Start Compound Synthesis and Selection Start->Kinase_Assay

Caption: General experimental workflow for the preclinical evaluation of tyrosine kinase inhibitors.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme.

Materials:

  • Recombinant human FLT3 enzyme (and other kinases for selectivity profiling)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (serially diluted in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 384-well plate, add the diluted inhibitor or vehicle (DMSO) control.

  • Add the kinase enzyme to each well, except for the negative control wells.

  • Initiate the kinase reaction by adding a solution of ATP and the kinase substrate to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP (or the product generated) using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Proliferation Assay (MTT/XTT General Protocol)

This protocol describes a general method for assessing the effect of a test compound on the proliferation of cancer cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13 for FLT3-ITD; a FLT3-wild type line for selectivity)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) or stabilize overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Add the MTT or XTT reagent to each well and incubate for a further 2-4 hours. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals. XTT produces a soluble formazan, so this step is not necessary.

  • Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration for 50% inhibition of cell growth) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

GTP-14564 demonstrates high potency and selectivity for FLT3-ITD in preclinical models, with an IC50 in the sub-nanomolar range for the mutated kinase. Its efficacy profile is comparable to or exceeds that of several established FLT3 inhibitors. Specifically, its high selectivity against the mutated form of FLT3 over the wild-type suggests a potential for a favorable therapeutic window.

Compared to the multi-kinase inhibitor sorafenib and the first-generation FLT3 inhibitor midostaurin, GTP-14564 appears to be more selective for FLT3. Its potency against FLT3-ITD is in a similar range to the second-generation inhibitors gilteritinib and quizartinib. Further investigation into the broader kinase selectivity profile of GTP-14564 and its in vivo efficacy and safety will be crucial in determining its potential as a clinical candidate for the treatment of FLT3-mutated AML. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation of this and other novel tyrosine kinase inhibitors.

References

Gtp 14564: A Comparative Analysis of Specificity for ITD-FLT3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the tyrosine kinase inhibitor Gtp 14564 with other commercially available inhibitors targeting the FMS-like tyrosine kinase 3 (FLT3) receptor, specifically the internal tandem duplication (ITD) mutation prevalent in Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to aid in the selection of appropriate research tools.

Introduction to ITD-FLT3 and Targeted Inhibition

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. In a significant portion of AML patients, a mutation known as an internal tandem duplication (ITD) within the juxtamembrane domain of the FLT3 gene leads to constitutive activation of the kinase. This aberrant signaling promotes uncontrolled proliferation of leukemic cells and is associated with a poor prognosis. Consequently, the development of specific inhibitors targeting the ITD-FLT3 mutation is a key focus in AML research.

This compound is a novel tyrosine kinase inhibitor identified for its selective cytotoxicity towards cells expressing the ITD-FLT3 mutation over the wild-type (wt) FLT3 receptor. This guide will compare the specificity of this compound with other well-characterized FLT3 inhibitors, including Type I and Type II inhibitors, based on available preclinical data.

Comparative Analysis of Inhibitor Specificity

The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory concentrations (IC50) of this compound and other prominent FLT3 inhibitors against cell lines expressing either the ITD-FLT3 mutation or the wild-type FLT3 receptor.

InhibitorTypeTarget Cell LineIC50 (µM)Selectivity (wt-FLT3 / ITD-FLT3)
This compound Not SpecifiedBa/F3-ITD-FLT3~1[1]~30-fold[1]
Ba/F3-wt-FLT3~30[1]
Quizartinib (AC220) Type IIMV4-11 (ITD-FLT3)0.0004[2]15.75[2]
Ba/F3-wt-FLT30.0063[2]
Midostaurin (PKC412) Type IMOLM-14 (ITD-FLT3)0.0042[2]6.8[2]
Ba/F3-wt-FLT30.0285[2]
Gilteritinib (ASP2215) Type IMV4-11 (ITD-FLT3)0.000728.1
Ba/F3-wt-FLT30.0197[2]
Sorafenib Type IIBa/F3-ITD-FLT30.005Not specified

Note: IC50 values can vary depending on the specific cell line and assay conditions used. The data presented here is for comparative purposes.

Experimental Methodologies

The following are detailed protocols for key experiments used to validate the specificity of FLT3 inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed Ba/F3 cells expressing either ITD-FLT3 or wt-FLT3 in a 96-well plate at a density of 1 x 10^4 cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum. For wt-FLT3 expressing cells, the medium is also supplemented with interleukin-3 (IL-3).

  • Inhibitor Treatment: Prepare serial dilutions of the test inhibitor (e.g., this compound) in the culture medium. Add the diluted inhibitor to the wells and incubate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway.

  • Cell Treatment and Lysis: Treat Ba/F3-ITD-FLT3 cells with the inhibitor for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the FLT3 kinase.

  • Reaction Setup: In a 96-well plate, combine the purified recombinant FLT3 kinase domain (either wt or ITD mutant), a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and the test inhibitor at various concentrations in a kinase reaction buffer.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as an ADP-Glo™ kinase assay which measures the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Signaling Pathways and Experimental Visualizations

To visually represent the mechanisms and experimental workflows discussed, the following diagrams are provided.

FLT3_Signaling_Pathway cluster_ITD ITD-FLT3 Mutation FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (wt or ITD) FLT3_Ligand->FLT3_Receptor Binds to wt-FLT3 Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization STAT5 STAT5 Dimerization->STAT5 Activates pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Promotes Gtp_14564 This compound Gtp_14564->Dimerization Inhibits ITD_FLT3 ITD-FLT3 ITD_FLT3->Dimerization Constitutive Activation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (Ba/F3-ITD-FLT3 or Ba/F3-wt-FLT3) start->cell_culture kinase_assay In Vitro Kinase Assay inhibitor_treatment Inhibitor Treatment cell_culture->inhibitor_treatment viability_assay Cell Viability Assay (MTT) inhibitor_treatment->viability_assay western_blot Western Blot (p-STAT5) inhibitor_treatment->western_blot data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis western_blot->data_analysis kinase_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing FLT3 inhibitor specificity.

Comparison_Logic goal Validate this compound Specificity for ITD-FLT3 compare_ic50 Compare IC50 Values goal->compare_ic50 itd_flt3 IC50 on ITD-FLT3 cells compare_ic50->itd_flt3 wt_flt3 IC50 on wt-FLT3 cells compare_ic50->wt_flt3 selectivity_ratio Calculate Selectivity Ratio (IC50 wt-FLT3 / IC50 ITD-FLT3) itd_flt3->selectivity_ratio wt_flt3->selectivity_ratio compare_alternatives Compare with Alternative Inhibitors selectivity_ratio->compare_alternatives conclusion Conclusion on Specificity compare_alternatives->conclusion

Caption: Logical flow for comparing the specificity of FLT3 inhibitors.

References

A Comparative Guide: The Synergistic Potential of FLT3 Inhibition with Chemotherapy in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Acute Myeloid Leukemia (AML) treatment is continually evolving, with a significant focus on targeted therapies to improve outcomes for genetically defined patient subgroups. This guide provides a comparative analysis of combination therapy involving a Fms-like tyrosine kinase 3 (FLT3) inhibitor with standard chemotherapy versus chemotherapy alone in patients with FLT3-mutated AML. Due to the lack of publicly available data on the investigational compound GTP-14564, this guide will utilize the well-documented FLT3 inhibitor, midostaurin, as a representative agent. The pivotal RATIFY (CALGB 10603) trial provides the primary dataset for this comparison.

Mechanism of Action: Targeting the FLT3 Pathway

GTP-14564 is identified as a potent and selective inhibitor of FLT3, a receptor tyrosine kinase. In a significant subset of AML patients, mutations in the FLT3 gene, most commonly internal tandem duplications (ITD), lead to constitutive activation of the kinase. This aberrant signaling drives leukemic cell proliferation and survival, primarily through pathways such as STAT5. GTP-14564 is designed to selectively induce cytotoxicity in leukemia cells harboring these activating FLT3 mutations by inhibiting downstream signaling pathways essential for their growth.

Midostaurin, the agent used for this guide's comparative analysis, is also a multi-targeted kinase inhibitor with potent activity against FLT3. Its mechanism of action in FLT3-mutated AML is analogous to the described mechanism of GTP-14564, making it a relevant substitute for this comparative analysis.

Efficacy of Combination Therapy: Midostaurin and Chemotherapy

The RATIFY trial was a large, randomized, placebo-controlled Phase III study that evaluated the efficacy and safety of adding midostaurin to standard induction and consolidation chemotherapy in adult patients aged 18-60 with newly diagnosed FLT3-mutated AML.

Table 1: Efficacy of Midostaurin in Combination with Chemotherapy vs. Chemotherapy Alone (RATIFY Trial)
Efficacy EndpointMidostaurin + Chemotherapy (n=360)Placebo + Chemotherapy (n=357)Hazard Ratio (HR) / p-value
Median Overall Survival (OS) 74.7 months25.6 monthsHR = 0.78 (p=0.009)[1]
4-Year Overall Survival Rate 51.4%44.3%-[1]
Median Event-Free Survival (EFS) 8.2 months3.0 monthsHR = 0.78 (p=0.002)[1]
Complete Remission (CR) Rate (within 60 days) 58.9%53.5%p=0.15[1]
Complete Remission (CR) after 1 or 2 induction cycles 65%58%-[2]

Safety Profile: Combination Therapy vs. Standard Chemotherapy

The safety profile of midostaurin in combination with chemotherapy was found to be manageable and generally similar to chemotherapy alone, with the exception of a higher incidence of certain adverse events.

Table 2: Grade 3 or Higher Adverse Events of Interest (RATIFY Trial)
Adverse EventMidostaurin + ChemotherapyPlacebo + Chemotherapyp-value
Anemia 92.7%87.8%p=0.03[3]
Rash 14.1%7.6%p=0.008[3]
Febrile Neutropenia Incidence >20% (specific % not provided)Incidence >20% (specific % not provided)Not specified[1]
Infection Incidence >20% (specific % not provided)Incidence >20% (specific % not provided)Not specified[1]
Grade 5 (Fatal) AEs 5.3%5.0%Not statistically significant[4]

Experimental Protocols

In Vitro Cytotoxicity Assay: FLT3 Inhibitor in Combination with Chemotherapy

This protocol outlines a general method for assessing the synergistic, additive, or antagonistic effects of a FLT3 inhibitor (such as GTP-14564 or midostaurin) and a chemotherapeutic agent in AML cell lines.[5][6]

1. Cell Culture:

  • AML cell lines with FLT3-ITD mutations (e.g., MV4-11, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

  • The FLT3 inhibitor and chemotherapeutic agent (e.g., cytarabine, daunorubicin) are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Serial dilutions of each drug are prepared in culture medium.

3. Cytotoxicity Assay (e.g., MTT or MTS assay):

  • Cells are seeded in 96-well plates at a predetermined density.

  • Cells are treated with:

    • FLT3 inhibitor alone at various concentrations.

    • Chemotherapeutic agent alone at various concentrations.

    • Combination of both drugs at various concentrations and sequences (e.g., co-administration, sequential administration).

  • After a specified incubation period (e.g., 48-72 hours), a viability reagent (MTT or MTS) is added to each well.

  • Following another incubation period, the absorbance is measured using a microplate reader.

4. Data Analysis:

  • The half-maximal inhibitory concentration (IC50) for each drug is calculated.

  • The combination index (CI) is determined using the Chou-Talalay method to assess the nature of the drug interaction (synergism: CI < 1, additivity: CI = 1, antagonism: CI > 1).

Visualizing Pathways and Processes

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Therapeutic Intervention FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation Proliferation Cell Proliferation & Survival STAT5->Proliferation Activation GTP14564 GTP-14564 / Midostaurin GTP14564->FLT3 Inhibition

Caption: FLT3 signaling pathway and inhibition.

Experimental_Workflow start Start cell_culture Culture FLT3-mutated AML Cell Lines start->cell_culture drug_prep Prepare Drug Dilutions cell_culture->drug_prep treatment Treat Cells with Inhibitor & Chemo drug_prep->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform Viability Assay (MTT/MTS) incubation->viability_assay data_analysis Analyze Data (IC50, CI) viability_assay->data_analysis end End data_analysis->end

Caption: In vitro experimental workflow.

Comparison_Logic cluster_therapy Therapeutic Approaches for FLT3-mutated AML cluster_outcomes Comparative Outcomes combo_therapy FLT3 Inhibitor + Standard Chemotherapy efficacy Efficacy (OS, EFS, CR) combo_therapy->efficacy safety Safety (Adverse Events) combo_therapy->safety chemo_alone Standard Chemotherapy Alone chemo_alone->efficacy chemo_alone->safety

Caption: Comparison of therapeutic approaches.

References

A Comparative Guide to the Kinase Selectivity of Gtp 14564 and Gilteritinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profiles of two tyrosine kinase inhibitors (TKIs), Gtp 14564 and gilteritinib. Both compounds are notable for their inhibition of FMS-like tyrosine kinase 3 (FLT3), a critical target in the treatment of Acute Myeloid Leukemia (AML). Understanding the nuanced selectivity of these inhibitors is paramount for predicting their efficacy, potential off-target effects, and mechanisms of resistance. This document synthesizes available preclinical data, presents it in a clear, comparative format, and provides detailed experimental methodologies for the key assays cited.

Introduction to this compound and Gilteritinib

This compound is a novel tyrosine kinase inhibitor identified as a specific inhibitor of FLT3 with an internal tandem duplication (ITD) mutation, a common driver of AML.[1] It is characterized as a potent and selective inhibitor of class III receptor tyrosine kinases.

Gilteritinib (Xospata®) is a second-generation FLT3 inhibitor approved for the treatment of relapsed or refractory AML with a FLT3 mutation.[2] It is a potent inhibitor of both FLT3-ITD and FLT3 tyrosine kinase domain (TKD) mutations and also exhibits inhibitory activity against AXL receptor tyrosine kinase.[3]

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. The following tables summarize the known inhibitory activities of this compound and gilteritinib against a panel of kinases.

Table 1: Comparative Inhibitory Activity (IC50) of this compound and Gilteritinib against Key Kinases

Target KinaseThis compound IC50 (µM)Gilteritinib IC50 (nM)
FLT3 0.3~1 (in cells)[2]
FLT3-ITD 0.3~1 (in cells)[2]
c-Kit 0.3102 (in cells)
c-Fms 0.3-
PDGFRβ 1-
AXL -41 (in cells)[3]
ERK1/2 > 10-
EGFR > 10-
HER2 > 10-
Src > 10-
Abl > 10-
PKC > 10-
PKA > 10-
Akt > 10-
Data compiled from multiple in vitro and cell-based assays. Note that direct comparison of IC50 values should be made with caution due to variations in assay conditions. A hyphen (-) indicates that data was not readily available.

Signaling Pathways and Mechanism of Action

Both this compound and gilteritinib target the constitutively active FLT3 receptor, a key driver in certain AML subtypes. Inhibition of FLT3 autophosphorylation blocks downstream signaling cascades crucial for leukemic cell proliferation and survival.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Proliferation Cell Proliferation & Survival STAT5->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation Inhibitor This compound / Gilteritinib Inhibitor->FLT3 Inhibition KinomeScan_Workflow cluster_workflow KINOMEscan Experimental Workflow A Kinase-tagged Phage + Immobilized Ligand C Binding Competition A->C B Test Inhibitor (this compound or Gilteritinib) B->C D Quantification of Phage using qPCR C->D E Data Analysis: Selectivity Profile D->E Cellular_ELISA_Workflow cluster_workflow Cellular FLT3 Phosphorylation ELISA Workflow A Seed FLT3-mutant AML Cells B Treat with Inhibitor (this compound or Gilteritinib) A->B C Cell Lysis B->C D Capture Total FLT3 on ELISA Plate C->D E Detect Phospho-FLT3 with p-Tyr Antibody D->E F Add Substrate & Measure Absorbance E->F G Calculate IC50 F->G

References

Navigating Resistance: A Comparative Guide to GTP-14564 and Other FLT3 Inhibitors in the Context of TKD Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies in Acute Myeloid Leukemia (AML) presents a significant challenge. This guide provides a comparative analysis of GTP-14564's activity, with a focus on its known selectivity for FLT3-ITD, and contrasts it with other inhibitors that have demonstrated efficacy against FMS-like tyrosine kinase 3 (FLT3) tyrosine kinase domain (TKD) mutations, a common mechanism of drug resistance.

Mutations in the FLT3 receptor are among the most frequent genetic alterations in AML, leading to constitutive activation of the kinase and uncontrolled cell proliferation. While inhibitors targeting the FLT3 internal tandem duplication (ITD) mutation have shown clinical benefit, the subsequent development of point mutations in the tyrosine kinase domain (TKD), such as the D835Y and F691L substitutions, can confer resistance to these agents. Understanding the differential activity of various inhibitors against these mutations is crucial for the development of next-generation therapies.

Performance Comparison of FLT3 Inhibitors

GTP-14564 has been identified as a specific inhibitor of FLT3-ITD.[1] Its mechanism of action is linked to the inhibition of the aberrant STAT5 signaling pathway activated by the ITD mutation.[1] In contrast, wild-type FLT3 signaling, which primarily utilizes the MAPK pathway, is significantly less sensitive to GTP-14564.[1]

InhibitorTarget(s)FLT3-WT (IC50, nM)FLT3-ITD (IC50, nM)FLT3-D835Y (IC50, nM)FLT3-F691L (IC50, nM)Reference
GTP-14564 FLT3-ITD>30,000 (cell growth)1,000 (cell growth)Not AvailableNot Available[1]
Gilteritinib FLT3, AXL-7.99 (cell viability)--
Quizartinib FLT3-4.76 (cell viability)Resistant-
Crenolanib FLT3--36 (autophosphorylation)-
Ponatinib Multikinase-<1 (cell proliferation)92 (cell proliferation)-
PHI-101 FLT3-5 (cell-based)11.1 (cell-based)14.6 (cell-based)[2]

Experimental Methodologies

The data presented in this guide are derived from various experimental assays designed to assess the efficacy of kinase inhibitors. Below are detailed protocols for two fundamental experiments used in the characterization of FLT3 inhibitors.

FLT3 Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of the FLT3 kinase.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified FLT3 kinase by 50% (IC50).

Materials:

  • Recombinant human FLT3 kinase (wild-type or mutant)

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.4, 20mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test inhibitor (e.g., GTP-14564)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO and then in kinase buffer.

  • In a 384-well plate, add the diluted inhibitor or a DMSO control.

  • Add the recombinant FLT3 kinase to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which converts ADP to ATP and then uses the newly synthesized ATP to generate a luminescent signal.

  • The luminescence is proportional to the kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (Cell-Based Assay)

This assay measures the effect of an inhibitor on the proliferation and survival of cells expressing specific FLT3 mutations.

Objective: To determine the concentration of an inhibitor that reduces the viability of a cell population by 50% (GI50 or IC50).

Materials:

  • Leukemia cell lines expressing wild-type FLT3, FLT3-ITD, or FLT3-TKD mutations (e.g., Ba/F3, MOLM-14, MV4-11).

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. For Ba/F3 cells expressing wild-type FLT3, the medium should also contain interleukin-3 (IL-3).

  • Test inhibitor (e.g., GTP-14564).

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., MTT, XTT).

  • 96-well opaque-walled plates.

  • Plate reader capable of luminescence or absorbance detection.

Procedure:

  • Seed the cells into 96-well plates at a predetermined density.

  • Prepare serial dilutions of the test inhibitor in the cell culture medium.

  • Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Allow the plates to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Determine the GI50/IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Signaling and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

FLT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Binds & Activates RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Weak in WT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation ITD_Mutation ITD Mutation (Aberrant Activation) ITD_Mutation->FLT3 Constitutively Activates ITD_Mutation->STAT5 Strongly Activates TKD_Mutation TKD Mutation (Resistance) TKD_Mutation->FLT3 Confers Resistance GTP_14564 GTP-14564 GTP_14564->STAT5 Inhibits Other_TKIs Other TKIs Other_TKIs->FLT3 Inhibit

Caption: FLT3 signaling pathway and points of intervention.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Recombinant FLT3 Kinase b2 Add Inhibitor (e.g., GTP-14564) b1->b2 b3 Add ATP & Substrate b2->b3 b4 Measure Kinase Activity b3->b4 b5 Determine IC50 b4->b5 c1 FLT3-mutant Cell Lines c2 Add Inhibitor (e.g., GTP-14564) c1->c2 c3 Incubate (e.g., 72h) c2->c3 c4 Measure Cell Viability c3->c4 c5 Determine GI50/IC50 c4->c5

Caption: Workflow for evaluating FLT3 inhibitor potency.

Logical_Relationship FLT3_Mutations FLT3 Mutations in AML ITD Internal Tandem Duplication (FLT3-ITD) FLT3_Mutations->ITD TKD Tyrosine Kinase Domain (FLT3-TKD) FLT3_Mutations->TKD GTP_14564 GTP-14564 ITD->GTP_14564 is a target of TypeI_II_Inhibitors Type I & some Type II TKIs ITD->TypeI_II_Inhibitors are targets of NextGen_Inhibitors Next-Generation TKIs (e.g., Gilteritinib, PHI-101) ITD->NextGen_Inhibitors are targeted by TKD->TypeI_II_Inhibitors can confer resistance to TKD->NextGen_Inhibitors are targeted by Activity Activity GTP_14564->Activity Resistance Potential Resistance TypeI_II_Inhibitors->Resistance NextGen_Inhibitors->Activity

Caption: GTP-14564's positioning against FLT3 mutations.

References

A Comparative Guide to Second-Generation FLT3 Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

This guide provides a comprehensive review and comparison of second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML). The focus is on a comparative analysis of Gtp 14564, Gilteritinib, Quizartinib, and Crenolanib, presenting their performance based on available preclinical and clinical data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of oncology.

Introduction to FLT3 and Second-Generation Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and are associated with a poor prognosis.

Second-generation FLT3 inhibitors have been developed to offer improved potency and selectivity compared to their first-generation counterparts. These agents are designed to target both wild-type and mutated forms of FLT3, including resistance-conferring mutations. This guide will delve into the specifics of this compound and compare it with other prominent second-generation inhibitors: Gilteritinib, Quizartinib, and Crenolanib.

Comparative Performance of FLT3 Inhibitors

The following tables summarize the quantitative data on the in vitro potency and clinical efficacy of the selected second-generation FLT3 inhibitors.

Table 1: In Vitro Potency of Second-Generation FLT3 Inhibitors (IC50, nM)

InhibitorFLT3-ITDFLT3-TKD (D835Y)c-KitPDGFRβReference
This compound 0.3 µM (300 nM)-0.3 µM (300 nM)1 µM (1000 nM)
Gilteritinib 0.290.713-[1]
Quizartinib <1>1000 (Resistant)--[2]
Crenolanib 1.38.8--[1]

Note: IC50 values can vary depending on the specific cell lines and assay conditions used in different studies.

Table 2: Clinical Efficacy of Second-Generation FLT3 Inhibitors in Relapsed/Refractory FLT3-mutated AML

InhibitorTrial NameOverall Response Rate (ORR)Complete Remission (CR/CRi)Median Overall Survival (OS)Reference
Gilteritinib ADMIRAL49-54%21%9.3 months[3]
Quizartinib QuANTUM-R-48% (CRc)6.2 months[4]
Crenolanib Phase II55% (clinical benefit)20%-[5]
This compound -No clinical data availableNo clinical data availableNo clinical data available

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the FLT3 signaling pathway and a general experimental workflow for assessing inhibitor efficacy.

FLT3_Signaling_Pathway FLT3 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor Second-Generation FLT3 Inhibitor (e.g., this compound) Inhibitor->FLT3 Inhibition

Caption: FLT3 signaling pathway and the point of inhibition.

Experimental_Workflow Experimental Workflow for FLT3 Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Viability Phospho_Assay FLT3 Phosphorylation Assay (Western Blot or ELISA) Cell_Viability->Phospho_Assay Xenograft AML Xenograft Mouse Model (Tumor growth inhibition) Phospho_Assay->Xenograft PDX Patient-Derived Xenograft (PDX) Model (Efficacy in a more relevant model) Xenograft->PDX Phase_I Phase I (Safety, MTD) PDX->Phase_I Phase_II Phase II (Efficacy, Dose-finding) Phase_I->Phase_II Phase_III Phase III (Comparison to Standard of Care) Phase_II->Phase_III Start Compound Synthesis (e.g., this compound) Start->Kinase_Assay

Caption: A typical workflow for preclinical and clinical evaluation.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of FLT3 inhibitors.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified FLT3 kinase.

Protocol:

  • Reagents and Materials: Purified recombinant FLT3 (wild-type or mutant) enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, kinase assay buffer, and the test inhibitor.

  • Procedure:

    • The kinase reaction is initiated by mixing the FLT3 enzyme, substrate, and varying concentrations of the inhibitor in the kinase assay buffer.

    • The reaction is started by the addition of ATP.

    • After a defined incubation period at a specific temperature (e.g., 30°C for 60 minutes), the reaction is stopped.

    • The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays that measure the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of an inhibitor on AML cell lines.

Protocol:

  • Cell Culture: AML cell lines (e.g., MV4-11, MOLM-13, which are FLT3-ITD positive) are cultured in appropriate media.

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density.

    • The cells are then treated with a range of concentrations of the FLT3 inhibitor.

    • After a specific incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are then dissolved using a solubilization solution (e.g., DMSO or a specialized reagent).

  • Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage relative to untreated control cells, and the IC50 value is calculated.

FLT3 Phosphorylation Assay (Western Blot)

Objective: To determine the ability of an inhibitor to block the autophosphorylation of the FLT3 receptor in intact cells.

Protocol:

  • Cell Treatment and Lysis: FLT3-mutated AML cells are treated with various concentrations of the inhibitor for a defined period (e.g., 2-4 hours). Following treatment, the cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each cell lysate is determined to ensure equal loading for the subsequent steps.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated FLT3 (p-FLT3). A separate blot or a stripped and re-probed blot is incubated with an antibody for total FLT3 to serve as a loading control.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponding to p-FLT3 and total FLT3 is quantified using densitometry. The ratio of p-FLT3 to total FLT3 is calculated to determine the extent of inhibition.

In Vivo Xenograft Mouse Model

Objective: To evaluate the anti-leukemic efficacy of an FLT3 inhibitor in a living organism.

Protocol:

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG mice) are used.

  • Cell Implantation: Human AML cells (e.g., MV4-11) are injected into the mice, typically intravenously or subcutaneously, to establish the leukemia model.

  • Treatment: Once the leukemia is established (e.g., confirmed by bioluminescence imaging or peripheral blood analysis), the mice are treated with the FLT3 inhibitor or a vehicle control. The drug is administered according to a specific dosing schedule and route (e.g., oral gavage daily).

  • Efficacy Assessment:

    • Tumor burden is monitored throughout the study using methods like caliper measurements for subcutaneous tumors or bioluminescence imaging for disseminated leukemia.

    • The overall survival of the treated mice is compared to the control group.

    • At the end of the study, tissues such as bone marrow, spleen, and peripheral blood are collected to assess the extent of leukemic infiltration.

  • Data Analysis: Tumor growth inhibition and survival curves are plotted and statistically analyzed to determine the efficacy of the treatment.

Discussion and Future Directions

The landscape of AML treatment is rapidly evolving with the advent of targeted therapies. Second-generation FLT3 inhibitors have demonstrated significant promise in improving outcomes for patients with FLT3-mutated AML.

This compound has shown potent and selective inhibition of class III receptor tyrosine kinases, including FLT3-ITD, in preclinical studies. A study by Murata et al. (2003) identified this compound as a specific kinase inhibitor for ITD-FLT3, inhibiting the growth of IL-3-independent Ba/F3 cells expressing ITD-FLT3 at a concentration of 1 µM.[3] The same study noted that a 30-fold higher concentration was needed to inhibit the growth of cells expressing wild-type FLT3, suggesting a degree of selectivity for the mutated form.[3] However, the inhibitor suppressed the kinase activities of both wild-type and ITD-FLT3 equally, indicating that the differential growth inhibition may be due to differences in the downstream signaling pathways utilized by the mutated and wild-type receptors.[3] Specifically, STAT5 activation was found to be essential for the growth signaling of ITD-FLT3 and was sensitive to this compound.[3]

Gilteritinib is a potent, oral FLT3 inhibitor that has demonstrated significant clinical activity in patients with relapsed or refractory FLT3-mutated AML. The ADMIRAL trial showed a significant improvement in overall survival with gilteritinib compared to salvage chemotherapy.[3]

Quizartinib is another potent second-generation FLT3 inhibitor. The QuANTUM-First trial demonstrated that the addition of quizartinib to standard chemotherapy significantly improved overall survival in adults with newly diagnosed FLT3-ITD-positive AML.[4] However, it is a type II inhibitor and is not active against TKD mutations.[2]

Crenolanib is a type I FLT3 inhibitor with activity against both ITD and TKD mutations. Preclinical studies have shown its efficacy against various resistance-conferring mutations.[1] Clinical trials are ongoing to evaluate its efficacy in combination with chemotherapy.[5]

While significant progress has been made, challenges remain. The development of resistance to FLT3 inhibitors is a major concern. Future research will likely focus on combination therapies, novel third-generation inhibitors that can overcome resistance mechanisms, and the identification of biomarkers to better select patients who are most likely to benefit from these targeted agents. The preclinical profile of this compound suggests it could be a valuable tool for further research into the specific signaling dependencies of FLT3-ITD-driven leukemia. Further in vivo studies and, eventually, clinical trials would be necessary to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of GTP 14564: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of GTP 14564, a potent class III receptor tyrosine kinase inhibitor. Adherence to these protocols is critical due to the compound's cytotoxic properties.

This compound, with CAS number 34823-86-4, is recognized for its anti-leukemic and cytotoxic activity.[1][2] As such, all waste materials contaminated with this compound, including the pure substance, solutions, and used labware, must be treated as hazardous chemical waste. The following procedures are based on general laboratory safety standards and specific information from the Safety Data Sheet (SDS) for this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the chemical's hazards, handling, storage, and emergency procedures.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A buttoned lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary. Work in a well-ventilated area, preferably a fume hood.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

PropertyValue
CAS Number 34823-86-4
Molecular Weight 234.26 g/mol
Solubility in DMSO Up to 100 mM
Solubility in Ethanol Up to 25 mM

Step-by-Step Disposal Procedures

The disposal of this compound and its associated waste must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste program. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation of hazardous waste is the first and most critical step.

  • Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (gloves, disposable lab coats), weigh boats, and plasticware.

  • Liquid Waste: This category includes solutions containing this compound, such as stock solutions, experimental media, and the first rinse of any contaminated glassware.

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemical waste.

Step 2: Waste Container Management

Use appropriate and clearly labeled containers for each waste stream.

  • Container Compatibility: Ensure that the waste containers are made of a material compatible with the chemical waste. For this compound, which is often dissolved in DMSO or ethanol, high-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". Avoid using abbreviations. The label should also include the concentration and the date accumulation started.

  • Container Closure: Keep waste containers securely closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.

Step 3: Collection and Storage
  • Accumulation: Collect the segregated waste in the designated containers. Do not overfill containers; a good rule of thumb is to fill them to no more than 80% capacity.

  • Storage Location: Store the hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general traffic and have secondary containment to capture any potential leaks.

Step 4: Disposal Request and Pickup
  • Contact EHS: Once a waste container is full or has been in storage for a predetermined amount of time (as per your institution's policy), contact your EHS department to arrange for a hazardous waste pickup.

  • Documentation: Complete any required waste disposal forms or tags provided by your EHS department. This documentation typically includes information about the chemical composition and quantity of the waste.

Experimental Protocols

While this document focuses on disposal, it is important to note that the handling of this compound during experimental procedures directly impacts waste generation. To minimize waste, consider the following:

  • Accurate Weighing: Precisely weigh the required amount of this compound to avoid preparing excess stock solutions.

  • Decontamination of Labware: For reusable glassware, a triple-rinse procedure is often recommended. The first rinse should be collected as hazardous liquid waste. Subsequent rinses may be disposable down the drain, but this should be confirmed with your institution's EHS guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow start Waste Generation (this compound Contaminated Material) is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in designated 'Hazardous Sharps' container is_sharp->sharps_container Yes liquid_container Collect in a labeled 'Hazardous Liquid Waste' container is_liquid->liquid_container Yes solid_container Collect in a labeled 'Hazardous Solid Waste' container is_liquid->solid_container No store Store in designated Satellite Accumulation Area sharps_container->store liquid_container->store solid_container->store contact_ehs Contact EHS for pickup store->contact_ehs

Caption: Decision workflow for segregating and disposing of this compound waste.

Disclaimer: The information provided in this document is intended as a general guide. Researchers must always consult their institution's specific hazardous waste management policies and the Safety Data Sheet for this compound before handling and disposal. The ultimate responsibility for safe and compliant waste disposal lies with the individual researcher and their institution.

References

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